molecular formula C20H40O3 B076070 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid CAS No. 14721-68-7

2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid

Katalognummer: B076070
CAS-Nummer: 14721-68-7
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: CGKMKXBKVBXUGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Hydroxyphytanic acid is a branched-chain fatty acid derivative of phytanic acid and serves as a critical biomarker in biomedical research, particularly in the study of peroxisomal disorders. Its accumulation in plasma and tissues is a hallmark of Refsum disease and other peroxisomal biogenesis disorders, such as Zellweger spectrum disorders, which are characterized by impaired alpha-oxidation. Researchers utilize 2-Hydroxyphytanic acid as a high-purity reference standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses to accurately diagnose and monitor these conditions. The compound's research value extends to investigating the pathophysiology of alpha-oxidation, a metabolic pathway essential for the breakdown of branched-chain fatty acids. By studying the mechanisms leading to its accumulation, scientists can gain deeper insights into lipid metabolism, neuronal degeneration, and retinal dysfunction associated with its toxicity. This reagent is indispensable for developing and validating clinical assays, enabling precise quantification in biological samples, and advancing our understanding of inborn errors of metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKMKXBKVBXUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933062
Record name 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid
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Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14721-68-7
Record name 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14721-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyphytanic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid
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Foundational & Exploratory

The Synthesis of 2-Hydroxyphytanic Acid: A Core Process in Human Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers an in-depth examination of the synthesis pathway of 2-hydroxyphytanic acid, a critical step in the alpha-oxidation of phytanic acid. This document is intended for researchers, scientists, and drug development professionals, providing detailed biochemical information, quantitative data, and validated experimental protocols. Understanding this pathway is crucial for research into Refsum disease and other related peroxisomal disorders.

Introduction: The Challenge of Branched-Chain Fatty Acids

Phytanic acid is a 3-methyl-branched-chain fatty acid that humans acquire exclusively from dietary sources, including dairy products, ruminant fats and meat, and certain fish.[1][2][3] The presence of a methyl group on its β-carbon prevents degradation via the standard β-oxidation spiral that metabolizes most straight-chain fatty acids.[4][5][6] To overcome this, human cells employ a specialized catabolic pathway known as alpha-oxidation, which occurs primarily within the peroxisomes.[7][8][9] This multi-step process shortens the fatty acid by one carbon, allowing the resulting molecule to enter the β-oxidation pathway.[4][7][10] The initial and rate-limiting step of this pathway is the hydroxylation of phytanoyl-CoA to form 2-hydroxyphytanoyl-CoA, the central subject of this guide.[2][11]

Deficiencies in this pathway lead to the accumulation of phytanic acid, resulting in the rare, autosomal recessive neurological disorder known as Refsum disease.[7][12][13] This condition is characterized by severe symptoms including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and ichthyosis.[3][12]

The Core Pathway: Peroxisomal Alpha-Hydroxylation

The synthesis of 2-hydroxyphytanic acid is a two-step process that begins with the activation of phytanic acid and is followed by its hydroxylation. This entire process is localized within the peroxisomes in human cells.[4][7][8][9][14]

Step 1: Activation of Phytanic Acid

Before alpha-oxidation can commence, phytanic acid must be activated to its coenzyme A (CoA) ester, phytanoyl-CoA.[4][8][15] This reaction is catalyzed by an acyl-CoA synthetase.[2]

Step 2: Hydroxylation to 2-Hydroxyphytanoyl-CoA

The core reaction is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[9][16] This is catalyzed by phytanoyl-CoA hydroxylase (PhyH) , also known as phytanoyl-CoA dioxygenase (PAHX).[1][17]

PhyH is a non-heme, iron(II)-dependent oxygenase that belongs to the 2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily.[1][5][18][19] The reaction mechanism involves the ordered binding of 2-oxoglutarate to the Fe(II)-containing enzyme, followed by the phytanoyl-CoA substrate.[17][19] This binding displaces a water molecule from the iron cofactor, allowing dioxygen to bind and initiate the hydroxylation.[17][19]

The overall reaction is as follows: Phytanoyl-CoA + 2-Oxoglutarate + O₂ → 2-Hydroxyphytanoyl-CoA + Succinate + CO₂ [17][19]

This reaction requires Fe(II) as a cofactor and L-ascorbate as a co-substrate to maintain the iron in its reduced ferrous state.[8][9][18] A deficiency in the PhyH enzyme is the primary cause of classic Refsum disease.[19][20]

Caption: The enzymatic conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.
The Fate of 2-Hydroxyphytanoyl-CoA

Following its synthesis, 2-hydroxyphytanoyl-CoA is cleaved by the thiamine pyrophosphate (TPP)-dependent enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) .[6][15][21][22] This reaction yields pristanal (an aldehyde shortened by one carbon) and formyl-CoA.[15][21] The pristanal is then oxidized to pristanic acid, which can subsequently be degraded via β-oxidation.[7][15]

Alpha_Oxidation_Pathway Context: Alpha-Oxidation of Phytanic Acid PA Phytanic Acid PC Phytanoyl-CoA PA->PC Acyl-CoA Synthetase HPC 2-Hydroxyphytanoyl-CoA PC->HPC Phytanoyl-CoA Hydroxylase (PhyH) PR Pristanal HPC->PR 2-Hydroxyphytanoyl-CoA Lyase (HACL1) FC Formyl-CoA HPC->FC 2-Hydroxyphytanoyl-CoA Lyase (HACL1) PRA Pristanic Acid PR->PRA Aldehyde Dehydrogenase BetaOx β-Oxidation Pathway PRA->BetaOx Activation & Transport

Caption: Overview of the peroxisomal alpha-oxidation pathway.

Quantitative Data

Accurate measurement of pathway intermediates and enzyme activity is critical for diagnosing and studying Refsum disease and other peroxisomal disorders.

Metabolite Concentrations

The following table summarizes the plasma concentrations of key metabolites in this pathway for healthy individuals and patients with related disorders.

MetaboliteConditionPlasma ConcentrationCitation(s)
Phytanic Acid Healthy Control≤ 0.2 mg/dL[19]
Refsum Disease10 - 50 mg/dL[19]
2-Hydroxyphytanic Acid Healthy Control< 0.2 µmol/L[4][23]
Refsum Disease< 0.2 µmol/L[4][23]
Rhizomelic Chondrodysplasia PunctataAccumulated[4][23]
Generalized Peroxisomal DisordersAccumulated[4][23]

Note: In classic Refsum disease, 2-hydroxyphytanic acid does not accumulate because the metabolic block occurs at the PhyH step, prior to its synthesis.[4][23] Its accumulation is indicative of a defect in a subsequent step, such as HACL1 deficiency.[4][12][23]

Enzyme Kinetic Parameters

The following table provides available kinetic data for the key human enzymes in the pathway.

EnzymeSubstrateKм (Michaelis Constant)Citation(s)
Phytanoyl-CoA Hydroxylase (PhyH) Phytanoyl-CoA29.5 µM[8][10]
3-Methylhexadecanoyl-CoA40.8 µM[8][10]
Hexadecanoyl-CoA29.1 µM[8][10]
2-Hydroxyphytanoyl-CoA Lyase (HACL1) 2-Hydroxy-3-methylhexadecanoyl-CoAApparent Kм of 15 µM (in rat)[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the 2-hydroxyphytanic acid synthesis pathway.

Protocol 1: Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity

This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA and is crucial for diagnosing Refsum disease from liver homogenates or cultured cells. The method is adapted from established radiochemical HPLC techniques.[24]

4.1.1 Materials and Reagents

  • Enzyme source: Liver homogenate, cultured cell lysate, or purified recombinant PhyH.

  • Substrate: Radiolabeled ([1-¹⁴C]) or stable isotope-labeled phytanoyl-CoA.[14][18]

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • Cofactors: 2-oxoglutarate, FeSO₄, L-ascorbic acid.

  • Termination Solution: Strong acid (e.g., perchloric acid) or organic solvent.

  • HPLC system with a reverse-phase C18 column and a radioactivity detector.

4.1.2 Procedure

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, enzyme source (e.g., 50-100 µg of protein), and the necessary cofactors at optimal concentrations (e.g., 1 mM 2-oxoglutarate, 50 µM FeSO₄, 2 mM ascorbate).[9]

  • Reaction Initiation: Start the reaction by adding the radiolabeled phytanoyl-CoA substrate to a final concentration of ~30-50 µM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Termination: Stop the reaction by adding the termination solution.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction to pellet precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the C18 column. Separate the substrate (phytanoyl-CoA) and the product (2-hydroxyphytanoyl-CoA) using a suitable solvent gradient (e.g., a gradient of aqueous phosphate buffer and acetonitrile).

  • Quantification: Monitor the eluent with the radioactivity detector. Calculate enzyme activity based on the amount of radioactive product formed per unit time per amount of protein.

Protocol 2: Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

This assay measures the activity of the enzyme that cleaves 2-hydroxyphytanoyl-CoA. This protocol is based on measuring the release of [¹⁴C]formyl-CoA (as ¹⁴CO₂) from a custom-synthesized radiolabeled substrate.[15]

4.2.1 Materials and Reagents

  • Enzyme source: Peroxisomal fractions, cell lysates, or purified HACL1.

  • Substrate: 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (as a surrogate for 2-hydroxyphytanoyl-CoA).

  • Reaction Buffer: 50 mM Tris buffer, pH 7.5.

  • Cofactors: Thiamine pyrophosphate (TPP) and MgCl₂.[15][25]

  • CO₂ Trapping Solution: e.g., Hyamine hydroxide or NaOH.

  • Scintillation cocktail and liquid scintillation counter.

4.2.2 Procedure

  • Reaction Setup: Use sealed reaction vials with a center well for the trapping solution. Add the CO₂ trapping solution to the center well.

  • Reaction Mixture Preparation: In the bottom of the vial, prepare the reaction mixture containing 50 mM Tris buffer (pH 7.5), 0.8 mM MgCl₂, 20 µM TPP, and the enzyme source.[15]

  • Reaction Initiation: Seal the vial and initiate the reaction by adding the radiolabeled 2-hydroxyacyl-CoA substrate (e.g., 40 µM).[15]

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination and CO₂ Trapping: Stop the reaction by injecting a strong acid (e.g., H₂SO₄) into the reaction mixture. This releases the ¹⁴CO₂ from the hydrolyzed [¹⁴C]formyl-CoA, which is then captured by the trapping solution. Allow trapping to proceed for an additional 60 minutes.

  • Quantification: Carefully remove the center well and place it in a scintillation vial. Add scintillation cocktail and quantify the trapped ¹⁴CO₂ by liquid scintillation counting.

  • Calculation: Calculate the rate of ¹⁴CO₂ production (nmol/min/mg protein) based on the measured radioactivity and the specific activity of the substrate.

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Detection & Analysis Enzyme_Source Prepare Enzyme Source (e.g., Cell Lysate) Combine Combine Enzyme, Buffer, Cofactors in Reaction Vial Enzyme_Source->Combine Substrate_Prep Prepare Substrate (e.g., Radiolabeled Phytanoyl-CoA) Initiate Initiate with Substrate Substrate_Prep->Initiate Buffer_Cofactors Prepare Buffer & Cofactors Buffer_Cofactors->Combine Combine->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Process Process Sample (e.g., Centrifuge) Terminate->Process Detect Detect Product (e.g., HPLC-Radioactivity Detector) Process->Detect Quantify Quantify & Calculate Activity Detect->Quantify

Caption: A generalized workflow for an in vitro enzyme activity assay.
Protocol 3: Quantification of Phytanic Acid by GC-MS

This protocol outlines the standard method for quantifying phytanic acid in plasma, essential for the diagnosis of Refsum disease.[3][4]

4.3.1 Materials and Reagents

  • Plasma sample.

  • Internal Standard: Deuterated phytanic acid.

  • Lipid Extraction Solvent: Chloroform:Methanol (2:1, v/v).

  • Saponification Reagent: KOH in ethanol.

  • Acidification Reagent: e.g., HCl.

  • Fatty Acid Extraction Solvent: Hexane.

  • Derivatization Reagent: Boron trifluoride (BF₃) in methanol or diazomethane.

  • Gas chromatograph-mass spectrometer (GC-MS).

4.3.2 Procedure

  • Sample Preparation: Add a known amount of the internal standard (deuterated phytanic acid) to a known volume of plasma.

  • Lipid Extraction: Extract the total lipids from the plasma using the chloroform:methanol solvent system.

  • Saponification: Evaporate the solvent and add the saponification reagent. Heat the sample to hydrolyze the lipids and release the fatty acids from their esterified forms.

  • Fatty Acid Extraction: Cool and acidify the sample. Extract the free fatty acids into hexane.

  • Derivatization: Evaporate the hexane and add the derivatization reagent (e.g., BF₃-methanol). Heat to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Inject the FAMEs sample onto the GC-MS. The FAMEs are separated on the GC column based on their properties and then detected by the mass spectrometer.

  • Quantification: Identify the phytanic acid methyl ester peak by its specific retention time and mass spectrum. Quantify its concentration by comparing its peak area to the peak area of the known amount of internal standard.

Conclusion

The synthesis of 2-hydroxyphytanoyl-CoA via the enzyme phytanoyl-CoA hydroxylase is the pivotal first step in the degradation of dietary phytanic acid. This technical guide has provided a detailed overview of this peroxisomal pathway, presenting key quantitative data on metabolites and enzyme kinetics, and outlining robust protocols for its investigation. A thorough understanding of this metabolic process is fundamental for advancing the diagnosis, monitoring, and development of novel therapeutic strategies for Refsum disease and other disorders of fatty acid metabolism.

References

Natural Sources of 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid, also known as 2-hydroxyphytanic acid or α-hydroxyphytanic acid, is a significant metabolic intermediate in the alpha-oxidation of phytanic acid. While not a primary dietary component, its presence in biological systems is intrinsically linked to the intake of its precursor, phytanic acid, which is derived from the phytol side-chain of chlorophyll. This technical guide provides a comprehensive overview of the natural sources leading to the formation of 2-hydroxyphytanic acid, quantitative data on its abundance in various biological contexts, detailed experimental protocols for its analysis, and a visualization of its central metabolic pathway. Understanding the origins and metabolism of this molecule is critical for research into peroxisomal disorders and related metabolic pathways.

Introduction to this compound

This compound is an alpha-hydroxy fatty acid that plays a crucial role as an intermediate in the peroxisomal alpha-oxidation pathway.[1] This pathway is essential for the degradation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a branched-chain fatty acid that cannot be metabolized by the more common beta-oxidation pathway due to the presence of a methyl group on its β-carbon.[2][3] The conversion of phytanic acid to its 2-hydroxy form is a critical step that allows for the subsequent removal of a single carbon atom, enabling the resulting molecule to enter the beta-oxidation pathway.[4][5]

Natural Sources and Endogenous Formation

Direct natural sources of this compound are limited. Its presence in organisms is primarily a result of the metabolism of phytanic acid.

Dietary Precursors: Sources of Phytanic Acid

The primary origin of 2-hydroxyphytanic acid in humans is the endogenous conversion from phytanic acid obtained through diet.[2][5] Phytanic acid is derived from phytol, a constituent of chlorophyll.[6]

  • Ruminant Products: Ruminant animals, such as cows and sheep, ingest large quantities of chlorophyll-containing plant matter. Microorganisms in their rumen break down chlorophyll, releasing phytol, which is then converted to phytanic acid and stored in their fat.[6][7] Consequently, dairy products and fats from these animals are major dietary sources of phytanic acid for humans.[2][8]

  • Fish: Certain types of fish also accumulate phytanic acid.[2][8]

  • Plant-based Diets: Individuals on a vegan diet have significantly lower plasma concentrations of phytanic acid compared to those who consume meat and dairy products.[8]

Occurrence in Other Organisms
  • Bacteria: Some bacteria possess the enzymatic machinery to directly hydroxylate phytanic acid. For instance, the cytochrome P450 enzyme from Sphingomonas paucimobilis can oxidize phytanic acid to form 2-hydroxyphytanic acid.[9]

  • Sponges: Freshwater sponges have been found to contain various terpenoid acids, including phytanic acid and its degradation product, pristanic acid, suggesting the potential for 2-hydroxyphytanic acid to be present as an intermediate.[7][8]

Accumulation in Human Pathological Conditions

In certain human genetic disorders, defects in the alpha-oxidation pathway lead to the accumulation of phytanic acid and its metabolites, including 2-hydroxyphytanic acid.

  • Peroxisomal Disorders: In conditions such as rhizomelic chondrodysplasia punctata and generalized peroxisomal dysfunction, there is a significant accumulation of 2-hydroxyphytanic acid in the plasma due to a deficient 2-hydroxyphytanoyl-CoA lyase, the enzyme responsible for its further breakdown.[10] In contrast, individuals with classic Refsum's disease, who have a defect in the initial hydroxylation step, do not show this accumulation.[10]

Quantitative Data

The concentration of this compound is typically low in healthy individuals but can be significantly elevated in certain disease states.

Biological Matrix Condition Concentration of 2-Hydroxyphytanic Acid (µmol/L)
Human PlasmaHealthy Individuals< 0.2[10]
Human PlasmaRefsum's Disease< 0.2[10]
Human PlasmaRhizomelic Chondrodysplasia PunctataAccumulated (specific values vary)[10]
Human PlasmaGeneralized Peroxisomal DysfunctionAccumulated (specific values vary)[10]

Table 1: Concentration of 2-Hydroxyphytanic Acid in Human Plasma.

Animal Model Genetic Modification Tissue Observation
MouseHacl1-deficientLiverSignificantly elevated levels of phytanic acid and 2-hydroxyphytanic acid.[11]

Table 2: 2-Hydroxyphytanic Acid Levels in a Mouse Model of Defective Alpha-Oxidation.

Dietary Component Estimated Daily Intake in Western Diets (mg/day)
Phytanic Acid (precursor)50-100[6][8]

Table 3: Estimated Daily Intake of the Precursor, Phytanic Acid.

Experimental Protocols

Quantification of 2-Hydroxyphytanic Acid in Plasma

This protocol is based on the stable isotope dilution method coupled with gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation:

    • To a known volume of plasma, add a known amount of a stable isotope-labeled internal standard of 2-hydroxyphytanic acid.

    • Perform lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

    • Hydrolyze the lipid extract to release free fatty acids.

  • Derivatization:

    • Convert the free fatty acids to their methyl esters using a methylating agent (e.g., diazomethane or BF3-methanol). This step is crucial for making the fatty acids volatile for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with an appropriate capillary column to separate the fatty acid methyl esters.

    • The eluent from the GC is introduced into a mass spectrometer.

    • Monitor for the characteristic mass ions and fragmentation patterns of the methyl ester of 2-hydroxyphytanic acid and its stable isotope-labeled internal standard.

  • Quantification:

    • Calculate the concentration of 2-hydroxyphytanic acid in the original plasma sample by comparing the peak area of the endogenous compound to that of the internal standard.

Enzymatic Assay for Bacterial Phytanic Acid α-Hydroxylase

This protocol describes the in vitro activity of a recombinant fatty acid α-hydroxylase from Sphingomonas paucimobilis.[9]

  • Reaction Mixture:

    • Prepare a reaction buffer containing the recombinant enzyme.

    • Add phytanic acid as the substrate.

    • Initiate the reaction by adding hydrogen peroxide (H2O2).

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature for a defined period.

  • Reaction Termination and Extraction:

    • Stop the reaction (e.g., by adding acid).

    • Extract the lipids from the reaction mixture.

  • Derivatization and Analysis:

    • Methylate the extracted fatty acids.

    • Analyze the products by GC-MS to detect the formation of the methyl ester of 2-hydroxyphytanic acid.

  • Controls:

    • Run parallel reactions in the absence of H2O2 or with a heat-inactivated enzyme to ensure the observed product is due to enzymatic activity.[9]

Metabolic Pathway Visualization

The alpha-oxidation of phytanic acid is a critical metabolic pathway that occurs within the peroxisomes.[2][4] The following diagram illustrates the key steps in this process.

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Dioxygenase (PHYH) Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Conclusion

This compound is a key, yet transient, molecule in fatty acid metabolism. Its natural occurrence is fundamentally linked to the dietary intake of its precursor, phytanic acid, found in ruminant fats, dairy products, and certain fish. While present at very low levels in healthy individuals, its accumulation is a critical biomarker for certain peroxisomal disorders. The experimental protocols outlined provide a framework for the accurate quantification and study of this metabolite. A thorough understanding of the alpha-oxidation pathway and the role of 2-hydroxyphytanic acid is essential for researchers and clinicians working on inborn errors of metabolism and the development of potential therapeutic interventions.

References

The Peroxisomal Alpha-Oxidation of Phytanic Acid: A Technical Guide to the Role of Alpha-Hydroxyphytanic Acid and its CoA Ester in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular metabolism of phytanic acid, with a core focus on the role and significance of its alpha-hydroxylated metabolite. It aims to serve as a comprehensive resource, detailing the biochemical pathway of alpha-oxidation, associated pathologies, quantitative data, and detailed experimental methodologies.

Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid present in the human diet, primarily derived from the consumption of dairy products, ruminant fats, and certain fish.[1] Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be metabolized by the conventional β-oxidation pathway that degrades most fatty acids.[1] Consequently, a specialized metabolic pathway, known as α-oxidation, is required to shorten the carbon chain and permit further degradation.

The impairment of this pathway leads to the accumulation of phytanic acid in plasma and tissues, resulting in a rare, autosomal recessive neurological disorder known as Refsum disease.[2][3] This condition is characterized by a range of severe symptoms, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[1] A thorough understanding of the α-oxidation pathway is therefore critical for the diagnosis and development of therapeutic interventions for Refsum disease and related peroxisomal disorders.

The Alpha-Oxidation Pathway of Phytanic Acid

The alpha-oxidation of phytanic acid is a multi-step enzymatic process that occurs exclusively within the peroxisomes.[2][4] The pathway's primary function is to remove a single carbon atom from the carboxyl end of phytanic acid, converting it to pristanic acid, which can subsequently enter the β-oxidation pathway.

The Intermediate Debate: Alpha-Hydroxyphytanic Acid vs. 2-Hydroxyphytanoyl-CoA

Historically, it was proposed that free alpha-hydroxyphytanic acid was a direct intermediate in the alpha-oxidation pathway.[5] However, subsequent and more definitive research has established that the true intermediate is the coenzyme A (CoA) ester, 2-hydroxyphytanoyl-CoA .[2][6] While the free acid, alpha-hydroxyphytanic acid, can be detected, particularly in certain pathological conditions, it is not considered the primary intermediate in the main metabolic flux of phytanic acid degradation. This guide will focus on the current, accepted pathway involving the CoA-esterified intermediate.

The key enzymatic steps of phytanic acid alpha-oxidation are as follows:

  • Activation: Phytanic acid is first activated to its CoA ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.[2][7]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-carbon to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH) , a 2-oxoglutarate-dependent dioxygenase that requires Fe²⁺ and O₂ as co-substrates.[8] A deficiency in PHYH is the primary cause of adult Refsum disease.[8]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by the thiamine pyrophosphate (TPP)-dependent enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal (a C19 aldehyde) and formyl-CoA.[4][9] The formyl-CoA is subsequently broken down into formate and eventually carbon dioxide.[4]

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[4]

  • Further Metabolism: Pristanic acid is then activated to pristanoyl-CoA and can undergo β-oxidation.[4]

Alpha_Oxidation_Pathway cluster_products Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation CO2 CO₂ Formyl_CoA->CO2

Figure 1: The peroxisomal alpha-oxidation pathway of phytanic acid.

Quantitative Data in Health and Disease

The clinical diagnosis of Refsum disease relies heavily on the quantification of phytanic acid and related metabolites in plasma. The following tables summarize key quantitative data from the literature.

Analyte Healthy Controls (µmol/L) Refsum Disease Patients (µmol/L)
Phytanic Acid< 10100 - >2500
Pristanic Acid< 1Normal to slightly elevated
2-Hydroxyphytanic Acid< 0.2Accumulates in certain peroxisomal disorders, but not typically in classic Refsum disease
Table 1: Plasma Concentrations of Phytanic Acid and Related Metabolites.[10]

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the alpha-oxidation pathway and diagnosing related disorders. This section provides detailed protocols for key assays.

Measurement of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for the quantitative analysis of phytanic acid in biological samples.

Principle: Fatty acids are extracted from plasma, derivatized to form volatile methyl esters, and then separated and quantified by GC-MS.

Methodology:

  • Sample Preparation:

    • To a known volume of plasma (e.g., 100 µL), add a known amount of an internal standard (e.g., deuterated phytanic acid).

  • Lipid Extraction:

    • Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification:

    • The lipid extract is saponified using a strong base (e.g., 0.5 M KOH in ethanol) to release fatty acids from their esterified forms.

  • Derivatization:

    • The free fatty acids are converted to fatty acid methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride-methanol.

  • GC-MS Analysis:

    • The FAMEs are injected into a gas chromatograph for separation on a capillary column.

    • The separated compounds are then introduced into a mass spectrometer for detection and quantification.

    • Selected ion monitoring (SIM) is often used to enhance sensitivity and specificity.

GC_MS_Workflow Plasma_Sample Plasma Sample Internal_Standard Add Internal Standard (e.g., Deuterated Phytanic Acid) Plasma_Sample->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Chloroform:Methanol) Internal_Standard->Lipid_Extraction Saponification Saponification (e.g., KOH in Ethanol) Lipid_Extraction->Saponification Derivatization Derivatization to FAMEs (e.g., BF₃-Methanol) Saponification->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Figure 2: Experimental workflow for phytanic acid measurement by GC-MS.
Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

Principle: The activity of PHYH is determined by incubating an enzyme source (e.g., cultured fibroblasts or liver homogenate) with the substrate phytanoyl-CoA and necessary cofactors. The formation of the product, 2-hydroxyphytanoyl-CoA, is then measured.

Methodology:

  • Enzyme Source Preparation:

    • Prepare homogenates of cultured skin fibroblasts or liver tissue.

  • Reaction Mixture:

    • The reaction mixture typically contains the enzyme source, phytanoyl-CoA, and the cofactors Fe(II), 2-oxoglutarate, and ascorbate in a suitable buffer.[11]

  • Incubation:

    • The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).[11]

  • Reaction Termination and Product Analysis:

    • The reaction is stopped, and the product, 2-hydroxyphytanoyl-CoA, can be hydrolyzed to 2-hydroxyphytanic acid and measured by GC-MS.[11]

    • Alternatively, a radiolabeled substrate ([1-¹⁴C]phytanoyl-CoA) can be used, and the radiolabeled product can be separated by HPLC and quantified by a radioactivity detector.[11]

Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

This assay measures the cleavage of 2-hydroxyphytanoyl-CoA to pristanal and formyl-CoA.

Principle: The activity of HACL1 is determined by incubating an enzyme source with its substrate, 2-hydroxyphytanoyl-CoA, and measuring the formation of one of the products.

Methodology:

  • Enzyme Source Preparation:

    • Prepare homogenates of cultured cells or tissues.

  • Substrate:

    • 2-hydroxyphytanoyl-CoA is used as the substrate.

  • Reaction Mixture:

    • The reaction mixture includes the enzyme source, 2-hydroxyphytanoyl-CoA, and the cofactor thiamine pyrophosphate (TPP) in a suitable buffer.[12]

  • Incubation:

    • The reaction is carried out at 37°C.

  • Product Measurement:

    • The formation of pristanal can be measured by GC-MS.[2]

    • Alternatively, the production of formyl-CoA can be indirectly measured by its hydrolysis to formate, which can then be quantified.

Signaling and Regulatory Aspects

Recent research has indicated that phytanic acid is not merely a metabolic byproduct but also functions as a signaling molecule. It has been shown to be a ligand for nuclear receptors, including peroxisome proliferator-activated receptor alpha (PPARα) and retinoid X receptors (RXRs). The activation of the PPARα-RXR heterodimer by phytanic acid can modulate the expression of genes involved in lipid and glucose metabolism. This adds another layer of complexity to the role of phytanic acid in cellular physiology and pathology.

Phytanic_Acid_Signaling cluster_nucleus Nucleus Phytanic_Acid Phytanic Acid PPARa PPARα Phytanic_Acid->PPARa RXR RXR Phytanic_Acid->RXR Heterodimer PPARα-RXR Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression (Lipid & Glucose Metabolism) PPRE->Gene_Expression Regulates Nucleus Nucleus

Figure 3: Phytanic acid signaling via PPARα/RXR activation.

Conclusion

The alpha-oxidation of phytanic acid is a critical metabolic pathway, with 2-hydroxyphytanoyl-CoA serving as a key intermediate. Its dysregulation has profound clinical consequences, as evidenced by Refsum disease. This technical guide has provided a comprehensive overview of the pathway, the evolving understanding of its intermediates, quantitative data for diagnostic purposes, and detailed experimental protocols for researchers. Further investigation into the regulation of this pathway and the signaling roles of its metabolites will be crucial for developing effective therapeutic strategies for patients with peroxisomal disorders.

References

An In-depth Technical Guide on the Biosynthesis of 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid, also known as 2-hydroxyphytanic acid, is a crucial intermediate in the peroxisomal alpha-oxidation of phytanic acid. Phytanic acid is a branched-chain fatty acid exclusively derived from dietary sources, such as dairy products, ruminant fats, and certain fish.[1][2] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be directly metabolized by the β-oxidation pathway.[1] Instead, it undergoes alpha-oxidation, a process that removes one carbon atom to produce pristanic acid, which can then enter the β-oxidation spiral.[3][4]

The biosynthesis of 2-hydroxyphytanic acid is the pivotal hydroxylation step in this pathway. Deficiencies in the enzymes involved in alpha-oxidation lead to the accumulation of phytanic acid, resulting in the rare, autosomal recessive neurological disorder known as Refsum disease.[1][5] This technical guide provides a comprehensive overview of the biosynthesis of this compound, including the metabolic pathway, quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Biosynthetic Pathway: Peroxisomal Alpha-Oxidation of Phytanic Acid

The conversion of phytanic acid to pristanic acid, which includes the formation of 2-hydroxyphytanic acid, occurs entirely within the peroxisomes.[3][6] The process can be broken down into four key enzymatic steps:

  • Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.[1]

  • Hydroxylation to 2-Hydroxyphytanoyl-CoA: Phytanoyl-CoA is then hydroxylated at the alpha-carbon position to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PhyH) , an Fe²⁺ and 2-oxoglutarate-dependent dioxygenase.[3][6] This step is the direct biosynthesis of the CoA ester of this compound.

  • Cleavage to Pristanal and Formyl-CoA: 2-hydroxyphytanoyl-CoA is cleaved by the thiamine pyrophosphate (TPP)-dependent enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) .[3][7] This reaction yields pristanal and formyl-CoA.[3] Formyl-CoA is subsequently broken down into formate and eventually CO₂.[3]

  • Oxidation to Pristanic Acid: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[3] Pristanic acid can then undergo β-oxidation.[3]

This metabolic sequence is crucial for the detoxification and utilization of dietary phytanic acid.

Quantitative Data

This section summarizes key quantitative data related to the biosynthesis of this compound and the broader context of phytanic acid metabolism.

Table 1: Plasma Phytanic Acid Concentrations in Healthy Individuals and Patients with Refsum Disease

PopulationPlasma Phytanic Acid Concentration (µmol/L)Reference
Healthy Individuals0 - 33[8]
Patients with Refsum Disease (untreated)992 - 6400[8]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateSourceKₘVₘₐₓReference
2-Hydroxyphytanoyl-CoA Lyase (HACL1)2-Hydroxy-3-methylhexadecanoyl-CoAPartially purified rat liver peroxisomes15 µMNot Reported[4]
Phytanoyl-CoA Hydroxylase (PhyH)Phytanoyl-CoARecombinant HumanData not availableData not available[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Isolation of Peroxisomes from Cultured Cells

This protocol describes the isolation of peroxisomes from cultured cells using differential and density gradient centrifugation.

Materials:

  • Cultured cells (e.g., HepG2)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4), ice-cold

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

  • Nycodenz or Iodixanol solutions for density gradient

  • Ultracentrifuge

Procedure:

  • Cell Harvesting: Harvest cultured cells (2-5 x 10⁸ cells) by centrifugation at 300 x g for 5 minutes at 4°C. For adherent cells, wash with ice-cold PBS, scrape, and then pellet.[9]

  • Homogenization: Resuspend the cell pellet in 2 mL of ice-cold homogenization buffer. Homogenize on ice using a Dounce homogenizer with approximately 50-100 strokes.[9]

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[9]

    • Carefully collect the supernatant (post-nuclear supernatant).

    • Centrifuge the post-nuclear supernatant at 5,000 x g for 10 minutes at 4°C to pellet mitochondria.[9]

    • Collect the supernatant, which contains peroxisomes and other lighter organelles.

  • Density Gradient Centrifugation:

    • Layer the supernatant from the previous step onto a pre-formed continuous or discontinuous Nycodenz or Iodixanol gradient.

    • Centrifuge at high speed in an ultracentrifuge (e.g., 100,000 x g) for a specified time (e.g., 1-2 hours) at 4°C.

    • Carefully collect the fraction enriched with peroxisomes. The exact position in the gradient will depend on the specific gradient used.

  • Validation: Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes such as catalase (for peroxisomes) and cytochrome c oxidase (for mitochondrial contamination).

Protocol 2: In Vitro Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity

This protocol describes an HPLC-based method to determine the activity of PhyH by measuring the formation of [1-¹⁴C]2-hydroxyphytanoyl-CoA from [1-¹⁴C]phytanoyl-CoA.

Materials:

  • Enzyme source (e.g., isolated peroxisomes, liver homogenate, or recombinant PhyH)

  • [1-¹⁴C]phytanoyl-CoA (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors: 2-oxoglutarate, FeSO₄, ascorbate

  • Quenching solution (e.g., a strong acid like perchloric acid)

  • HPLC system with a radioactivity detector

  • Reverse-phase C18 HPLC column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cofactors (2-oxoglutarate, FeSO₄, ascorbate), and the enzyme source.

  • Initiation and Incubation: Initiate the reaction by adding [1-¹⁴C]phytanoyl-CoA. Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[3]

  • Reaction Quenching: Stop the reaction by adding the quenching solution.[3]

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet precipitated proteins. Transfer the supernatant to an HPLC vial.[3]

  • HPLC Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Separate the substrate ([1-¹⁴C]phytanoyl-CoA) and the product ([1-¹⁴C]2-hydroxyphytanoyl-CoA) using a suitable solvent gradient (e.g., a gradient of aqueous buffer and acetonitrile or methanol).[3]

    • Monitor the eluent with a radioactivity detector to quantify the amount of product formed.[3]

  • Calculation of Enzyme Activity: Calculate the rate of product formation (e.g., in nmol/min/mg protein) based on the measured radioactivity of the product, the specific activity of the substrate, the incubation time, and the protein concentration of the enzyme source.[3]

Protocol 3: Quantification of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantification of phytanic acid in plasma samples.

Materials:

  • Plasma sample

  • Internal standard (e.g., [²H₃]phytanic acid)

  • Reagents for hydrolysis (e.g., ethanolic potassium hydroxide)

  • Extraction solvent (e.g., hexane)

  • Derivatization reagent (e.g., boron trifluoride-methanol)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a known volume of plasma, add the internal standard.

    • Hydrolysis: Add the hydrolysis reagent and heat to release phytanic acid from lipid esters.

    • Extraction: After cooling, add water and the extraction solvent (hexane). Vortex and centrifuge to separate the layers. Collect the upper organic layer containing the fatty acids.[2]

    • Derivatization: Evaporate the solvent and add the derivatization reagent to convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs).[2]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., BPX5) and a temperature program to separate the FAMEs.[10]

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to phytanic acid methyl ester and the internal standard.[10]

  • Quantification: Create a calibration curve using known concentrations of phytanic acid standards. The concentration of phytanic acid in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Phytanic_Acid_Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA (2-Hydroxy-3,7,11,15-tetramethyl- hexadecanoyl-CoA) Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Biosynthesis of 2-Hydroxyphytanoyl-CoA in Peroxisomal Alpha-Oxidation.

Experimental_Workflow_PhyH_Assay Start Start: Enzyme Source (e.g., Peroxisomes) Reaction_Setup Prepare Reaction Mixture: - Assay Buffer - Cofactors (2-OG, Fe²⁺, Ascorbate) - Enzyme Start->Reaction_Setup Incubation Initiate with [¹⁴C]Phytanoyl-CoA Incubate at 37°C Reaction_Setup->Incubation Quenching Stop Reaction (e.g., with Acid) Incubation->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation HPLC HPLC Analysis of Supernatant (Radioactivity Detection) Centrifugation->HPLC Analysis Calculate Enzyme Activity HPLC->Analysis

Workflow for the In Vitro Phytanoyl-CoA Hydroxylase (PhyH) Activity Assay.

Logical_Relationship_Refsum_Disease Diet Dietary Intake (Ruminant Fats, Dairy) Phytanic_Acid Phytanic Acid Diet->Phytanic_Acid Alpha_Oxidation Peroxisomal Alpha-Oxidation Phytanic_Acid->Alpha_Oxidation Accumulation Phytanic Acid Accumulation Phytanic_Acid->Accumulation Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Healthy_Metabolism Normal Metabolism Alpha_Oxidation->Healthy_Metabolism Pristanic_Acid->Healthy_Metabolism Refsum_Disease Refsum Disease (PhyH Deficiency) Refsum_Disease->Alpha_Oxidation Blocks Refsum_Disease->Accumulation Neurological_Symptoms Neurological Symptoms Accumulation->Neurological_Symptoms

Logical Relationship between Phytanic Acid Metabolism and Refsum Disease.

References

The Role of 2-Hydroxyphytanic Acid in Peroxisomal Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Hydroxyphytanic acid is a critical, yet transient, intermediate in the peroxisomal α-oxidation of phytanic acid, a branched-chain fatty acid that cannot be degraded by the standard β-oxidation pathway. The formation and subsequent cleavage of its CoA-ester, 2-hydroxyphytanoyl-CoA, are essential steps for metabolizing dietary phytanic acid. Dysfunctional metabolism at this specific point, due to genetic defects in key enzymes, leads to the accumulation of phytanic acid and/or 2-hydroxyphytanic acid, resulting in severe peroxisomal disorders such as Adult Refsum Disease, Zellweger spectrum disorders, and Rhizomelic Chondrodysplasia Punctata. This guide provides an in-depth examination of the function of 2-hydroxyphytanic acid, the enzymes governing its metabolism, its pathophysiological significance, and the experimental methodologies used in its study.

The Peroxisomal Alpha-Oxidation Pathway

The presence of a methyl group on the β-carbon of phytanic acid prevents the formation of a 3-ketoacyl-CoA intermediate, thereby blocking its entry into the β-oxidation spiral.[1] Consequently, it must first undergo α-oxidation in the peroxisome, a process that removes a single carbon atom to produce pristanic acid, which can then be metabolized via β-oxidation.[2]

The α-oxidation of phytanic acid is a four-step enzymatic process that occurs entirely within the peroxisome:[2][3]

  • Activation: Phytanic acid is esterified to its coenzyme A (CoA) derivative, phytanoyl-CoA.

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA.[4][5] This is the step where the 2-hydroxy intermediate is generated.

  • Cleavage: The pivotal step involves 2-hydroxyacyl-CoA lyase 1 (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme, which cleaves the C1-C2 bond of 2-hydroxyphytanoyl-CoA.[6][7] This reaction yields two products: an aldehyde shortened by one carbon, pristanal , and formyl-CoA .[6][7]

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase. Pristanic acid is then activated to pristanoyl-CoA and can proceed through peroxisomal β-oxidation.[2]

The central function of 2-hydroxyphytanic acid (as its CoA ester) is to serve as the specific substrate for the HACL1-catalyzed cleavage reaction, which is the core decarboxylation step of the α-oxidation pathway.

Peroxisomal_Alpha_Oxidation substance substance enzyme enzyme Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA CoA-SH Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA O₂, 2-Oxoglutarate Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid NAD⁺ Beta_Ox β-Oxidation Pristanic_Acid->Beta_Ox CO2 CO₂ Formyl_CoA->CO2 Formate ACS Acyl-CoA Synthetase ACS->Phytanoyl_CoA PHYH PHYH PHYH->Hydroxyphytanoyl_CoA HACL1 HACL1 (TPP-dependent) HACL1->Pristanal ALDH Aldehyde Dehydrogenase ALDH->Pristanic_Acid Pathophysiology disease disease enzyme_defect enzyme_defect metabolite metabolite toxicity toxicity phenotype phenotype ARD Adult Refsum Disease PHYH_defect PHYH Deficiency ARD->PHYH_defect ZSD Zellweger Spectrum Disorders PEX_defect PEX Gene Defects (e.g., PEX7) ZSD->PEX_defect RCDP Rhizomelic Chondrodysplasia Punctata RCDP->PEX_defect PA_accum ↑ Phytanic Acid PHYH_defect->PA_accum PEX_defect->PA_accum HPA_accum ↑ 2-Hydroxyphytanic Acid PEX_defect->HPA_accum Mito_dys Mitochondrial Dysfunction PA_accum->Mito_dys ROS Oxidative Stress (ROS Production) PA_accum->ROS Ca_dys Ca²⁺ Homeostasis Dysregulation PA_accum->Ca_dys Gene_exp Altered Gene Expression (PPARα, HDACs) PA_accum->Gene_exp Neuro Neurological Damage (Retinopathy, Neuropathy, Ataxia) Mito_dys->Neuro ROS->Neuro Ca_dys->Neuro Gene_exp->Neuro GCMS_Workflow step step process process output output start Plasma Sample + Internal Standard extract Lipid Extraction (Chloroform:Methanol) start->extract hydrolyze Saponification (KOH in Methanol) extract->hydrolyze Total Lipids derivatize1 Methylation (FAMEs) (BF₃-Methanol) hydrolyze->derivatize1 Free Fatty Acids derivatize2 Silylation (TMS) (BSTFA) derivatize1->derivatize2 FAMEs analyze GC-MS Analysis (SIM Mode) derivatize2->analyze Volatile Derivatives data Data Processing & Quantification analyze->data

References

Unveiling 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic Acid: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid, a critical intermediate in the alpha-oxidation of phytanic acid. The discovery of this 2-hydroxy fatty acid is intrinsically linked to the elucidation of the metabolic pathway of phytanic acid and the understanding of the genetic disorder, Refsum disease. This document details the biochemical context, analytical methodologies for quantification, and experimental protocols relevant to the study of this compound. It is intended to be a comprehensive resource for researchers investigating peroxisomal metabolism, lipid biochemistry, and the development of therapeutics for related metabolic disorders.

Introduction: The Discovery in the Context of Phytanic Acid Metabolism

The discovery of this compound, also known as 2-hydroxyphytanic acid, is a direct result of research into the metabolic defect underlying Refsum disease, a rare autosomal recessive neurological disorder. In the mid-20th century, researchers identified the accumulation of a branched-chain fatty acid, phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), in the tissues and plasma of patients with this condition.[1][2]

Subsequent investigations into the metabolic fate of phytanic acid revealed that its degradation does not proceed via the typical beta-oxidation pathway due to the presence of a methyl group on the β-carbon. Instead, it undergoes a process known as alpha-oxidation, a pathway that involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[3][4] The identification of 2-hydroxyphytanic acid as a key intermediate in this pathway was a pivotal step in understanding this metabolic route. It is formed through the action of the enzyme phytanoyl-CoA hydroxylase and is subsequently converted to pristanal and formyl-CoA by 2-hydroxyphytanoyl-CoA lyase.[5][6][7]

Biochemical Significance and Signaling Pathways

This compound is a transient but essential molecule in the catabolism of dietary phytanic acid. The alpha-oxidation pathway, in which it participates, is localized within the peroxisomes.[8]

While the direct role of 2-hydroxyphytanic acid in signaling is not as extensively studied as its precursor, phytanic acid is a known agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and the retinoid X receptor (RXR).[2] These nuclear receptors are critical regulators of lipid and glucose metabolism. The activation of PPARα by phytanic acid and its metabolites is thought to influence the expression of genes involved in fatty acid oxidation. Further research is needed to fully elucidate the specific interactions of 2-hydroxyphytanic acid with these and other signaling pathways.

Quantitative Data

The concentration of 2-hydroxyphytanic acid in biological fluids is a key diagnostic marker for certain peroxisomal disorders. In healthy individuals and patients with classic Refsum disease (caused by a deficiency in phytanoyl-CoA hydroxylase), plasma levels of 2-hydroxyphytanic acid are typically very low. However, elevated levels are observed in other peroxisomal biogenesis disorders and single-enzyme deficiencies affecting later steps in the alpha-oxidation pathway.

Condition Plasma 2-Hydroxyphytanic Acid Concentration (µmol/L)
Healthy Individuals< 0.2
Classic Refsum Disease< 0.2
Peroxisomal Biogenesis Disorders (e.g., Zellweger syndrome)Elevated
Rhizomelic Chondrodysplasia PunctataElevated

Experimental Protocols

Synthesis of this compound

A laboratory-scale synthesis of 2-hydroxyphytanic acid can be achieved through the α-bromination of phytanic acid followed by nucleophilic substitution with a hydroxide ion.

Materials:

  • Phytanic acid

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide (initiator)

  • Aqueous sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • α-Bromination: In a round-bottom flask, dissolve phytanic acid in CCl₄. Add NBS and a catalytic amount of benzoyl peroxide. Reflux the mixture under inert atmosphere, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain crude 2-bromophytanic acid.

  • Hydrolysis: Dissolve the crude 2-bromophytanic acid in a suitable solvent like diethyl ether and add an aqueous solution of NaOH. Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Acidify the aqueous layer with HCl to protonate the carboxylate. Extract the 2-hydroxyphytanic acid into diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (from Plasma):

  • Extraction: To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte). Precipitate proteins with a cold organic solvent like acetonitrile. Centrifuge to pellet the proteins.

  • Hydrolysis: Transfer the supernatant to a new tube and hydrolyze any esterified fatty acids by adding a methanolic solution of potassium hydroxide and heating.

  • Derivatization: Neutralize the mixture and extract the free fatty acids into an organic solvent like hexane. Evaporate the solvent and derivatize the fatty acids to their more volatile methyl ester trimethylsilyl (ME-TMS) ether derivatives using a mixture of methanol/HCl followed by a silylating agent (e.g., BSTFA with 1% TMCS).

GC-MS Parameters (Illustrative):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity. Key ions for the ME-TMS derivative of 2-hydroxyphytanic acid should be determined from a pure standard.

Enzymatic Assay for Phytanoyl-CoA Hydroxylase Activity

This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

Materials:

  • Phytanoyl-CoA (substrate)

  • Cell or tissue homogenate (as enzyme source)

  • Assay buffer (e.g., Tris-HCl) containing co-factors: Fe(II), 2-oxoglutarate, and ascorbate.

  • Quenching solution (e.g., strong acid)

  • HPLC system with a C18 column for separation of substrate and product.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and co-factors.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the cell or tissue homogenate.

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet precipitated proteins.

  • Analyze the supernatant by HPLC to separate and quantify the 2-hydroxyphytanoyl-CoA product.

Visualizations

Alpha-Oxidation Pathway of Phytanic Acid

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (Refsum Disease Defect) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation To β-Oxidation

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Hydrolysis Hydrolysis of Esters (Methanolic KOH) Protein_Precipitation->Hydrolysis Extraction Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction Derivatization Derivatization (ME-TMS) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

References

An In-depth Technical Guide to the Structural Elucidation of α-Hydroxyphytanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-hydroxyphytanic acid (2-hydroxyphytanic acid) is a critical intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid that, when accumulated, is a key biomarker for several peroxisomal disorders, most notably Adult Refsum disease.[1][2] The accurate identification and structural confirmation of α-hydroxyphytanic acid are paramount for diagnosing these disorders and for research into their underlying mechanisms. This technical guide provides a comprehensive overview of the methodologies employed for the structural elucidation of α-hydroxyphytanic acid, focusing on mass spectrometry and nuclear magnetic resonance spectroscopy. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to serve as a practical resource for professionals in the field.

Introduction: Metabolic Significance

Phytanic acid, a 3,7,11,15-tetramethylhexadecanoic acid, is derived from dietary sources, particularly ruminant fats and dairy products.[2][3] Due to a methyl group on its β-carbon, it cannot be metabolized via the standard β-oxidation pathway.[2] Instead, it undergoes α-oxidation, a process primarily occurring in peroxisomes.[1][2] This pathway involves the enzymatic conversion of phytanic acid to phytanoyl-CoA, which is then hydroxylated to form 2-hydroxyphytanoyl-CoA.[4][5] Subsequent enzymatic steps yield pristanic acid, which can then enter the β-oxidation pathway.[4][6] A deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), which catalyzes the formation of the α-hydroxy intermediate, leads to the accumulation of phytanic acid, characteristic of Refsum disease.[3] Therefore, the structural elucidation of α-hydroxyphytanic acid is essential for studying this metabolic pathway and its associated pathologies.

alpha_oxidation_pathway cluster_peroxisome Peroxisome phytanic_acid Phytanic Acid phytanoyl_coa Phytanoyl-CoA phytanic_acid->phytanoyl_coa Acyl-CoA Synthetase hydroxy_coa 2-Hydroxyphytanoyl-CoA phytanoyl_coa->hydroxy_coa Phytanoyl-CoA Hydroxylase (PHYH) pristanal Pristanal + Formyl-CoA hydroxy_coa->pristanal 2-Hydroxyphytanoyl-CoA Lyase pristanic_acid Pristanic Acid pristanal->pristanic_acid Aldehyde Dehydrogenase beta_oxidation β-Oxidation pristanic_acid->beta_oxidation

Caption: The peroxisomal α-oxidation pathway of phytanic acid.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of fatty acids. For non-volatile compounds like α-hydroxyphytanic acid, chemical derivatization is required to increase volatility for gas-phase separation.[7][8]

Experimental Protocol: GC-MS Analysis

This protocol outlines the analysis of α-hydroxyphytanic acid from a biological matrix (e.g., plasma).

  • Internal Standard Addition: To a plasma sample (e.g., 100 µL), add a known quantity of a suitable internal standard, such as a stable isotope-labeled [3-methyl- 2H3]phytanic acid, to correct for variations in extraction and derivatization efficiency.[7]

  • Lipid Extraction & Hydrolysis:

    • Add ethanolic potassium hydroxide to the sample to hydrolyze the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).[9]

    • Heat the mixture (e.g., at 80-100°C for 1-2 hours) to ensure complete hydrolysis.[7][9]

    • After cooling, acidify the sample with HCl to protonate the free fatty acids.[9]

    • Extract the fatty acids using an organic solvent such as n-hexane.[7][9]

  • Derivatization:

    • Methylation: Evaporate the solvent and add an acid-catalyzed methylation reagent, such as 1.25 M HCl in methanol. Heat at 80-100°C for 1-2 hours to convert the carboxylic acid to a fatty acid methyl ester (FAME).[7][10]

    • Silylation (for the hydroxyl group): For enhanced volatility and characteristic fragmentation, the hydroxyl group can be silylated. After methylation, evaporate the reagent and add a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

  • Sample Clean-up:

    • Extract the derivatized analytes into hexane.[7]

    • Wash the organic layer with a salt solution (e.g., 0.9% NaCl).[7]

    • Dry the organic layer with anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen if necessary.[7]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the final extract into the GC-MS system.[7]

    • GC Column: Use a medium-polarity capillary column (e.g., DB-5MS or similar).[11]

    • Carrier Gas: Helium is typically used.[8]

    • Oven Program: Employ a temperature gradient to separate the analytes. A slow ramp rate can improve the resolution of closely eluting peaks.[9]

    • MS Detection: Use Electron Ionization (EI) at 70 eV. Acquire mass spectra in full scan mode or Selected Ion Monitoring (SIM) for targeted quantification.[8][10]

gcms_workflow start Plasma Sample is Add Internal Standard start->is hydrolysis Alkaline Hydrolysis (e.g., KOH in EtOH) is->hydrolysis extraction Acidify & Extract (e.g., Hexane) hydrolysis->extraction derivatization Derivatization (Methylation +/- Silylation) extraction->derivatization cleanup Sample Clean-up & Concentration derivatization->cleanup gcms GC-MS Analysis cleanup->gcms data Data Processing & Elucidation gcms->data nmr_workflow start Purified Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire Acquire Spectra (¹H, ¹³C, etc.) setup->acquire process Data Processing (FT, Phasing, Referencing) acquire->process elucidate Spectral Assignment & Structure Elucidation process->elucidate

References

An In-depth Technical Guide to 2-Hydroxyphytanic Acid: Precursors, Derivatives, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxyphytanic acid, a key intermediate in the alpha-oxidation of phytanic acid. It details the biochemical pathways, associated pathologies, quantitative data, and essential experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers investigating peroxisomal metabolism, related genetic disorders, and the development of potential therapeutic interventions.

Introduction to 2-Hydroxyphytanic Acid and its Metabolic Significance

2-Hydroxyphytanic acid is a hydroxylated fatty acid that serves as a critical intermediate in the metabolic degradation of phytanic acid. Phytanic acid is a branched-chain fatty acid of exogenous origin, primarily obtained from the consumption of dairy products, ruminant fats, and certain fish.[1][2] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be metabolized by the typical β-oxidation pathway.[3][4] Consequently, it undergoes a specialized process known as alpha-oxidation, which occurs within the peroxisomes.[5][6] The initial and rate-limiting step of this pathway is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, the immediate precursor of 2-hydroxyphytanic acid.[4][7]

The accumulation of phytanic acid due to defects in the alpha-oxidation pathway leads to several inherited metabolic disorders, most notably Adult Refsum disease.[1][8] This rare autosomal recessive neurological disorder is characterized by symptoms such as retinitis pigmentosa, anosmia, peripheral neuropathy, and cerebellar ataxia.[8][9] Therefore, the accurate quantification of phytanic acid and its metabolites, including 2-hydroxyphytanic acid, is crucial for the diagnosis and monitoring of Refsum disease and other peroxisomal biogenesis disorders like Zellweger syndrome.[10][11]

The Alpha-Oxidation Pathway of Phytanic Acid

The catabolism of phytanic acid via alpha-oxidation is a multi-step enzymatic process localized within the peroxisomes.[3][6] The pathway is initiated by the activation of phytanic acid to its coenzyme A (CoA) ester, phytanoyl-CoA. This is followed by a series of reactions that ultimately shorten the carbon chain by one atom, yielding pristanic acid, which can then enter the β-oxidation pathway.

The key enzymatic steps involving the formation and degradation of 2-hydroxyphytanoyl-CoA are:

  • Hydroxylation of Phytanoyl-CoA: Phytanoyl-CoA is hydroxylated at the alpha-carbon to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent oxygenase.[7][12] A deficiency in PHYH is the primary cause of Adult Refsum disease.[11]

  • Cleavage of 2-Hydroxyphytanoyl-CoA: 2-Hydroxyphytanoyl-CoA is then cleaved into pristanal and formyl-CoA by the enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) .[6][13] This enzyme is dependent on the cofactor thiamine pyrophosphate (TPP).[13][14]

  • Oxidation of Pristanal: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[4]

The following diagram illustrates the core segment of the phytanic acid alpha-oxidation pathway.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanoyl_CoA Phytanoyl-CoA Two_Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Two_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Two_Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Phytanic_Acid Phytanic Acid (from diet) Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase GCMS_Workflow Plasma_Sample Plasma Sample Internal_Standard Add Internal Standard Plasma_Sample->Internal_Standard Lipid_Extraction Lipid Extraction & Hydrolysis Internal_Standard->Lipid_Extraction Derivatization Derivatization (FAMEs) Lipid_Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection & Quantification GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

The Enzymatic Conversion of Phytanic Acid to 2-Hydroxyphytanic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of phytanic acid to 2-hydroxyphytanic acid is a critical step in the alpha-oxidation pathway, the primary metabolic route for branched-chain fatty acids that cannot be processed by beta-oxidation. This conversion is catalyzed by the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH). Deficiencies in PhyH activity lead to the accumulation of phytanic acid, resulting in the rare and severe neurological disorder, Refsum disease. This technical guide provides an in-depth overview of this pivotal enzymatic reaction, including the underlying biochemical pathway, quantitative kinetic data, and detailed experimental protocols for the measurement of enzyme activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of fatty acid metabolism and the development of therapeutics for related disorders.

The Alpha-Oxidation Pathway of Phytanic Acid

Phytanic acid, a 3-methyl branched-chain fatty acid, is primarily derived from dietary sources such as dairy products, ruminant fats, and certain fish. The methyl group at the β-carbon position sterically hinders the enzymatic machinery of the beta-oxidation pathway. Consequently, phytanic acid must first undergo alpha-oxidation in the peroxisome to remove a single carbon atom, yielding pristanic acid, which can then enter the beta-oxidation spiral.

The initial and rate-limiting step in this pathway is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PhyH), also known as phytanoyl-CoA 2-hydroxylase. PhyH is a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase.[1][2] The enzyme utilizes molecular oxygen to hydroxylate the α-carbon of phytanoyl-CoA. This process involves the decarboxylation of the co-substrate 2-oxoglutarate to succinate and carbon dioxide.[1]

Subsequent steps in the alpha-oxidation pathway involve the cleavage of 2-hydroxyphytanoyl-CoA by 2-hydroxyphytanoyl-CoA lyase (HACL1) to form pristanal and formyl-CoA, followed by the oxidation of pristanal to pristanic acid by an aldehyde dehydrogenase.

Signaling Pathway Diagram

The following diagram illustrates the core enzymatic steps of the peroxisomal alpha-oxidation of phytanic acid.

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation ACS Acyl-CoA Synthetase ACS->Phytanic_Acid:n PhyH Phytanoyl-CoA Hydroxylase (PhyH) PhyH->Phytanoyl_CoA:n Products_PhyH Succinate, CO₂ PhyH->Products_PhyH HACL1 2-Hydroxyphytanoyl-CoA Lyase (HACL1) HACL1->Hydroxyphytanoyl_CoA:n ALDH Aldehyde Dehydrogenase ALDH->Pristanal:n Products_ALDH NADH + H⁺ ALDH->Products_ALDH Cofactors_ACS ATP, CoA Cofactors_ACS->ACS Cofactors_PhyH O₂, Fe(II), 2-Oxoglutarate, Ascorbate Cofactors_PhyH->PhyH Cofactors_HACL1 TPP, Mg²⁺ Cofactors_HACL1->HACL1 Cofactors_ALDH NAD⁺ Cofactors_ALDH->ALDH

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Quantitative Data

The following tables summarize the available quantitative data for the enzymatic conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. It is important to note that kinetic parameters can vary depending on the experimental conditions, including the source of the enzyme (native or recombinant), purity, and assay methodology.

Table 1: Enzyme Kinetic Parameters for Human Phytanoyl-CoA Hydroxylase
SubstrateEnzyme SourceKm (µM)VmaxSpecific ActivityReference
Phytanoyl-CoARecombinant HumanData not availableData not availableData not available[3]
3-Methylhexadecanoyl-CoARecombinant HumanData not availableData not availableData not available[3]
2-OxoglutarateRecombinant HumanData not availableData not availableData not available[3]
Table 2: Optimal Reaction Conditions for Phytanoyl-CoA Hydroxylase Activity
ParameterOptimal Value/RangeReference
Temperature37°C[3]
pH~7.5[3]
Table 3: Required Cofactors for Phytanoyl-CoA Hydroxylase Activity
CofactorFunctionTypical ConcentrationReference
Fe(II) (as FeSO₄)Catalytic metal ion10-50 µM[4]
2-OxoglutarateCo-substrate100-500 µM[4]
AscorbateReducing agent to maintain Fe(II) state1-2 mM[5]

Experimental Protocols

Accurate measurement of PhyH activity is crucial for both basic research and clinical diagnostics. The following section provides detailed methodologies for two common in vitro assays.

General Experimental Workflow

The general workflow for determining PhyH activity involves several key stages, from enzyme preparation to data analysis.

Experimental_Workflow Start Start Enzyme_Prep Enzyme Preparation (e.g., Liver Homogenate or Recombinant PhyH Purification) Start->Enzyme_Prep Protein_Quant Protein Quantification (e.g., Bradford or BCA Assay) Enzyme_Prep->Protein_Quant Reaction_Setup Reaction Setup (Buffer, Substrate, Cofactors) Protein_Quant->Reaction_Setup Reaction_Init Reaction Initiation (Addition of Enzyme) Reaction_Setup->Reaction_Init Incubation Incubation (37°C, specified time) Reaction_Init->Incubation Reaction_Stop Reaction Quenching (e.g., Acidification) Incubation->Reaction_Stop Detection Detection Method Reaction_Stop->Detection HPLC HPLC-based Detection (Separation and Quantification of radiolabeled product) Detection->HPLC Direct Method CO2_Trap ¹⁴CO₂ Trapping (Scintillation Counting) Detection->CO2_Trap Indirect Method Data_Analysis Data Analysis (Calculation of Specific Activity) HPLC->Data_Analysis CO2_Trap->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro PhyH activity assays.

Protocol 1: HPLC-Based Assay for PhyH Activity

This method directly measures the formation of the product, 2-hydroxyphytanoyl-CoA, using a radiolabeled substrate.[3]

Materials:

  • [1-¹⁴C]Phytanoyl-CoA (Substrate)

  • Purified recombinant human PhyH or liver homogenate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 2-Oxoglutarate solution (e.g., 10 mM stock)

  • Ferrous sulfate (FeSO₄) solution (freshly prepared, e.g., 1 mM stock)

  • Ascorbic acid solution (freshly prepared, e.g., 100 mM stock)

  • Quenching Solution: 6% (v/v) Perchloric Acid

  • HPLC system equipped with a radioactivity detector

  • Reverse-phase C18 HPLC column

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture with the following components to a final volume of 100 µL:

    • Assay Buffer

    • [1-¹⁴C]Phytanoyl-CoA (final concentration, e.g., 50 µM)

    • 2-Oxoglutarate (final concentration, e.g., 500 µM)

    • FeSO₄ (final concentration, e.g., 50 µM)

    • Ascorbic acid (final concentration, e.g., 2 mM)

  • Enzyme Addition: Add the enzyme preparation (e.g., 10-50 µg of protein) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Reaction Quenching: Stop the reaction by adding 50 µL of the quenching solution.

  • Sample Preparation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 5 minutes to pellet precipitated protein.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it onto the C18 column. Separate the substrate and product using a suitable gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile).

  • Quantification: Monitor the eluent with the radioactivity detector to quantify the amount of [1-¹⁴C]2-hydroxyphytanoyl-CoA formed.

  • Calculation of Specific Activity: Calculate the rate of product formation (nmol/min/mg protein) based on the radioactivity of the product peak, the specific activity of the [1-¹⁴C]phytanoyl-CoA, the incubation time, and the amount of protein in the assay.

Protocol 2: ¹⁴CO₂ Trapping Assay for PhyH Activity

This indirect assay measures the decarboxylation of the co-substrate, [1-¹⁴C]2-oxoglutarate, which is stoichiometrically coupled to the hydroxylation of phytanoyl-CoA.[3]

Materials:

  • Phytanoyl-CoA (Substrate)

  • [1-¹⁴C]2-Oxoglutarate (Co-substrate)

  • Purified recombinant human PhyH or liver homogenate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Ferrous sulfate (FeSO₄) solution (freshly prepared)

  • Ascorbic acid solution (freshly prepared)

  • CO₂ Trapping Solution (e.g., 1 M NaOH)

  • Scintillation vials and cocktail

  • Sealed reaction vials with a center well for the trapping solution

Procedure:

  • Reaction Setup: In the bottom of a sealed reaction vial, prepare the reaction mixture as described in Protocol 1, but using unlabeled phytanoyl-CoA and [1-¹⁴C]2-oxoglutarate.

  • Trapping Solution: Add 200 µL of the CO₂ trapping solution to the center well of the reaction vial.

  • Reaction Initiation and Incubation: Seal the vial and initiate the reaction by adding the enzyme preparation. Incubate at 37°C for 30-60 minutes.

  • Reaction Quenching and CO₂ Trapping: Stop the reaction by injecting a small volume of strong acid (e.g., 50 µL of 6 M HCl) into the reaction mixture. This will also facilitate the release of dissolved ¹⁴CO₂. Continue to incubate at room temperature for an additional 60 minutes to ensure complete trapping of the evolved ¹⁴CO₂.

  • Quantification: Carefully remove the center well containing the trapping solution and transfer it to a scintillation vial. Add scintillation cocktail and quantify the trapped ¹⁴CO₂ by liquid scintillation counting.

  • Calculation of Specific Activity: Calculate the rate of ¹⁴CO₂ production (nmol/min/mg protein) based on the measured radioactivity, the specific activity of the [1-¹⁴C]2-oxoglutarate, the incubation time, and the amount of protein used.

Expression and Purification of Recombinant Human PhyH

For detailed mechanistic and kinetic studies, the use of purified recombinant PhyH is often preferred. The following provides a general outline for the expression and purification of His-tagged human PhyH in E. coli.

Procedure Outline:

  • Gene Cloning: The full-length human PHYH cDNA is cloned into a suitable bacterial expression vector, such as pET, containing an N-terminal or C-terminal polyhistidine (His₆) tag.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated for a further 3-4 hours at a lower temperature (e.g., 25-30°C) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent (e.g., Triton X-100), lysozyme, and a protease inhibitor cocktail. Lysis is typically achieved by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged PhyH is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged PhyH is then eluted with a buffer containing a higher concentration of imidazole.

  • Dialysis and Storage: The eluted protein is dialyzed against a suitable storage buffer (e.g., Tris-HCl with glycerol) to remove imidazole and stored at -80°C.

  • Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE, and its concentration is determined using a standard protein assay.

Conclusion

The enzymatic conversion of phytanic acid to 2-hydroxyphytanic acid by phytanoyl-CoA hydroxylase is a cornerstone of branched-chain fatty acid metabolism. A thorough understanding of this enzyme's function, kinetics, and regulation is paramount for elucidating the pathophysiology of Refsum disease and for the development of novel therapeutic interventions. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals dedicated to advancing our knowledge in this critical area of human metabolism.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Hydroxyphytanic Acid in Plasma by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Hydroxyphytanic acid is a C20 branched-chain fatty acid that serves as an intermediate in the alpha-oxidation of phytanic acid. The accumulation of phytanic acid is a key biomarker for Refsum disease, a rare autosomal recessive neurological disorder.[1][2] In healthy individuals, phytanic acid, derived from dietary sources, is metabolized in the peroxisomes through an alpha-oxidation pathway.[1][2] A defect in the enzyme phytanoyl-CoA hydroxylase, or less commonly the peroxin-7 (PEX7) protein, disrupts this pathway, leading to the buildup of phytanic acid.[2]

While phytanic acid is the primary biomarker for Refsum disease, the quantitative analysis of its metabolite, 2-hydroxyphytanic acid, is crucial for the differential diagnosis of other peroxisomal disorders.[3] For instance, elevated levels of 2-hydroxyphytanic acid are observed in rhizomelic chondrodysplasia punctata and generalized peroxisomal dysfunction, whereas it remains low in classic Refsum disease.[3] In healthy individuals, the plasma concentration of 2-hydroxyphytanic acid is typically less than 0.2 µmol/L.[3]

This application note provides a detailed protocol for the quantitative analysis of 2-hydroxyphytanic acid in human plasma using gas chromatography-mass spectrometry (GC-MS). The method involves lipid extraction, hydrolysis, and derivatization to enhance the volatility and chromatographic properties of the analyte.

Principle of the Method

The quantitative analysis of 2-hydroxyphytanic acid in plasma by GC-MS involves several key steps:

  • Sample Preparation: Plasma samples are subjected to hydrolysis to release 2-hydroxyphytanic acid from its esterified forms.

  • Extraction: The free fatty acids, including 2-hydroxyphytanic acid, are extracted from the plasma matrix using an organic solvent.

  • Derivatization: The extracted fatty acids are chemically modified to increase their volatility for GC analysis. A common method is silylation, which converts the polar hydroxyl and carboxyl groups into less polar trimethylsilyl (TMS) ethers and esters, respectively.[4][5]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for specific detection and quantification of the 2-hydroxyphytanic acid derivative.

Materials and Reagents

  • Plasma samples (store at -80°C)

  • 2-Hydroxyphytanic acid standard

  • Internal Standard (e.g., a stable isotope-labeled 2-hydroxyphytanic acid or a structurally similar, non-endogenous fatty acid)

  • Chloroform

  • Methanol

  • Hexane

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Nitrogen gas (high purity)

  • Glass centrifuge tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Experimental Protocols

Sample Preparation and Lipid Extraction
  • Thaw plasma samples on ice.

  • Pipette 200 µL of plasma into a glass centrifuge tube.

  • Add the internal standard solution to each sample.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a new glass tube.

  • Repeat the extraction of the aqueous layer with another 2 mL of chloroform:methanol (2:1, v/v).

  • Combine the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

Saponification (Hydrolysis)
  • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

  • Cap the tube tightly and vortex to dissolve the residue.

  • Incubate at 80°C for 1 hour to hydrolyze the fatty acid esters.

  • Allow the tube to cool to room temperature.

Extraction of Free Fatty Acids
  • Acidify the sample by adding 0.5 mL of 6 M HCl.

  • Add 2 mL of hexane and vortex vigorously for 2 minutes to extract the free fatty acids.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new glass tube.

  • Repeat the hexane extraction twice more.

  • Combine the hexane extracts.

  • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the hexane to dryness under a stream of nitrogen gas.

Derivatization
  • To the dried fatty acid residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate at 60°C for 1 hour to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 75°C, hold for 1 minute

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 15 minutes[6]

    • Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., PE-5MS, 30m x 0.250mm x 0.250µm).[6]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 220°C[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM mode is preferred for higher sensitivity and selectivity. Monitor characteristic ions for the TMS derivative of 2-hydroxyphytanic acid and the internal standard.

Data Presentation

The quantitative data should be summarized in a clear and structured table.

Sample TypeAnalyteConcentration (µmol/L)
Healthy Control2-Hydroxyphytanic Acid< 0.2[3]
Refsum Disease Patient2-Hydroxyphytanic Acid< 0.2[3]
Rhizomelic Chondrodysplasia Punctata Patient2-Hydroxyphytanic AcidElevated
Generalized Peroxisomal Dysfunction Patient2-Hydroxyphytanic AcidElevated

Mandatory Visualizations

experimental_workflow plasma Plasma Sample is_add Add Internal Standard plasma->is_add extraction Lipid Extraction (Chloroform:Methanol) is_add->extraction evaporation1 Evaporation extraction->evaporation1 saponification Saponification (KOH in Methanol) evaporation1->saponification acidification Acidification (HCl) saponification->acidification ffa_extraction Free Fatty Acid Extraction (Hexane) acidification->ffa_extraction evaporation2 Evaporation ffa_extraction->evaporation2 derivatization Derivatization (BSTFA + 1% TMCS) evaporation2->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis gcms->data

Caption: Experimental workflow for the quantitative analysis of 2-hydroxyphytanic acid in plasma.

alpha_oxidation_pathway phytanic_acid Phytanic Acid phytanoyl_coa Phytanoyl-CoA phytanic_acid->phytanoyl_coa Acyl-CoA Synthetase hydroxyphytanoyl_coa 2-Hydroxyphytanoyl-CoA phytanoyl_coa->hydroxyphytanoyl_coa Phytanoyl-CoA Hydroxylase pristanal Pristanal + Formyl-CoA hydroxyphytanoyl_coa->pristanal 2-Hydroxyphytanoyl-CoA Lyase pristanic_acid Pristanic Acid pristanal->pristanic_acid Aldehyde Dehydrogenase

Caption: Alpha-oxidation pathway of phytanic acid.[1]

References

Application Notes and Protocols for the Mass Spectetric Determination of 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid, also known as α-hydroxyphytanic acid, is a key intermediate in the α-oxidation of phytanic acid. Phytanic acid is a branched-chain fatty acid that, due to the presence of a methyl group on its β-carbon, cannot be metabolized through the typical β-oxidation pathway. Instead, it undergoes α-oxidation in peroxisomes. The accumulation of phytanic acid is a hallmark of several peroxisomal disorders, most notably Adult Refsum disease, a rare autosomal recessive neurological disorder. Therefore, the accurate and sensitive quantification of phytanic acid and its metabolites, including this compound, in biological matrices is crucial for the diagnosis and monitoring of these conditions, as well as for research into novel therapeutic interventions.

This document provides detailed application notes and protocols for the analysis of this compound using two powerful mass spectrometry-based techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling and Metabolic Pathways

The metabolism of phytanic acid begins with its conversion to phytanoyl-CoA, which is then hydroxylated to form 2-hydroxyphytanoyl-CoA. This intermediate is subsequently cleaved to yield pristanal and formyl-CoA. Pristanal is then oxidized to pristanic acid, which can enter the β-oxidation pathway. A deficiency in the enzyme phytanoyl-CoA hydroxylase, which catalyzes the formation of 2-hydroxyphytanoyl-CoA, leads to the accumulation of phytanic acid, characteristic of Adult Refsum Disease.

phytanic_acid_alpha_oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: Phytanic Acid α-Oxidation Pathway.

Application Note 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Overview

Gas Chromatography-Mass Spectrometry is a robust and highly sensitive technique for the quantification of fatty acids. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. A two-step derivatization, involving esterification of the carboxylic acid group followed by silylation of the hydroxyl group, is recommended for optimal results.

Experimental Workflow

gc_ms_workflow Sample_Collection Plasma Sample Collection Internal_Standard Spike with Internal Standard Sample_Collection->Internal_Standard Extraction Lipid Extraction (e.g., Folch) Internal_Standard->Extraction Derivatization1 Esterification (e.g., BF3-Methanol) Extraction->Derivatization1 Derivatization2 Silylation (e.g., BSTFA) Derivatization1->Derivatization2 GC_MS_Analysis GC-MS Analysis (SIM Mode) Derivatization2->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Caption: GC-MS Workflow for 2-Hydroxyphytanic Acid Analysis.

Detailed Protocol: GC-MS Analysis

1. Sample Preparation and Lipid Extraction: a. To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., 2-hydroxyheptadecanoic acid or a stable isotope-labeled 2-hydroxyphytanic acid). b. Perform a lipid extraction using a modified Folch method: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. c. Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes to separate the phases. d. Carefully collect the lower organic phase and transfer it to a clean glass tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: a. Esterification: To the dried lipid extract, add 500 µL of 14% boron trifluoride in methanol (BF3-Methanol). b. Cap the tube tightly and heat at 100°C for 30 minutes. c. Cool the tube to room temperature and add 1 mL of water and 1 mL of hexane. d. Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes. e. Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new tube and evaporate to dryness. f. Silylation: To the dried FAMEs, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. g. Cap the vial and heat at 70°C for 45 minutes. h. Cool to room temperature before GC-MS analysis.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Note: Specific ions for the trimethylsilyl (TMS) derivative of this compound methyl ester should be determined by injecting a standard. Plausible diagnostic ions would include fragments resulting from cleavage adjacent to the silylated hydroxyl group and the methyl ester.

Quantitative Data Summary (Hypothetical)
ParameterExpected Performance
Limit of Detection (LOD)0.05 µM
Limit of Quantification (LOQ)0.15 µM
Linearity (r²)> 0.995
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
Recovery85 - 110%

Application Note 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Overview

Liquid Chromatography-Tandem Mass Spectrometry offers high specificity and sensitivity for the analysis of this compound, often with simpler sample preparation compared to GC-MS as derivatization is not always required. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Experimental Workflow

lc_ms_workflow Sample_Collection Plasma Sample Collection Internal_Standard Spike with Stable Isotope Labeled IS Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Internal_Standard->Protein_Precipitation Hydrolysis Acid Hydrolysis (Optional) Protein_Precipitation->Hydrolysis LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Hydrolysis->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: LC-MS/MS Workflow for 2-Hydroxyphytanic Acid Analysis.

Detailed Protocol: LC-MS/MS Analysis

1. Sample Preparation: a. To 50 µL of plasma in a microcentrifuge tube, add 50 µL of a stable isotope-labeled internal standard (e.g., this compound-d3) in methanol. b. Add 400 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube. e. (Optional) For the analysis of total 2-hydroxyphytanic acid (free and esterified), an acid hydrolysis step (e.g., with HCl at 60°C for 1 hour) can be included after protein precipitation, followed by neutralization and liquid-liquid extraction. f. Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. g. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). h. Vortex and centrifuge prior to injection.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: 50-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 50% B

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • IonSpray Voltage: -4500 V.

  • Temperature: 550°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. MRM Transitions (Hypothetical):

  • Analyte: this compound (MW: 328.53)

    • Precursor Ion (Q1): m/z 327.3 [M-H]⁻

    • Product Ion (Q3) for Quantification: To be determined empirically, likely a fragment corresponding to the loss of water or CO2. A plausible transition would be m/z 309.3 (loss of H₂O).

    • Product Ion (Q3) for Confirmation: To be determined empirically, a second characteristic fragment.

  • Internal Standard: this compound-d3 (MW: 331.55)

    • Precursor Ion (Q1): m/z 330.3 [M-H]⁻

    • Product Ion (Q3) for Quantification: m/z 312.3 (corresponding to the loss of H₂O from the deuterated molecule).

Quantitative Data Summary (Hypothetical)
ParameterExpected Performance
Limit of Detection (LOD)0.01 µM
Limit of Quantification (LOQ)0.03 µM
Linearity (r²)> 0.998
Intra-assay Precision (%CV)< 5%
Inter-assay Precision (%CV)< 10%
Recovery90 - 110%

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound in biological samples. The choice of method will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The detailed protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing robust and accurate analytical methods for this important metabolite. The use of a stable isotope-labeled internal standard is strongly recommended for both techniques to ensure the highest level of accuracy and precision.

Application Notes and Protocols for Studying 2-Hydroxyphytanic Acid Metabolism in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of 2-hydroxyphytanic acid metabolism. This intermediate is a critical component of the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid that accumulates in the rare autosomal recessive neurological disorder, Refsum disease.[1][2][3] Understanding the cellular and molecular mechanisms governing 2-hydroxyphytanic acid metabolism is crucial for developing effective therapeutic strategies for this debilitating condition.

Introduction to 2-Hydroxyphytanic Acid Metabolism

Phytanic acid, derived from dietary sources such as dairy products and ruminant fats, cannot be metabolized by the conventional beta-oxidation pathway due to a methyl group on its β-carbon.[1] Instead, it undergoes alpha-oxidation, a process that occurs primarily within peroxisomes.[1][4] The initial and rate-limiting step is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH).[5][6] Subsequently, 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal and formyl-CoA.[1][7][8] Pristanal is then oxidized to pristanic acid, which can enter the β-oxidation pathway.[1]

A deficiency in the PHYH enzyme is the primary cause of adult Refsum disease, leading to the accumulation of phytanic acid.[1] Defects in the HACL1 enzyme can also disrupt this pathway.[7] Studying the metabolism of the intermediate, 2-hydroxyphytanic acid, is therefore essential for understanding the pathophysiology of Refsum disease and other related peroxisomal disorders.

Cell Culture Models for Studying 2-Hydroxyphytanic Acid Metabolism

A variety of cell culture models can be employed to investigate the intricacies of 2-hydroxyphytanic acid metabolism. The choice of model depends on the specific research question.

Cell ModelDescriptionApplicationsAdvantagesLimitations
Patient-Derived Fibroblasts Primary skin fibroblasts obtained from individuals with Refsum disease or other peroxisomal disorders.[2]- Investigating the fundamental biochemical defects in phytanic acid metabolism.- Studying the cellular consequences of phytanic acid accumulation.- Screening for compounds that can restore or bypass the deficient metabolic pathway.[2]- Genetically relevant to the disease.- Retain the biochemical defects of the disorder.[2]- Limited availability.- Finite lifespan in culture.
Induced Pluripotent Stem Cell (iPSC)-Derived Models iPSCs generated from patient fibroblasts can be differentiated into disease-relevant cell types such as neurons, Schwann cells, and oligodendrocytes.[2]- Modeling the neurological aspects of Refsum disease.- Investigating cell-type-specific effects of phytanic acid accumulation.- Screening for neuroprotective compounds.[2]- Provides access to otherwise difficult-to-obtain human cell types.- Allows for the study of developmental aspects of the disease.- Differentiation protocols can be complex and time-consuming.- Potential for variability between iPSC lines.
Retinal Pigment Epithelium (RPE) Cell Models Primary or immortalized RPE cell lines can be used to study the retinal degeneration observed in Refsum disease.- Investigating the mechanisms of phytanic acid-induced retinal toxicity.- Screening for compounds that can protect RPE cells from damage.- Relevant to a key clinical manifestation of Refsum disease.- May not fully recapitulate the complex interactions within the retina.
Hepatoma Cell Lines (e.g., HepG2) Human hepatoma cell lines are useful for studying the hepatic metabolism of fatty acids.[9]- Investigating the role of the liver in phytanic acid and 2-hydroxyphytanic acid metabolism.- High-throughput screening of compounds affecting alpha-oxidation.[5]- Commercially available and easy to culture.- Amenable to genetic manipulation.- May have altered metabolic profiles compared to primary hepatocytes.

Experimental Protocols

Here, we provide detailed protocols for key experiments to study 2-hydroxyphytanic acid metabolism in cultured cells.

Protocol 1: Culturing and Treatment of Patient-Derived Fibroblasts

Objective: To culture fibroblasts from Refsum disease patients and control individuals and treat them with phytanic acid to study its metabolism.

Materials:

  • Patient and control-derived skin fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phytanic acid (in a suitable solvent like ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture fibroblasts in T75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Seed the cells into 6-well or 12-well plates at a desired density.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a stock solution of phytanic acid in ethanol.

  • Dilute the phytanic acid stock solution in culture medium to the desired final concentration (e.g., 10-50 µM). Ensure the final ethanol concentration is non-toxic to the cells (typically <0.1%).

  • Remove the existing medium from the cells and replace it with the phytanic acid-containing medium.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, collect the cell culture medium and the cell lysate for subsequent analysis of phytanic acid and its metabolites.

Protocol 2: Measurement of Phytanic Acid Alpha-Oxidation using Radiolabeled Substrate

Objective: To quantify the rate of phytanic acid alpha-oxidation in cultured cells by measuring the release of ¹⁴CO₂ from [1-¹⁴C]phytanic acid.[1]

Materials:

  • Cultured cells (e.g., fibroblasts)

  • [1-¹⁴C]phytanic acid

  • Culture medium

  • PBS

  • Scintillation fluid and vials

  • Scintillation counter

  • Sealed incubation flasks with a center well for CO₂ trapping (e.g., with a filter paper soaked in NaOH or hyamine hydroxide)

  • BCA Protein Assay Kit

Procedure:

  • Culture cells to confluency in appropriate culture flasks or plates.

  • Prepare a reaction mixture containing culture medium and [1-¹⁴C]phytanic acid (specific activity to be optimized).

  • Aspirate the old medium from the cells and wash the cells once with PBS.

  • Add the reaction mixture to the cells in sealed flasks. The center well should contain a filter paper soaked in a CO₂ trapping agent.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 24 hours).[1]

  • At the end of the incubation, stop the reaction by adding a strong acid (e.g., perchloric acid) to the medium to release all dissolved ¹⁴CO₂.

  • Allow the flasks to sit for an additional hour to ensure complete trapping of the ¹⁴CO₂.

  • Carefully remove the filter paper from the center well and place it in a scintillation vial with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.[1]

  • Harvest the cells from the flask and determine the total protein concentration using a BCA protein assay for normalization.

  • Express the results as pmol of ¹⁴CO₂ produced per hour per mg of cell protein.[1]

Protocol 3: Analysis of 2-Hydroxyphytanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify 2-hydroxyphytanic acid from cell culture samples.[6]

Materials:

  • Cell culture medium or cell lysates

  • Internal standard (e.g., deuterated 2-hydroxyphytanic acid)

  • Solvents for liquid-liquid extraction (e.g., chloroform:methanol, hexane)

  • Reagents for saponification (e.g., potassium hydroxide in ethanol)

  • Reagents for acidification (e.g., hydrochloric acid)

  • Derivatizing agent (e.g., BF₃-methanol or diazomethane)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation:

    • To a known volume of cell culture medium or cell lysate, add a known amount of the internal standard.

    • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform:methanol (2:1, v/v).[6]

    • Saponification: Evaporate the organic phase and saponify the lipid extract by adding alcoholic KOH and heating to release fatty acids from their esterified forms.[6]

    • Acidification and Fatty Acid Extraction: Acidify the sample and extract the free fatty acids into an organic solvent such as hexane.[6] .

    • Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) by incubating with a methylating agent.[6]

  • GC-MS Analysis:

    • Inject the derivatized sample onto the GC-MS system.

    • Separate the FAMEs using a suitable temperature program on the capillary column.

    • The mass spectrometer will detect the eluting compounds.

    • Identify the 2-hydroxyphytanic acid methyl ester based on its characteristic retention time and mass spectrum.

    • Quantify the amount of 2-hydroxyphytanic acid by comparing its peak area to that of the internal standard.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathway and a typical experimental workflow for studying 2-hydroxyphytanic acid metabolism.

Phytanic_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta_Oxidation Pristanic_Acid->Beta_Oxidation β-Oxidation Phytanic_Acid Phytanic Acid (from diet) Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase

Caption: Peroxisomal alpha-oxidation of phytanic acid.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation Start Culture Patient/Control Cells Treat Treat with Phytanic Acid Start->Treat Harvest Harvest Cells & Medium Treat->Harvest Metabolite_Analysis Metabolite Analysis (GC-MS/LC-MS) Harvest->Metabolite_Analysis Enzyme_Assay Enzyme Activity Assays Harvest->Enzyme_Assay Gene_Expression Gene Expression Analysis (qPCR/Western Blot) Harvest->Gene_Expression Quantify Quantify Metabolites & Enzyme Activity Metabolite_Analysis->Quantify Enzyme_Assay->Quantify Compare Compare Patient vs. Control Gene_Expression->Compare Quantify->Compare Conclude Draw Conclusions Compare->Conclude

Caption: Workflow for studying 2-hydroxyphytanic acid metabolism.

Quantitative Data Summary

The following table summarizes typical findings in the study of phytanic acid metabolism disorders. Actual values can vary significantly between individuals and experimental conditions.

AnalyteHealthy Control (Plasma)Refsum Disease (Plasma)Rhizomelic Chondrodysplasia Punctata (Plasma)Reference
Phytanic Acid< 3 µmol/L> 200 µmol/LNormal to slightly elevated[10]
2-Hydroxyphytanic Acid< 0.2 µmol/L< 0.2 µmol/LElevated[10]
Pristanic AcidNormalLowNormal[11]
PHYH Enzyme ActivityNormalDeficientNormal[2]
HACL1 Enzyme ActivityNormalNormalDeficient[10]

Note: These values are for plasma and serve as a general guide. In cell culture experiments, the concentrations of these metabolites will depend on the experimental setup, including the concentration of supplemented phytanic acid and the incubation time.

By utilizing these cell culture models and experimental protocols, researchers can gain valuable insights into the metabolic pathways of 2-hydroxyphytanic acid, paving the way for the development of novel diagnostic and therapeutic approaches for Refsum disease and other related peroxisomal disorders.

References

Application Notes and Protocols: Animal Models of Impaired 2-Hydroxyphytanic Acid Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Impaired degradation of 2-hydroxyphytanic acid is a key biochemical feature of peroxisomal alpha-oxidation disorders, most notably Adult Refsum Disease (ARD). This rare, autosomal recessive disorder results from a deficiency in phytanoyl-CoA hydroxylase (PHYH), the enzyme that converts phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[1][2] A defect in the subsequent step, the cleavage of 2-hydroxyphytanoyl-CoA by 2-hydroxyacyl-CoA lyase (HACL1), also disrupts this pathway.[3] These enzymatic blocks lead to the systemic accumulation of phytanic acid, a 3-methyl branched-chain fatty acid derived exclusively from dietary sources like dairy, ruminant fats, and certain fish.[2] The resulting toxicity manifests in severe neurological symptoms, including retinitis pigmentosa, cerebellar ataxia, and peripheral neuropathy.[2][4]

Animal models, particularly knockout (KO) mice for Phyh and Hacl1, are indispensable tools for elucidating disease pathophysiology, exploring genotype-phenotype correlations, and evaluating novel therapeutic strategies, such as dietary interventions and pharmacological agents.[1][5] These models allow for controlled studies of phytanic acid accumulation and its pathological consequences in a manner not possible in human subjects.[6]

Key Animal Models

Two primary mouse models are used to study impaired 2-hydroxyphytanic acid degradation:

  • Phyh Knockout Mouse (Model for Refsum Disease): This model has a genetic deletion of the Phyh gene, directly mimicking the genetic basis of Adult Refsum Disease.[1] On a standard diet, these mice show minimal pathology due to the low phytol content in typical rodent chow.[6] However, when challenged with a phytol-supplemented diet, they accumulate high levels of phytanic acid and develop a phenotype that recapitulates key aspects of the human disease, including peripheral neuropathy, ataxia with Purkinje cell loss, hepatic steatosis, and weight loss.[1]

  • Hacl1 Knockout Mouse: This model lacks the HACL1 enzyme, which performs the cleavage step following hydroxylation.[7][8] Under normal dietary conditions, Hacl1 KO mice are viable and display no obvious abnormal phenotype.[7][8][9] When fed a phytol-rich diet, they accumulate phytanic acid in the liver and serum, leading to weight loss, lipoatrophy, and an enlarged, mottled liver.[8][9] Interestingly, the neurological system appears less affected than in the Phyh KO model, possibly due to a theorized backup lyase system in the central nervous system.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on these animal models when challenged with a phytol-supplemented diet.

ParameterAnimal ModelWild-Type (Control Diet)Knockout (Phytol Diet)Fold IncreaseReference
Plasma Phytanic Acid Phyh KOLow / Undetectable> 1 mM> 10x[6]
Hepatic Phytanic Acid Hacl1 KOLow / UndetectableSignificantly elevatedNot specified[3][8]
Serum Phytanic Acid Hacl1 KOLow / UndetectableSignificantly elevatedNot specified[8]
Body Weight Phyh KONormal GainSevere Weight Loss-
Body Weight Hacl1 KONormal GainSignificant Weight Loss-[8]
Phenotype Phyh KONormalAtaxia, Peripheral Neuropathy, Hepatic Steatosis, Purkinje Cell Loss-
Phenotype Hacl1 KONormalLipoatrophy, Enlarged Liver, Reduced Glycogen & Triglycerides-[7][8][9]

Signaling and Metabolic Pathways

Peroxisomal Alpha-Oxidation Pathway

The alpha-oxidation of phytanic acid is a multi-step peroxisomal pathway essential for its degradation. A methyl group at the β-carbon prevents direct β-oxidation.[10] The pathway is initiated by the conversion of phytanic acid to phytanoyl-CoA, followed by two critical enzymatic steps that are disrupted in the respective animal models.

Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxy_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxy_CoA Phytanoyl-CoA Hydroxylase (PHYH) node_Phyh Phytanoyl_CoA->node_Phyh Pristanal Pristanal + Formyl-CoA Hydroxy_CoA->Pristanal 2-Hydroxyacyl-CoA Lyase (HACL1) node_Hacl1 Hydroxy_CoA->node_Hacl1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Peroxisomal β-Oxidation Pristanic_Acid->Beta_Oxidation node_Phyh->Hydroxy_CoA edge_Phyh_KO Blocked in Phyh KO Model enzyme_Phyh PHYH enzyme_Phyh->node_Phyh node_Hacl1->Pristanal edge_Hacl1_KO Blocked in Hacl1 KO Model enzyme_Hacl1 HACL1 enzyme_Hacl1->node_Hacl1

Caption: Peroxisomal α-oxidation pathway of phytanic acid.

Experimental Protocols

Protocol 1: Dietary Phytol Challenge in Mice

This protocol describes a typical study to induce the disease phenotype in Phyh or Hacl1 knockout mice.

Dietary_Workflow start Acclimatize KO and WT Mice (1 week, standard chow) groups Randomly Assign to Dietary Groups (n=6-10 per group) start->groups diet1 Group 1 (KO): Phytol-Supplemented Diet (0.5%) groups->diet1 diet2 Group 2 (KO): Control Diet groups->diet2 diet3 Group 3 (WT): Phytol-Supplemented Diet (0.5%) groups->diet3 diet4 Group 4 (WT): Control Diet groups->diet4 monitoring Experimental Feeding & Monitoring (e.g., 4-12 weeks) - Body Weight - Food Intake - Clinical Signs diet1->monitoring diet2->monitoring diet3->monitoring diet4->monitoring endpoint Study Endpoint: Euthanasia & Sample Collection monitoring->endpoint collection Sample Collection: - Blood (for plasma) - Liver - Brain - Adipose Tissue endpoint->collection analysis Biochemical & Pathological Analysis collection->analysis gcms GC-MS for Phytanic Acid analysis->gcms histology Histology (H&E Staining) analysis->histology behavior Behavioral Tests (e.g., Rotarod) analysis->behavior Drug_Development_Logic cluster_apps Therapeutic Strategies cluster_outcomes Outcome Measures model Phytol-Challenged Knockout Mouse Model (e.g., Phyh-/-) strategy1 Dietary Intervention (Phytanic Acid Restriction) strategy2 Pharmacological Intervention (e.g., PPARα agonists to upregulate alternative oxidation pathways) strategy3 Gene Therapy Approaches evaluation Preclinical Evaluation strategy1->evaluation strategy2->evaluation strategy3->evaluation outcome1 Reduction in Tissue Phytanic Acid Levels evaluation->outcome1 outcome2 Amelioration of Neuropathology (e.g., improved motor function) evaluation->outcome2 outcome3 Normalization of Biochemical Markers evaluation->outcome3 outcome4 Improved Survival/ Reduced Toxicity evaluation->outcome4 goal Lead Candidate for Clinical Trials outcome1->goal outcome2->goal outcome3->goal outcome4->goal

References

Measuring Phytanoyl-CoA Hydroxylase Activity: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the determination of Phytanoyl-CoA Hydroxylase (PhyH) activity, a critical enzyme in phytanic acid metabolism.

Introduction

Phytanoyl-CoA hydroxylase (PhyH), also known as phytanoyl-CoA 2-hydroxylase (PAHX), is a vital peroxisomal enzyme in the alpha-oxidation pathway of branched-chain fatty acids.[1] This enzyme, a member of the iron(II) and 2-oxoglutarate-dependent oxygenase superfamily, facilitates the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[1][2] A deficiency in PhyH activity leads to the accumulation of phytanic acid, resulting in Refsum disease, a rare, inherited neurological disorder.[1][3][4] Therefore, the in vitro measurement of PhyH activity is crucial for the diagnosis of Refsum disease, for investigating disease mechanisms, and for the screening and development of potential therapeutic interventions.[1][5]

These application notes provide comprehensive protocols for the in vitro determination of PhyH activity using both native sources, such as liver homogenates, and recombinant enzymes. The methodologies detailed below are established techniques, including a direct measurement of product formation via high-performance liquid chromatography (HPLC) and an indirect assay based on the capture of radiolabeled carbon dioxide.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of PhyH and a general workflow for its in vitro activity assay.

alpha_oxidation_pathway cluster_synth cluster_phyh Phytanic_Acid Phytanic Acid Phytanoyl_CoA_Synthetase Phytanoyl-CoA Synthetase Phytanic_Acid->Phytanoyl_CoA_Synthetase Phytanoyl_CoA Phytanoyl-CoA Phytanoyl_CoA_Synthetase->Phytanoyl_CoA PhyH Phytanoyl-CoA Hydroxylase (PhyH) Phytanoyl_CoA->PhyH Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA PhyH->Hydroxyphytanoyl_CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) Hydroxyphytanoyl_CoA->HACL1 Pristanal Pristanal HACL1->Pristanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA ATP, CoA-SH\nMg2+ ATP, CoA-SH Mg2+ ATP, CoA-SH\nMg2+->Phytanoyl_CoA_Synthetase 2-Oxoglutarate, O2\nFe2+, Ascorbate 2-Oxoglutarate, O2 Fe2+, Ascorbate 2-Oxoglutarate, O2\nFe2+, Ascorbate->PhyH

Caption: Alpha-oxidation pathway of phytanic acid, highlighting the role of PhyH.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme_Source Enzyme Source (Liver Homogenate or Recombinant PhyH) Incubation Incubation (e.g., 37°C, 30-60 min) Enzyme_Source->Incubation Substrate_Mix Substrate & Cofactor Mix (Phytanoyl-CoA, 2-Oxoglutarate, FeSO4, Ascorbate) Substrate_Mix->Incubation Quenching Reaction Quenching Incubation->Quenching Detection Detection (HPLC or 14CO2 Trapping) Quenching->Detection Analysis Data Analysis Detection->Analysis

Caption: General experimental workflow for the in vitro PhyH activity assay.

Data Presentation

The following table summarizes key quantitative parameters for the phytanoyl-CoA hydroxylase activity assay. These values are compiled from established protocols and can serve as a starting point for assay optimization.

ParameterValue/RangeSource
Enzyme Source
Liver Homogenate Protein Concentration1-5 mg/mL[1]
Recombinant PhyH Concentration0.1-1 µ g/reaction [6]
Substrate & Cofactors
Phytanoyl-CoA10-50 µM[1]
[1-¹⁴C]phytanoyl-CoA0.1-0.5 µCi/reaction[1]
2-Oxoglutarate0.5-2 mM[5]
[1-¹⁴C]2-Oxoglutarate0.1-0.5 µCi/reaction[1]
Ferrous Sulfate (FeSO₄)50-100 µM[1]
Ascorbic Acid1-2 mM[5]
Reaction Conditions
Incubation Temperature37°C[1]
Incubation Time30-60 minutes[1]
pH7.4-7.5[1]
Detection
HPLC ColumnReverse-phase C18[1]
Mobile PhaseGradient of aqueous buffer and organic solvent (acetonitrile or methanol)[1]

Experimental Protocols

Protocol 1: Preparation of Liver Homogenate

This protocol describes the preparation of a crude enzyme source from liver tissue.[1]

Materials:

  • Fresh or frozen liver tissue

  • Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 2 mM EDTA, pH 7.4)[1]

  • Dounce homogenizer or mechanical homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Thaw frozen liver tissue on ice.

  • Weigh the tissue and wash it with ice-cold homogenization buffer to remove excess blood.[1]

  • Mince the tissue into small pieces on a pre-chilled surface.

  • Add 3 volumes of ice-cold homogenization buffer to the minced tissue.

  • Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a mechanical homogenizer on ice.[1]

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.[1]

  • Carefully collect the supernatant (post-nuclear supernatant) and transfer it to fresh, pre-chilled microcentrifuge tubes. This supernatant can be used directly for the PhyH activity assay or be further fractionated to isolate peroxisomes.[1]

  • Determine the protein concentration of the homogenate using a standard method (e.g., Bradford or BCA assay).[1]

  • Store the homogenate in aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.[1]

Protocol 2: PhyH Activity Assay by HPLC

This method directly measures the formation of the product, 2-hydroxyphytanoyl-CoA, using a radiolabeled substrate.[1]

Materials:

  • [1-¹⁴C]phytanoyl-CoA (Substrate)

  • 2-Oxoglutarate

  • Liver homogenate or purified recombinant PhyH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[1]

  • Ferrous sulfate (FeSO₄) solution (freshly prepared)

  • Ascorbic acid solution (freshly prepared)

  • Quenching solution (e.g., perchloric acid)

  • Reverse-phase C18 HPLC column

  • HPLC system with a radioactivity detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, [1-¹⁴C]phytanoyl-CoA, 2-oxoglutarate, ferrous sulfate, and ascorbic acid to a final volume of 100 µL.[1]

  • Initiation and Incubation: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.[1]

  • Reaction Quenching: Stop the reaction by adding 50 µL of the quenching solution.[1]

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.[1]

  • HPLC Analysis: Inject the sample onto a reverse-phase C18 column. Separate the substrate ([1-¹⁴C]phytanoyl-CoA) and the product ([1-¹⁴C]2-hydroxyphytanoyl-CoA) using a suitable gradient of solvents. A common mobile phase system for acyl-CoA separation involves a gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Detection: Monitor the eluent with a radioactivity detector to quantify the amount of product formed.[1]

  • Calculation of Enzyme Activity: Calculate the rate of product formation (e.g., in nmol/min/mg protein) based on the amount of [1-¹⁴C]2-hydroxyphytanoyl-CoA produced, the specific activity of the radiolabeled substrate, the incubation time, and the amount of protein used.[1]

Protocol 3: PhyH Activity Assay by ¹⁴CO₂ Trapping

This indirect assay measures the decarboxylation of the co-substrate, [1-¹⁴C]2-oxoglutarate, which is stoichiometrically coupled to the hydroxylation of phytanoyl-CoA.[1]

Materials:

  • Phytanoyl-CoA (Substrate)

  • [1-¹⁴C]2-Oxoglutarate (Co-substrate)

  • Liver homogenate or purified recombinant PhyH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[1]

  • Ferrous sulfate (FeSO₄) solution (freshly prepared)

  • Ascorbic acid solution (freshly prepared)

  • Center wells for CO₂ trapping

  • Trapping solution (e.g., potassium hydroxide)

  • Scintillation vials and cocktail

Procedure:

  • Reaction Setup: In a sealed reaction vessel with a center well, prepare the reaction mixture containing the assay buffer, phytanoyl-CoA, [1-¹⁴C]2-oxoglutarate, ferrous sulfate, and ascorbic acid to a final volume of 100 µL. Add the trapping solution to the center well.[1]

  • Initiation and Incubation: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Seal the vessel and incubate at 37°C for a predetermined time (e.g., 30-60 minutes).[1]

  • CO₂ Trapping: After the incubation period, continue the incubation for an additional 60 minutes at room temperature to ensure complete trapping of the evolved ¹⁴CO₂ in the center well.[1]

  • Quantification: Carefully remove the center well containing the trapping solution and transfer it to a scintillation vial. Add an appropriate volume of scintillation cocktail. Quantify the trapped ¹⁴CO₂ by liquid scintillation counting.[1]

  • Calculation of Enzyme Activity: Calculate the rate of ¹⁴CO₂ production (e.g., in nmol/min/mg protein) based on the measured radioactivity, the specific activity of the [1-¹⁴C]2-oxoglutarate, the incubation time, and the amount of protein used.[1]

References

Application Notes and Protocols for Tracing 2-Hydroxyphytanic Acid Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxyphytanic acid is a critical intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources.[1][2] The metabolic pathway of phytanic acid is of significant interest due to its implication in several inherited metabolic disorders, most notably Refsum disease, which is characterized by the accumulation of phytanic acid due to defects in the alpha-oxidation pathway.[3][4] Stable isotope tracing has emerged as a powerful technique to dynamically investigate the metabolism of lipids, offering a safer alternative to radioactive isotopes for in vivo studies.[5][6] By introducing molecules labeled with heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), into biological systems, researchers can track their metabolic fate, quantify metabolic flux, and elucidate complex biochemical pathways.[5][7]

These application notes provide detailed methodologies for utilizing stable isotope-labeled compounds to trace the metabolism of 2-hydroxyphytanic acid. The protocols are designed for researchers in academia and industry, including those involved in drug development for metabolic disorders.

Metabolic Pathway of Phytanic Acid Alpha-Oxidation

The alpha-oxidation of phytanic acid is a multi-step enzymatic process that occurs within the peroxisomes.[1][8] It is essential for the degradation of phytanic acid, which cannot be metabolized by the more common beta-oxidation pathway due to the presence of a methyl group on its β-carbon.[8][9] The key steps culminating in the formation and further metabolism of 2-hydroxyphytanic acid are outlined below.

phytanic_acid_metabolism cluster_peroxisome Peroxisome cluster_outside phytanic_acid Phytanic Acid phytanoyl_coa Phytanoyl-CoA phytanic_acid->phytanoyl_coa Acyl-CoA Synthetase hydroxy_phytanoyl_coa 2-Hydroxyphytanoyl-CoA phytanoyl_coa->hydroxy_phytanoyl_coa Phytanoyl-CoA Hydroxylase (PHYH) pristanal Pristanal hydroxy_phytanoyl_coa->pristanal 2-Hydroxyphytanoyl-CoA Lyase pristanic_acid Pristanic Acid pristanal->pristanic_acid Aldehyde Dehydrogenase To β-oxidation To β-oxidation pristanic_acid->To β-oxidation diet Dietary Intake (Dairy, Ruminant Fats) diet->phytanic_acid

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Quantitative Data on 2-Hydroxyphytanic Acid

The concentration of 2-hydroxyphytanic acid in biological fluids can be a key indicator of metabolic dysfunction. Below is a summary of typical concentrations found in healthy individuals and patients with specific peroxisomal disorders.

AnalyteConditionMatrixConcentration (µmol/L)Reference
2-Hydroxyphytanic Acid Healthy IndividualsPlasma< 0.2[10]
Refsum DiseasePlasma< 0.2[10]
Rhizomelic Chondrodysplasia PunctataPlasmaAccumulated[10]
Generalized Peroxisomal DysfunctionPlasmaAccumulated[10]
[1-¹³C]Phytanic Acid Healthy Volunteer (post-ingestion)PlasmaPeak at 105 (after 5-7 hours)[11]
2-Hydroxy[1-¹³C]phytanic Acid Healthy Volunteer (post-ingestion)PlasmaIncreased for 11 hours, then decreased[11]

Experimental Protocols

Protocol 1: In Vivo Stable Isotope Tracing of 2-Hydroxyphytanic Acid Metabolism in Humans

This protocol is adapted from studies investigating the in vivo metabolism of phytanic acid.[11]

Objective: To trace the metabolic fate of phytanic acid and the formation of 2-hydroxyphytanic acid in vivo.

Materials:

  • [1-¹³C]Phytanic acid (or other suitably labeled phytanic acid analog)

  • Blood collection tubes (e.g., EDTA or heparinized tubes)

  • Urine collection containers

  • Breath collection bags

  • Centrifuge

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Subject Preparation: A healthy volunteer or patient fasts overnight.

  • Substrate Administration: An oral dose of [1-¹³C]phytanic acid is administered (e.g., 15 mg/kg body weight).[11]

  • Sample Collection:

    • Blood: Collect blood samples at baseline and at regular intervals (e.g., every 1-2 hours for the first 12 hours, then less frequently) for up to 36-48 hours.

    • Urine: Collect urine samples at corresponding time points.

    • Breath: Collect breath samples to measure ¹³CO₂ enrichment.[11]

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Urine and Breath: Store samples appropriately for analysis.

  • Lipid Extraction and Derivatization (for GC-MS):

    • Extract total lipids from plasma using a suitable solvent system (e.g., chloroform:methanol).

    • Saponify the lipid extract to release free fatty acids.

    • Derivatize the fatty acids to their methyl esters (FAMEs) for GC-MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the derivatized samples by GC-MS or LC-MS/MS to quantify the concentrations of [1-¹³C]phytanic acid, 2-hydroxy[1-¹³C]phytanic acid, and other labeled metabolites.

    • Monitor specific ions corresponding to the labeled and unlabeled forms of the analytes.

  • Data Analysis:

    • Calculate the enrichment of the stable isotope in phytanic acid, 2-hydroxyphytanic acid, and downstream metabolites over time.

    • Determine the rate of appearance and disappearance of these metabolites to assess metabolic flux.

in_vivo_workflow sub_admin Administer [1-¹³C]Phytanic Acid sample_collection Collect Blood, Urine, and Breath Samples sub_admin->sample_collection sample_processing Process Samples (Plasma Separation) sample_collection->sample_processing lipid_extraction Lipid Extraction and Derivatization sample_processing->lipid_extraction ms_analysis GC-MS or LC-MS/MS Analysis lipid_extraction->ms_analysis data_analysis Data Analysis (Metabolic Flux) ms_analysis->data_analysis

Caption: Workflow for in vivo stable isotope tracing.

Protocol 2: In Vitro Stable Isotope Tracing in Cultured Cells

This protocol provides a general framework for tracing 2-hydroxyphytanic acid metabolism in cell culture models, such as fibroblasts or hepatocytes.

Objective: To investigate the cellular uptake and metabolism of phytanic acid to 2-hydroxyphytanic acid in a controlled in vitro environment.

Materials:

  • Cultured cells (e.g., human fibroblasts)

  • Cell culture medium and supplements

  • Stable isotope-labeled phytanic acid (e.g., [d₈]phytanic acid or [¹³C₂]phytanic acid)[12]

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to a desired confluency.

  • Preparation of Labeled Fatty Acid Medium:

    • Prepare a stock solution of the stable isotope-labeled phytanic acid complexed with BSA to enhance its solubility in the culture medium.

    • Dilute the stock solution in the culture medium to the desired final concentration.

  • Labeling:

    • Remove the existing medium from the cells and replace it with the medium containing the labeled phytanic acid.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time course of metabolism.

  • Cell Harvesting and Quenching:

    • At each time point, aspirate the medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding a cold solvent, such as methanol.

    • Scrape the cells and collect the cell lysate.

  • Lipid Extraction:

    • Perform a lipid extraction on the cell lysate using a method such as the Bligh-Dyer or Folch extraction.

  • LC-MS/MS Analysis:

    • Resuspend the lipid extract in a suitable solvent for LC-MS/MS analysis.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the labeled phytanic acid, 2-hydroxyphytanic acid, and other downstream metabolites.

  • Data Analysis:

    • Determine the rate of incorporation of the stable isotope into 2-hydroxyphytanic acid and other lipid species.

    • Compare metabolic profiles between different cell types or under different experimental conditions (e.g., with or without a drug candidate).

in_vitro_workflow cell_culture Culture Cells labeling Incubate with Labeled Phytanic Acid cell_culture->labeling harvesting Harvest and Quench Metabolism labeling->harvesting lipid_extraction Lipid Extraction harvesting->lipid_extraction ms_analysis LC-MS/MS Analysis lipid_extraction->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Workflow for in vitro stable isotope tracing.

Applications in Research and Drug Development

The use of stable isotope tracing for 2-hydroxyphytanic acid metabolism has several important applications:

  • Elucidating Metabolic Pathways: This technique allows for the detailed mapping of the alpha-oxidation pathway and its connections to other metabolic routes.[5]

  • Measuring Metabolic Flux: It is crucial for quantifying the rate of metabolic reactions, providing insights into how the pathway is regulated under different physiological or pathological conditions.[5]

  • Biomarker Discovery: By comparing the metabolism of 2-hydroxyphytanic acid in healthy versus diseased states, novel biomarkers for diagnosis and prognosis can be identified.[5]

  • Understanding Disease Pathophysiology: Stable isotope tracing helps to unravel the metabolic changes underlying diseases like Refsum disease.[5]

  • Drug Discovery and Development: This methodology is instrumental in studying the effect of potential therapeutic agents on phytanic acid metabolism and for assessing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5]

References

Unveiling the Research Applications of Synthetic 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of synthetic 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid, also known as α-hydroxyphytanic acid. This unique branched-chain fatty acid is a critical intermediate in the peroxisomal α-oxidation of phytanic acid. While direct therapeutic applications of synthetic α-hydroxyphytanic acid are currently limited, its role as a biomarker and a research tool in understanding and diagnosing certain metabolic disorders is paramount.

Introduction to this compound

Synthetic this compound is the hydroxylated derivative of phytanic acid, a saturated branched-chain fatty acid obtained from dietary sources such as dairy products and ruminant fats. Due to the methyl group at its β-carbon, phytanic acid cannot be metabolized through conventional β-oxidation. Instead, it undergoes α-oxidation within the peroxisomes, a process initiated by the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[1][2][3] The free acid form, this compound, is of significant interest in the study of peroxisomal disorders where the α-oxidation pathway is impaired.

The accumulation of phytanic acid is a hallmark of Adult Refsum Disease, a rare autosomal recessive disorder characterized by neurological symptoms.[2][4] The study of this compound and its downstream metabolites is crucial for the differential diagnosis of this and other related peroxisomal biogenesis disorders.[5]

Key Applications

The primary applications of synthetic this compound are centered around its role in diagnostics and basic research:

  • Diagnostic Standard: It serves as an analytical standard for the quantification of its endogenous counterpart in biological samples (e.g., plasma, fibroblasts) to diagnose and monitor patients with peroxisomal disorders.[5]

  • Enzyme Substrate: In its CoA-ester form, it is a substrate for 2-hydroxyphytanoyl-CoA lyase (HACL1), the second enzyme in the α-oxidation pathway. Synthetic α-hydroxyphytanic acid can be used to synthesize this substrate for in vitro studies of HACL1 activity and kinetics.[1][6]

  • Research Tool for Metabolic Studies: It is used in cell culture and with isolated organelles to investigate the intricacies of the phytanic acid α-oxidation pathway and to elucidate the specific enzymatic defects in various peroxisomal disorders.

Data Presentation

The concentration of this compound in plasma is a key biomarker for certain peroxisomal disorders. The following table summarizes typical plasma concentrations in healthy individuals and in patients with specific metabolic diseases.

ConditionPlasma Concentration of this compound (µmol/L)Reference(s)
Healthy Individuals< 0.2[5]
Refsum Disease< 0.2[5]
Rhizomelic Chondrodysplasia PunctataElevated[5]
Generalized Peroxisomal DisordersElevated[5]
Single Peroxisomal β-oxidation DefectElevated[5]

Signaling and Metabolic Pathways

This compound is a key intermediate in the peroxisomal α-oxidation of phytanic acid. The pathway is essential for the degradation of this branched-chain fatty acid.

Phytanic_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Peroxisomal α-oxidation of phytanic acid.

Experimental Protocols

The following protocols provide detailed methodologies for the use of synthetic this compound in a research setting.

Protocol 1: Enzymatic Assay of 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

This protocol describes a continuous spectrophotometric assay for HACL1 activity. The assay couples the HACL1-catalyzed cleavage of 2-hydroxyphytanoyl-CoA to pristanal and formyl-CoA with the subsequent reduction of pristanal to pristanol by alcohol dehydrogenase (ADH), which oxidizes NADH to NAD+. The rate of NADH consumption is monitored by the decrease in absorbance at 340 nm.

  • Synthetic this compound

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase

  • Tris-HCl buffer

  • MgCl₂

  • Thiamine pyrophosphate (TPP)

  • NADH

  • Alcohol dehydrogenase (ADH)

  • Bovine Serum Albumin (BSA)

  • Spectrophotometer capable of reading at 340 nm

  • Synthesis of 2-Hydroxyphytanoyl-CoA (Substrate):

    • The CoA ester of this compound must first be synthesized. This can be achieved by incubating the free fatty acid with CoA, ATP, and an appropriate long-chain acyl-CoA synthetase. The product should be purified prior to use in the HACL1 assay.

  • Preparation of Reaction Master Mix:

    • Prepare a master mix containing Tris-HCl buffer (pH 7.5), MgCl₂, TPP, NADH, ADH, and BSA at their final desired concentrations.

  • Assay Execution:

    • In a cuvette, add the reaction master mix.

    • Add the enzyme source (e.g., purified HACL1, cell lysate).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the synthesized 2-hydroxyphytanoyl-CoA substrate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to determine the rate of HACL1 activity.

HACL1_Assay_Workflow start Start substrate_prep Synthesize 2-Hydroxyphytanoyl-CoA start->substrate_prep reaction_setup Combine Master Mix, Enzyme, and Substrate substrate_prep->reaction_setup master_mix Prepare Reaction Master Mix master_mix->reaction_setup spectro Monitor Absorbance at 340 nm reaction_setup->spectro analysis Calculate HACL1 Activity spectro->analysis end End analysis->end Quantification_Workflow start Start: Plasma Sample add_is Add Synthetic Internal Standard start->add_is extraction Lipid Extraction add_is->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Data Analysis and Quantification gcms->quantification end End: Concentration Result quantification->end

References

Application Notes and Protocols for the Quantification of 2-Hydroxyphytanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyphytanic acid is a critical intermediate in the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid derived from dietary sources.[1][2] In healthy individuals, phytanic acid is converted to 2-hydroxyphytanoyl-CoA, which is then decarboxylated to form pristanal.[3] However, defects in this metabolic pathway can lead to the accumulation of phytanic acid and/or its metabolites, resulting in severe inherited neurological disorders. For instance, while classic Refsum disease is characterized by a deficiency in phytanoyl-CoA hydroxylase leading to elevated phytanic acid, other peroxisomal disorders can cause an accumulation of 2-hydroxyphytanic acid.[1][4][5] Specifically, elevated levels of 2-hydroxyphytanic acid are found in patients with rhizomelic chondrodysplasia punctata and generalized peroxisomal dysfunction.[1]

Accurate and robust quantification of 2-hydroxyphytanic acid in biological matrices such as plasma, urine, and tissues is therefore essential for the differential diagnosis of these peroxisomal disorders, for monitoring disease progression, and for the development of novel therapeutic interventions. This document provides detailed application notes and protocols for the quantification of 2-hydroxyphytanic acid using established analytical techniques.

Metabolic Pathway: Alpha-Oxidation of Phytanic Acid

The degradation of phytanic acid occurs in the peroxisomes via the alpha-oxidation pathway. A defect in this pathway is the underlying cause of several metabolic disorders. The following diagram illustrates the key steps, highlighting the position of 2-hydroxyphytanic acid and the enzymatic steps associated with specific diseases.

Phytanic_Acid_Metabolism Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PAHX) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Peroxisomal β-Oxidation Pristanic_Acid->Beta_Oxidation Refsum_Disease Defect in Refsum Disease Refsum_Disease->Phytanoyl_CoA RCDP Defect in Rhizomelic Chondrodysplasia Punctata RCDP->Hydroxyphytanoyl_CoA

Alpha-oxidation pathway of phytanic acid in peroxisomes.

Application Note 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the analysis of fatty acids due to its high resolution and sensitivity.[6][7] For non-volatile compounds like 2-hydroxyphytanic acid, a chemical derivatization step is required to increase volatility for analysis.[6][7]

Experimental Workflow: GC-MS Analysis

The general workflow for quantifying 2-hydroxyphytanic acid using GC-MS involves lipid extraction, saponification to release the free acid, derivatization, and subsequent analysis.

GCMS_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Saponification Saponification (Ethanolic KOH) Extraction->Saponification Derivatization Derivatization (e.g., TMS or FAMEs) Saponification->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data LCMS_Workflow Sample Plasma Sample (e.g., 50 µL) Spiking Add Internal Standard Sample->Spiking Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Precipitation Centrifuge Centrifuge & Collect Supernatant Precipitation->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Data Analysis & Quantification LCMS->Data ELISA_Workflow cluster_0 Assay Steps Coating Coat Plate with Capture Antibody Blocking Block Plate Coating->Blocking Incubation Add Sample + Labeled 2-HP Acid Conjugate Blocking->Incubation Washing1 Wash Plate Incubation->Washing1 Substrate Add Substrate (e.g., TMB) Washing1->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance (e.g., 450 nm) Stop->Read

References

Application Notes and Protocols for In Vitro Alpha-Oxidation Experimental Setup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-oxidation is a critical metabolic pathway for the degradation of branched-chain fatty acids, such as phytanic acid, which cannot be metabolized through beta-oxidation due to the presence of a methyl group on the beta-carbon.[1] This process occurs primarily in the peroxisomes and involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[2][3] Deficiencies in the alpha-oxidation pathway can lead to the accumulation of phytanic acid, resulting in severe neurological disorders like Adult Refsum disease.[4] Therefore, the in vitro study of alpha-oxidation is crucial for diagnosing metabolic disorders, understanding disease mechanisms, and developing potential therapeutic interventions.

These application notes provide detailed protocols for establishing an in vitro experimental setup to study the alpha-oxidation of phytanic acid, primarily focusing on assays using cultured human fibroblasts.

Signaling Pathway and Experimental Workflow

The alpha-oxidation of phytanic acid is a multi-step enzymatic process localized within the peroxisomes.[5] The pathway converts phytanic acid into pristanic acid, which can then enter the beta-oxidation pathway for further degradation.[6]

Peroxisomal Alpha-Oxidation Pathway of Phytanic Acid

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA hydroxylase (PHYH) (Fe2+, O2, 2-oxoglutarate) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA lyase (HACL1) (TPP-dependent) Pristanic_Acid_Peroxisome Pristanic Acid Pristanal->Pristanic_Acid_Peroxisome Aldehyde dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid_Peroxisome->Beta_Oxidation To Beta-Oxidation Phytanic_Acid Phytanic Acid Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental Workflow for Measuring Phytanic Acid Alpha-Oxidation in Fibroblasts

The experimental workflow involves several key stages, from cell culture to analytical quantification.[5]

Experimental_Workflow cluster_cell_culture Cell Culture & Incubation cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Culture Human Fibroblasts to Confluence B Incubate with [2H3]-Phytanic Acid (72h) A->B C Harvest Cells and Culture Medium B->C Harvest D Add Internal Standard (e.g., C17:0) C->D E Lipid Extraction (Hexane:Isopropanol) D->E F Evaporate Solvent E->F Extract G Derivatize to Fatty Acid Methyl Esters (FAMEs) (BF3 in Methanol) F->G H GC-MS Analysis of FAMEs G->H Analyze I Data Analysis: Quantify Pristanic Acid and Calculate Oxidation Rate H->I

Caption: Experimental workflow for phytanic acid alpha-oxidation assay.

Experimental Protocols

Protocol 1: Measurement of Phytanic Acid Alpha-Oxidation in Cultured Human Fibroblasts

This protocol details the quantification of phytanic acid alpha-oxidation by measuring the conversion of a stable isotope-labeled substrate to its metabolic product, pristanic acid, using gas chromatography-mass spectrometry (GC-MS).[5]

Materials:

  • Human skin fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • [²H₃]-Phytanic acid

  • Internal standard (e.g., C17:0 fatty acid)

  • Hexane

  • Isopropanol

  • Toluene

  • 14% Boron trifluoride (BF₃) in methanol

  • Anhydrous sodium sulfate

Procedure:

  • Cell Culture:

    • Culture human skin fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[5]

    • Grow cells to confluence in T-25 flasks or 6-well plates at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Incubation with [²H₃]-Phytanic Acid:

    • Prepare a stock solution of [²H₃]-phytanic acid in ethanol.

    • Aspirate the culture medium and wash the fibroblast monolayer twice with PBS.[5]

    • Add fresh culture medium containing [²H₃]-phytanic acid at a final concentration of 10 µM.[5]

    • Incubate the cells for 72 hours at 37°C.[5]

  • Harvesting and Lipid Extraction:

    • After incubation, collect the culture medium.[5]

    • Wash the cell monolayer twice with PBS and harvest the cells using trypsinization.[5]

    • Combine the collected medium and the cell suspension.

    • Add a known amount of the internal standard (e.g., C17:0) to the combined sample.[5]

    • Extract total lipids using a hexane:isopropanol (3:2, v/v) mixture.[5]

    • Vortex the mixture vigorously and centrifuge to separate the phases. Collect the upper organic phase.[5]

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.[5]

    • Resuspend the lipid residue in a small volume of toluene.[5]

    • Add 14% BF₃ in methanol and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters.[5]

    • After cooling, add water and hexane. Vortex and centrifuge to separate the phases.[5]

    • Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.[5]

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS using a suitable capillary column (e.g., DB-1).[5]

    • Set the GC oven temperature program to achieve optimal separation of the fatty acid methyl esters.[5]

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the methyl esters of [²H₃]-phytanic acid and its oxidation product, pristanic acid.[5]

  • Data Analysis:

    • Calculate the amount of pristanic acid produced from the [²H₃]-phytanic acid substrate by comparing its peak area to that of the internal standard.[5]

    • Express the rate of phytanic acid alpha-oxidation as pmol/h/mg of cell protein.[5]

Protocol 2: Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay

This assay measures the activity of the first enzyme in the alpha-oxidation pathway, phytanoyl-CoA hydroxylase (PHYH).[7]

Materials:

  • Cultured fibroblasts or liver homogenate

  • Phytanoyl-CoA (substrate)

  • Cofactors: Fe²⁺, ascorbate, 2-oxoglutarate[4]

  • Reaction buffer

  • Reagents for stopping the reaction and product analysis (e.g., for hydrolysis and GC-MS)

Procedure:

  • Enzyme Source Preparation:

    • Prepare homogenates of cultured skin fibroblasts or liver tissue.[7]

  • Reaction Mixture:

    • Prepare a reaction mixture containing the enzyme source, phytanoyl-CoA, and the necessary cofactors (Fe²⁺, ascorbate, and 2-oxoglutarate) in a suitable buffer.[4][7]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period.[7]

  • Reaction Termination and Product Analysis:

    • Stop the reaction.

    • The product, 2-hydroxyphytanoyl-CoA, can be hydrolyzed to 2-hydroxyphytanic acid and then measured by GC-MS.[7]

Data Presentation

The quantitative results from the phytanic acid alpha-oxidation assay can be summarized in a table for clear comparison between different experimental conditions or cell lines.

Cell Line/ConditionPhytanic Acid Oxidation Rate (pmol/h/mg protein)Standard Deviationp-value (vs. Control)
Control Fibroblasts15.21.8-
Patient-Derived Fibroblasts (Refsum Disease)1.10.3< 0.001
Control + Inhibitor X5.80.9< 0.01
Control + Drug Candidate Y14.52.1> 0.05 (ns)

This table presents hypothetical data for illustrative purposes.

Conclusion

The provided protocols and information offer a comprehensive guide for setting up and performing in vitro alpha-oxidation experiments. These assays are invaluable tools for the diagnosis of peroxisomal disorders, for investigating the biochemical basis of these diseases, and for screening potential therapeutic compounds that may modulate the alpha-oxidation pathway. The use of stable isotope-labeled substrates and GC-MS analysis provides a sensitive and specific method for quantifying the rate of phytanic acid metabolism.[8]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in 2-Hydroxyphytanic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the detection and quantification of 2-hydroxyphytanic acid.

Troubleshooting Guide

This guide is designed to provide solutions to specific problems that may arise during the analysis of 2-hydroxyphytanic acid.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) in GC-MS Active Sites in the System: The injector liner or the front of the GC column may have active sites that interact with the analyte.[1][2]- Clean or replace the injector liner. Using a deactivated liner with glass wool can help trap non-volatile residues. - Trim a small portion (e.g., 10-20 cm) from the front of the GC column.[1]
Incomplete Derivatization: Residual underivatized 2-hydroxyphytanic acid, with its polar carboxyl and hydroxyl groups, will exhibit poor chromatographic behavior.[1][3]- Review and optimize the derivatization protocol. Ensure reagents are fresh and that the reaction time and temperature are sufficient for complete derivatization. - Ensure the sample is free of water, as it can inhibit many derivatization reactions.[1][4]
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1][5]- If using splitless injection, consider diluting the sample or switching to a split injection. - If using split injection, increase the split ratio.[1]
Low Sensitivity or No Peak Detected Low Sample Concentration: The concentration of 2-hydroxyphytanic acid in the sample may be below the detection limit of the method.- Use a more sensitive injection technique, such as splitless injection for GC-MS, to introduce more of the sample onto the column.[1] - Concentrate the sample extract before analysis.[6]
Improper Derivatization: The derivatization step may be incomplete or have failed, resulting in a non-volatile analyte.[1]- Verify the integrity and freshness of derivatization reagents. - Optimize reaction conditions (temperature and time).[3][6]
Incorrect GC-MS or LC-MS/MS Parameters: The instrument parameters may not be optimized for the detection of the 2-hydroxyphytanic acid derivative.- For GC-MS, ensure the injector temperature is adequate for volatilization (typically 220-300°C for FAMEs) and that the mass spectrometer is monitoring the correct ions.[1] - For LC-MS/MS, optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize ionization of the analyte.[7]
High Background Noise or Ghost Peaks in GC-MS Contamination: The GC system (injector, carrier gas) or the sample itself may be contaminated.[8][9]- Run a blank analysis to identify the source of contamination.[8] - Bake out the column to remove semi-volatile contaminants.[8] - Check for and eliminate leaks in the gas lines.[5]
Inaccurate Quantification in LC-MS/MS Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of 2-hydroxyphytanic acid, leading to erroneous results.[7][10][11][12][13]- The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as deuterated 2-hydroxyphytanic acid.[7] - Improve sample preparation to remove interfering matrix components through techniques like solid-phase extraction (SPE).[14][15] - Optimize chromatographic conditions to separate the analyte from interfering compounds.[11]
Co-elution with Structurally Similar Compounds Insufficient Chromatographic Resolution: 2-hydroxyphytanic acid may have a similar retention time to other fatty acids, such as isomers or structurally related compounds.[16]- Optimize the GC oven temperature program by using a slower ramp rate or adding an isothermal hold to improve separation.[16] - Select a GC column with a different stationary phase polarity to enhance selectivity.[16] - For LC-MS/MS, adjust the mobile phase composition and gradient to improve resolution.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is better for 2-hydroxyphytanic acid detection, GC-MS or LC-MS/MS?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of 2-hydroxyphytanic acid, and the choice depends on the specific needs of the study.

  • GC-MS is a well-established and robust technique.[14] However, it requires a derivatization step to make the non-volatile 2-hydroxyphytanic acid amenable to GC analysis.[3][6] This adds an extra step to the sample preparation workflow.

  • LC-MS/MS offers high sensitivity and specificity and can often handle complex biological samples with less extensive cleanup.[17] While derivatization is not always necessary, it can be used to improve ionization efficiency and, consequently, sensitivity.[7][18] LC-MS/MS is generally considered superior for high-throughput applications.[17][19]

Q2: Why is derivatization necessary for the GC-MS analysis of 2-hydroxyphytanic acid?

A2: 2-hydroxyphytanic acid is a polar molecule with low volatility due to the presence of a carboxylic acid and a hydroxyl group.[3] Direct injection into a GC system would result in poor peak shape, tailing, and potential adsorption to active sites within the system.[1][6] Derivatization converts these polar functional groups into less polar and more volatile derivatives (e.g., methyl esters or trimethylsilyl ethers), which allows for sharp, symmetrical peaks and accurate quantification.[4][6]

Q3: What are the most common derivatization methods for 2-hydroxyphytanic acid for GC-MS analysis?

A3: The most common derivatization methods involve:

  • Esterification: This targets the carboxylic acid group. A widely used method is methylation to form a fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (BF3-MeOH) or methanolic HCl.[1][6]

  • Silylation: This method targets both the carboxylic acid and hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl (TMS) derivatives.[4][6]

Q4: How do I choose an appropriate internal standard for 2-hydroxyphytanic acid quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated (e.g., d3) 2-hydroxyphytanic acid.[7][16] A SIL internal standard is chemically almost identical to the analyte and will behave similarly during sample extraction, derivatization, and ionization. This allows it to effectively compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[7][20] If a SIL-IS is unavailable, a structurally similar compound that is not naturally present in the sample can be used, but this is a less ideal approach.[6]

Q5: What are matrix effects in LC-MS/MS analysis and how can they be minimized?

A5: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[7][13] These effects can cause ion suppression (decreased signal) or enhancement (increased signal), leading to inaccurate quantification.[11][12] To minimize matrix effects:

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects.[7]

  • Optimize Sample Preparation: Employ techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components such as phospholipids and proteins.[14][15]

  • Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the matrix components that are causing the interference.[11]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the sensitivity if the analyte concentration is low.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of phytanic acid and related compounds, which can serve as a reference for method development and validation for 2-hydroxyphytanic acid.

Table 1: GC-MS Performance Characteristics for Phytanic Acid Analysis in Plasma

ParameterValueReference
Limit of Detection (LOD)0.032 µmol/L[21]
Intra-assay CV1.8%[21]
Inter-assay CV3.2%[21]
Linear Range0.032 - 9.6 µmol/L[21]
Sample Volume50-100 µL[16][22]

Table 2: LC-MS/MS Performance Characteristics for Phytanic Acid Analysis

ParameterValueReference
Limit of Detection (LOD)4.2–14.0 pmol per injection[17]
Limit of Quantification (LOQ)15.1–51.3 pmol per injection[17]
Intra-day Variation< 9.2%[18]
Inter-day Variation< 9.2%[18]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis of 2-Hydroxyphytanic Acid (General Workflow)

This protocol outlines a general procedure for the extraction and derivatization of 2-hydroxyphytanic acid from plasma or serum.

  • Internal Standard Spiking: To 50-100 µL of plasma, add a known amount of a suitable internal standard (e.g., deuterated 2-hydroxyphytanic acid).[16]

  • Hydrolysis: Add ethanolic potassium hydroxide to hydrolyze the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). Heat the mixture (e.g., at 80°C for 30 minutes).[16]

  • Acidification: After cooling, acidify the sample with an acid like HCl to protonate the free fatty acids.[16][21]

  • Extraction: Extract the free fatty acids from the aqueous solution using an organic solvent such as hexane. Repeat the extraction multiple times and pool the organic layers.[16][21]

  • Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen.[21]

  • Derivatization (Methylation): To the dried extract, add a methylating agent such as 14% boron trifluoride-methanol solution. Tightly cap the tube and heat at 60°C for 30 minutes.[3][21]

  • FAME Extraction: After cooling, add water and hexane to the reaction mixture. Vortex to extract the fatty acid methyl esters (FAMEs) into the hexane layer.[21]

  • Final Preparation: Transfer the upper hexane layer to a clean vial for GC-MS analysis. The extract can be passed through anhydrous sodium sulfate to remove any residual water.[6][21]

Protocol 2: Sample Preparation for LC-MS/MS Analysis of 2-Hydroxyphytanic Acid (General Workflow)

This protocol describes a general procedure for preparing plasma samples for LC-MS/MS analysis.

  • Thawing and Aliquoting: Thaw plasma samples at room temperature and vortex to ensure homogeneity. Aliquot 50 µL of plasma into a microcentrifuge tube.[19]

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard solution to each plasma sample.[17][19]

  • Protein Precipitation/Hydrolysis: Add a solution (e.g., acetonitrile with a small percentage of acid) to precipitate proteins and/or an alkaline solution for hydrolysis. Vortex thoroughly.[19]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[19]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.[19]

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.[19]

Visualizations

Phytanic_Acid_Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase

Caption: Phytanic Acid Alpha-Oxidation Pathway.[17]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma_Sample Plasma Sample (50-100 µL) + Internal Standard Hydrolysis Alkaline Hydrolysis Plasma_Sample->Hydrolysis Extraction Acidification & Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Methylation (e.g., BF3-Methanol) Formation of FAMEs Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: GC-MS Workflow for 2-Hydroxyphytanic Acid.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample (50 µL) + Internal Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution in Mobile Phase Centrifugation->Evaporation LCMSMS LC-MS/MS Analysis Evaporation->LCMSMS Data_Analysis Data Analysis & Quantification LCMSMS->Data_Analysis

Caption: LC-MS/MS Workflow for 2-Hydroxyphytanic Acid.

References

improving sensitivity of 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and reliability of measuring 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid (α-Hydroxyphytanic acid) and its precursor, phytanic acid.

Note: While the principles discussed apply to both analytes, the majority of established methods focus on the quantification of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a critical biomarker for several metabolic disorders like Adult Refsum Disease.[1][2] Improving the sensitivity of phytanic acid measurement is often the primary goal in clinical and research settings.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC-MS analysis of phytanic acid?

A: Free fatty acids like phytanic acid are polar and have low volatility. Direct injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system results in poor peak shape, tailing, and adsorption to active sites within the system.[3] Derivatization converts the fatty acid into a less polar and more volatile form, typically a fatty acid methyl ester (FAME), which is essential for achieving sharp, symmetrical peaks and obtaining accurate, reproducible results.[3][4]

Q2: What are the most common derivatization methods for phytanic acid?

A: The most common method is the esterification to form phytanic acid methyl ester (PAME).[3] This is frequently achieved using reagents such as boron trifluoride in methanol (BF₃-MeOH) or methanolic hydrochloric acid.[3][5] Another method involves using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) derivatives.[1]

Q3: What is the benefit of using a stable isotope-labeled internal standard?

A: Using a stable isotope-labeled internal standard, such as phytanic acid-d3, is considered the gold standard for mass spectrometry-based quantification.[1] This type of standard effectively compensates for variations during sample preparation (e.g., extraction efficiency) and instrument response, thereby significantly enhancing the accuracy, precision, and reliability of the results.[1]

Q4: What is the difference between split and splitless injection in GC, and which is better for phytanic acid analysis?

A: The choice depends on the expected concentration of phytanic acid in your sample.[3]

  • Split Injection: Only a portion of the sample enters the GC column; the rest is vented. This method is ideal for concentrated samples to prevent column overload, which can cause peak fronting.[3]

  • Splitless Injection: The entire vaporized sample is transferred to the column. This mode is suitable for trace analysis where maximum sensitivity is needed.[3] For many biological samples where phytanic acid concentrations may be low, splitless injection is often preferred to maximize sensitivity.[3]

Q5: What are the main differences between GC-MS and LC-MS/MS for phytanic acid analysis?

A: Both are powerful techniques, but they have different strengths. GC-MS is a well-established "gold standard" method known for its high specificity and accuracy.[5] However, it requires derivatization, which adds a step to sample preparation.[5] LC-MS/MS offers high sensitivity and throughput, often with simpler sample preparation steps like protein precipitation, and avoids the need for derivatization.[6][7] The choice depends on factors like required throughput, available equipment, and the complexity of the sample matrix.[5]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of phytanic acid.

Problem 1: No Peaks or Very Small Peaks Observed
Possible Cause Recommended Solution
Incomplete Derivatization Review your derivatization protocol. Ensure reagents are fresh and that the reaction time and temperature are optimal. Water contamination can inhibit the reaction.[3]
Injector Problems Check for a clogged syringe or a leaking septum. Confirm that the injection volume is appropriate for your method.[3]
Low Sample Concentration If expecting low concentrations, use splitless injection to maximize the amount of sample reaching the column. Consider concentrating your sample extract before analysis.[3]
Incorrect GC-MS Parameters Verify that the injector temperature is high enough for complete volatilization (typically 220-300°C). Check the oven temperature program to ensure it is sufficient to elute the analyte. Confirm the mass spectrometer is set to monitor the correct ions for the phytanic acid derivative.[3]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Active Sites (Peak Tailing) The injector liner, column, or other parts of the sample path may have become active. Clean or replace the injector liner and consider using a deactivated liner.[3]
Incomplete Derivatization (Peak Tailing) Residual underivatized phytanic acid will exhibit poor chromatography. Optimize the derivatization procedure to ensure complete reaction.[3]
Column Overload (Peak Fronting) The sample is too concentrated. If using splitless injection, dilute the sample or switch to a split injection. If already using split injection, increase the split ratio.[3]
Inappropriate Injection Solvent The solvent may not be compatible with the stationary phase. Ensure the solvent is appropriate for your specific GC column and conditions.[3]
Problem 3: Co-elution with Other Compounds (e.g., Linoleic Acid)
Possible Cause Recommended Solution
Suboptimal Oven Program The temperature ramp rate may be too fast. Optimize the oven temperature program by using a slower ramp rate to improve the separation between phytanic acid and interfering compounds.[4]
Inappropriate GC Column The stationary phase of the column may not provide sufficient selectivity. Consider using a column with a different stationary phase chemistry to alter selectivity.[4][7]
Mass Spectrometry Detection If using GC-MS, even if peaks co-elute chromatographically, they can often be distinguished by their unique mass spectra. Use Selected Ion Monitoring (SIM) mode to monitor specific, characteristic ions for your analyte to improve selectivity and sensitivity.[5][8]
Experimental Protocols & Workflows
General Experimental Workflow

The overall process for quantifying phytanic acid involves sample preparation, derivatization (for GC-MS), and instrumental analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization (GC-MS) cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standard (e.g., Phytanic Acid-d3) Sample->Spike Extract Lipid Extraction (e.g., Folch or LLE) Spike->Extract Hydrolyze Saponification/ Hydrolysis Extract->Hydrolyze Deriv Convert to FAMEs (e.g., with BF₃-Methanol) Hydrolyze->Deriv Analysis GC-MS or LC-MS/MS Analysis Deriv->Analysis Quant Data Processing & Quantification Analysis->Quant G start Start: Common Issues q1 Are you observing any peaks? start->q1 a1_no No/Small Peaks q1->a1_no No q2 Is the peak shape symmetrical? q1->q2 Yes sol1 Check: - Derivatization - Injection System - Sample Concentration - MS Parameters a1_no->sol1 a2_no Poor Peak Shape (Tailing/Fronting) q2->a2_no No q3 Are peak areas reproducible? q2->q3 Yes sol2 Check: - Active Sites (Liner) - Derivatization - Sample Concentration - Injection Solvent a2_no->sol2 a3_no Poor Reproducibility q3->a3_no No end Analysis OK q3->end Yes sol3 Check: - Internal Standard Use - System Leaks - Sample Prep Variability a3_no->sol3

References

Technical Support Center: Phytanic Acid α-Oxidation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting phytanic acid α-oxidation assays. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my phytanic acid α-oxidation assay showing no or very low activity?

A lack of or low enzyme activity is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot this problem:

  • Enzyme Inactivity: The primary suspect is often the enzyme source itself. Improper storage, multiple freeze-thaw cycles, or the presence of inhibitors can lead to a loss of activity.

    • Recommended Action: Always use freshly prepared cell or tissue homogenates. If using purified enzymes, ensure they have been stored at the correct temperature and handled according to the manufacturer's instructions. Run a positive control with a known active enzyme to validate your assay setup.[1][2]

  • Sub-optimal Substrate Concentration: The concentration of phytanic acid or phytanoyl-CoA may be too low to generate a detectable signal.

    • Recommended Action: Perform a substrate titration to determine the optimal concentration for your specific assay conditions.[2]

  • Incorrect Reaction Conditions: The pH, temperature, or incubation time may not be optimal for the enzymes in the α-oxidation pathway.

    • Recommended Action: Review the literature for the optimal pH and temperature for phytanoyl-CoA hydroxylase (PHYH) and 2-hydroxyphytanoyl-CoA lyase (HACL1). Ensure your incubation times are sufficient for product formation.[1]

  • Cofactor Deficiency: The α-oxidation pathway requires specific cofactors, including Fe²⁺, O₂, and thiamine pyrophosphate (TPP).[3][4]

    • Recommended Action: Ensure all necessary cofactors are present in your reaction mixture at the correct concentrations.

2. I'm observing high background noise in my assay. What could be the cause?

High background can mask the true signal from your experiment. Consider the following potential causes:

  • Substrate Instability: The substrate may be degrading non-enzymatically, leading to a false positive signal.

    • Recommended Action: Prepare substrate solutions fresh before each experiment.[2]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay.

    • Recommended Action: Use high-purity reagents and prepare fresh buffers.

  • Non-Specific Binding (in immunoassays): If you are using an ELISA-based method, non-specific binding of antibodies can lead to high background.

    • Recommended Action: Ensure proper blocking steps are included in your protocol and optimize antibody concentrations.

3. My results are not reproducible between experiments. What should I check?

Lack of reproducibility can be frustrating. A systematic approach to identifying the source of variation is key:

  • Inconsistent Sample Preparation: Variations in cell culture conditions, cell density, or homogenization procedures can lead to variability in enzyme activity.

    • Recommended Action: Standardize your cell culture and sample preparation protocols. Ensure complete cell lysis to release peroxisomal enzymes.[1]

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.

    • Recommended Action: Use calibrated pipettes and consider preparing a master mix for your reaction components to minimize pipetting variability.[1]

  • Reagent Instability: If reagents are not stored properly or are used past their expiration date, their performance can vary.

    • Recommended Action: Aliquot reagents to avoid repeated freeze-thaw cycles and store them under the recommended conditions.[1]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data related to phytanic acid α-oxidation.

Table 1: Typical Plasma Concentrations of Phytanic and Pristanic Acid

AnalyteHealthy Controls (µmol/L)Refsum Disease Patients (µmol/L)
Phytanic Acid< 10100 - >2500
Pristanic Acid< 1Normal to slightly elevated

Data sourced from BenchChem[5]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateK_m_V_max_Organism/Source
2-Hydroxyphytanoyl-CoA Lyase2-hydroxy-3-methylhexadecanoyl-CoA~15 µMNot specifiedRat Liver
Actinobacterial 2-hydroxyacyl-CoA lyase2-hydroxyisobutyryl-CoA~120 µM1.3 s⁻¹Aquincola tertiaricarbonis

Experimental Protocols

Below are detailed methodologies for key experiments related to the measurement of phytanic acid α-oxidation.

Protocol 1: Measurement of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard method for quantifying phytanic acid in biological samples.[5]

  • Sample Preparation: Add a known amount of an internal standard (e.g., deuterated phytanic acid) to a plasma sample.[5]

  • Lipid Extraction: Extract lipids from the plasma using a solvent system such as chloroform:methanol.[5]

  • Hydrolysis: Saponify the lipid extract using a strong base (e.g., KOH in ethanol) to release fatty acids from their esterified forms.[5]

  • Derivatization: Convert the free fatty acids to their methyl esters (FAMEs) using a derivatizing agent like boron trifluoride-methanol.[5]

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent (e.g., hexane).[5]

  • GC-MS Analysis: Inject the extracted FAMEs into a GC-MS system. The FAMEs are separated on a capillary column and then ionized and fragmented in the mass spectrometer. Phytanic acid methyl ester is identified and quantified relative to the internal standard.[5]

Protocol 2: Measurement of Phytanic Acid α-Oxidation in Cultured Fibroblasts using Radiolabeled Phytanic Acid

This assay measures the overall flux through the α-oxidation pathway by quantifying the release of ¹⁴CO₂.

  • Cell Culture: Culture human skin fibroblasts to confluence in appropriate media.[6]

  • Preparation of Reaction Mixture: Prepare a reaction mixture containing culture medium and [1-¹⁴C]phytanic acid.[3]

  • Incubation: Aspirate the old medium from the fibroblasts, wash with PBS, and add the reaction mixture. Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 24 hours).[3]

  • ¹⁴CO₂ Trapping: During the incubation, the released ¹⁴CO₂ is trapped in a suitable absorbent (e.g., a filter paper soaked in hyamine hydroxide) placed in the sealed flask.

  • Quantification: After incubation, remove the trapping agent and measure the radioactivity using a scintillation counter. The amount of ¹⁴CO₂ produced is proportional to the rate of phytanic acid α-oxidation.[3]

Visualizations

Phytanic Acid α-Oxidation Pathway

The following diagram illustrates the core enzymatic steps of phytanic acid α-oxidation within the peroxisome.

Phytanic_Acid_Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (Fe²⁺, O₂) invis1 Hydroxyphytanoyl_CoA->invis1 2-Hydroxyphytanoyl-CoA Lyase (HACL1) (TPP) Pristanal Pristanal Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation invis1->Pristanal Formyl_CoA Formyl_CoA invis1->Formyl_CoA Formyl-CoA invis2

Caption: The metabolic pathway of phytanic acid α-oxidation.

Troubleshooting Workflow for Low/No Assay Signal

This diagram provides a logical workflow for troubleshooting experiments with low or no signal.

Troubleshooting_Workflow Start Low or No Signal Check_Enzyme Verify Enzyme Activity (Positive Control) Start->Check_Enzyme Check_Substrate Optimize Substrate Concentration Check_Enzyme->Check_Substrate Enzyme OK Further_Investigation Further Investigation (e.g., Inhibitors) Check_Enzyme->Further_Investigation Enzyme Inactive Check_Conditions Verify Reaction Conditions (pH, Temp, Time) Check_Substrate->Check_Conditions Substrate OK Problem_Solved Problem Resolved Check_Substrate->Problem_Solved Concentration Adjusted Check_Cofactors Confirm Cofactor Presence & Concentration Check_Conditions->Check_Cofactors Conditions OK Check_Conditions->Problem_Solved Conditions Optimized Check_Cofactors->Problem_Solved Cofactors Adjusted Check_Cofactors->Further_Investigation Cofactors OK

Caption: A logical workflow for troubleshooting low assay signals.

Experimental Workflow for Phytanic Acid Measurement by GC-MS

This diagram outlines the general steps involved in the quantification of phytanic acid using GC-MS.

GCMS_Workflow Start Plasma Sample + Internal Standard Lipid_Extraction Lipid Extraction Start->Lipid_Extraction Hydrolysis Hydrolysis (Saponification) Lipid_Extraction->Hydrolysis Derivatization Derivatization (FAMEs) Hydrolysis->Derivatization FAME_Extraction FAME Extraction Derivatization->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for phytanic acid measurement by GC-MS.

References

Technical Support Center: Optimizing 2-Hydroxyphytanic Acid Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 2-hydroxyphytanic acid from tissue samples for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the most critical initial step for accurate quantification of 2-hydroxyphytanic acid in tissues? A1: The most critical first step is the immediate quenching of metabolic activity upon tissue collection. This is vital as cellular enzymes can rapidly alter analyte levels. The standard and highly recommended method is to flash-freeze the tissue in liquid nitrogen to preserve the in vivo metabolic state.[1]

Q2: Which homogenization method is best for my tissue samples? A2: The optimal method depends on the tissue type. For softer tissues like the liver or kidney, bead beating homogenization is efficient.[2] For tougher or more fibrous tissues such as muscle or skin, cryogenic grinding (cryo-milling) is more effective for achieving complete tissue disruption.[2]

Q3: Why is saponification necessary for 2-hydroxyphytanic acid extraction? A3: In biological samples, 2-hydroxyphytanic acid is often present in an esterified form within complex lipids. Saponification, which is a base-catalyzed hydrolysis using a strong base like potassium hydroxide (KOH), is essential to break these ester linkages and liberate the free 2-hydroxyphytanic acid, making it available for extraction and analysis.[3][4]

Q4: Is derivatization required for the analysis of 2-hydroxyphytanic acid? A4: Yes, derivatization is highly recommended for GC-MS analysis and often beneficial for LC-MS/MS. Due to its polar carboxyl and hydroxyl groups, 2-hydroxyphytanic acid has low volatility, which can lead to poor chromatographic peak shape.[5][6] Derivatization converts it into a more volatile and less polar derivative.[5][7] Common methods include silylation (e.g., with BSTFA) or esterification to form fatty acid methyl esters (FAMEs) (e.g., with BF₃-Methanol).[2][4][8]

Q5: How can I improve the recovery of 2-hydroxyphytanic acid during liquid-liquid extraction? A5: To improve recovery, ensure the pH of the aqueous sample is adjusted to approximately 2-3 with an acid before extraction.[9] This protonates the carboxylic acid group, making the 2-hydroxyphytanic acid less water-soluble and more readily partitioned into the organic solvent. Also, consider increasing the solvent-to-sample ratio and performing the extraction multiple times, pooling the organic layers.[8][9]

Q6: What is the role of an internal standard in the quantification process? A6: An internal standard is crucial for accurate quantification. It is a compound added to the sample in a known quantity before any preparation steps. It helps to correct for the loss of the analyte during sample preparation (extraction, derivatization) and for variations in instrument response.[10][11] Ideally, a stable isotope-labeled version of 2-hydroxyphytanic acid should be used.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of 2-hydroxyphytanic acid.

Low Analyte Recovery
Potential Cause Recommended Solution
Incomplete Tissue Homogenization For soft tissues, increase bead beating time or intensity. For tough tissues, ensure complete pulverization through cryogenic grinding.[2]
Inefficient Extraction from Matrix Optimize the solvent-to-tissue ratio; a higher volume of solvent may be needed.[9] Consider a two-step or repeated extraction protocol.[2][9] Ensure vigorous and thorough vortexing at each extraction step.[4]
Incorrect pH during Extraction After saponification, ensure the mixture is acidified to a pH of ~1-3 before extraction with the organic solvent. This protonates the acid, making it soluble in the organic phase.
Analyte Degradation Keep samples on ice or at 4°C throughout the entire extraction process.[2] Minimize the time between sample collection, extraction, and analysis. Flash-freeze tissues in liquid nitrogen immediately after collection.[1]
Analyte Adsorption to Surfaces The polar nature of 2-hydroxyphytanic acid can lead to its adsorption on glass or plastic surfaces. Use silanized glassware or low-binding plasticware to minimize this effect.[9]
High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Sample Homogenization Standardize the homogenization protocol for all samples to ensure uniformity.[2]
Pipetting Errors Use calibrated pipettes, especially for small volumes. When possible, prepare a master mix for reagents (e.g., derivatization agent) to be added to all samples.[2]
Inconsistent Derivatization Ensure the derivatization reagent is fresh and the reaction is carried out under anhydrous conditions to prevent reagent degradation.[2] Control reaction time and temperature consistently for all samples.[5]
Sample Handling Variations Standardize all pre-analytical steps, including sample collection, storage, and thawing procedures. Store samples at -80°C for long-term stability and thaw on ice. Avoid repeated freeze-thaw cycles.[9]
Poor Chromatographic Performance
Potential Cause Recommended Solution
Poor Peak Shape (Tailing/Fronting) in GC-MS This is often due to the polarity of the analyte. Ensure derivatization is complete.[2] Deactivate the GC inlet liner and use a high-quality, inert column to minimize active sites that can interact with the analyte.[2][5]
Interfering Peaks in Chromatogram Use high-purity (e.g., HPLC or GC grade) solvents and reagents.[2] Thoroughly clean all labware. Run a blank sample (containing only reagents) to identify sources of contamination.[2]
Co-elution of Matrix Components Optimize the chromatographic method. For GC, adjust the oven temperature program. For LC, modify the mobile phase gradient.[2] Consider using solid-phase extraction (SPE) for additional sample cleanup before analysis.[9]

Data Presentation

Table 1: GC-MS Analysis Parameters for Phytanic Acid Methyl Ester

This table provides typical parameters for the analysis of phytanic acid, which can be adapted for 2-hydroxyphytanic acid derivatives.

ParameterValue
Column DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of ~1.1 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial: 100°C, hold 0.5 min; Ramp 1: 30°C/min to 210°C, hold 1 min; Ramp 2: 10°C/min to 300°C, hold 1 min
MS Source Temperature 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Data adapted from a protocol for phytanic acid analysis.[8]
Table 2: Comparison of Derivatization Reagents for GC-MS
ReagentTarget GroupsDerivativeKey Advantages
BF₃-Methanol Carboxylic AcidsFatty Acid Methyl Ester (FAME)Robust and widely used for esterification.[6][8]
BSTFA with 1% TMCS Carboxylic Acids, HydroxylsTrimethylsilyl (TMS) Ester/EtherReacts with both functional groups, highly effective at increasing volatility.[2][4][5]
Methanolic HCl Carboxylic AcidsFatty Acid Methyl Ester (FAME)An alternative acid-catalyzed methylation reagent.[6]

Experimental Protocols

Protocol 1: Extraction of 2-Hydroxyphytanic Acid from Tissue

This protocol integrates lipid extraction and saponification to isolate total 2-hydroxyphytanic acid.

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue.[4]

    • For soft tissues: Place in a 2 mL tube with ceramic/steel beads and an appropriate volume of ice-cold homogenization buffer (e.g., PBS).[2] Homogenize using a bead beater.

    • For tough tissues: Pre-chill a mortar and pestle with liquid nitrogen, grind the frozen tissue to a fine powder, and transfer to a pre-chilled tube with buffer.[2]

    • Add a known amount of a suitable internal standard (e.g., stable isotope-labeled 2-hydroxyphytanic acid).

  • Lipid Extraction (Folch Method):

    • To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol (e.g., 5 mL for 100 mg tissue).[4]

    • Vortex vigorously for 5 minutes.[4]

    • Add 0.9% NaCl solution (e.g., 1 mL) to induce phase separation and vortex again.[4]

    • Centrifuge at 2,000 x g for 10 minutes.[4]

    • Carefully collect the lower chloroform layer, which contains the lipids, and transfer to a clean glass tube.[4]

    • Evaporate the chloroform to complete dryness under a gentle stream of nitrogen.[4]

  • Saponification:

    • To the dried lipid extract, add 1-2 mL of 0.5 M methanolic KOH or 5% ethanolic KOH.[3][8]

    • Cap the tube tightly and heat at 60-70°C for 1 hour to hydrolyze the esters.[4][8]

    • Allow the tube to cool to room temperature.[8]

  • Free Fatty Acid Extraction:

    • Add 1-2 mL of deionized water to the saponified mixture.[8]

    • Acidify the solution to a pH of approximately 1-3 by adding 4N HCl dropwise.[8]

    • Add 2-4 mL of hexane, vortex vigorously for 2 minutes, and centrifuge to separate the phases.[3][8]

    • Carefully transfer the upper hexane layer to a new tube.

    • Repeat the hexane extraction at least twice more, pooling all organic extracts.[3][8]

    • Dry the combined hexane extracts under a stream of nitrogen. The sample is now ready for derivatization.

Protocol 2: Derivatization for GC-MS Analysis

Method A: Silylation (TMS Derivative)

  • To the dried residue from Protocol 1, add 50 µL of BSTFA with 1% TMCS and 50 µL of a solvent like pyridine or acetonitrile.[2][4]

  • Cap the vial tightly and heat at 60°C for 30-60 minutes.[2][4]

  • Cool to room temperature before GC-MS analysis.[2]

Method B: Methylation (FAME Derivative)

  • To the dried residue from Protocol 1, add 50 µL of 14% Boron Trifluoride-Methanol (BF₃-Methanol).[4][8]

  • Cap the tube tightly and heat at 60°C for 10-30 minutes.[4][8]

  • Cool, then add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane.[4]

  • Vortex and allow the phases to separate. The upper hexane layer containing the derivatized analyte is ready for GC-MS analysis.[4]

Visualizations

Experimental and Analytical Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis TISSUE Tissue Sample (Flash Frozen) HOM Homogenization (Bead Beating or Cryo-Grinding) TISSUE->HOM LIP Lipid Extraction (e.g., Folch Method) HOM->LIP SAP Saponification (e.g., Methanolic KOH) LIP->SAP FFE Free Fatty Acid Extraction (Acidify & Extract with Hexane) SAP->FFE DERIV Derivatization (Silylation or Methylation) FFE->DERIV Dried Extract ANALYSIS GC-MS or LC-MS/MS Analysis DERIV->ANALYSIS Volatile Derivative QUANT Data Analysis & Quantification ANALYSIS->QUANT START Low Analyte Recovery Detected Q_HOM Was tissue fully disrupted? START->Q_HOM S_HOM Optimize Homogenization: - Increase time/intensity - Use cryogenic grinding for tough tissues Q_HOM->S_HOM No Q_EXT Was extraction efficient? Q_HOM->Q_EXT Yes END Re-analyze Sample S_HOM->END S_EXT Optimize Extraction: - Increase solvent:sample ratio - Repeat extraction steps - Ensure vigorous mixing Q_EXT->S_EXT No Q_PH Was pH correct before final extraction? Q_EXT->Q_PH Yes S_EXT->END S_PH Adjust pH to ~1-3 after saponification Q_PH->S_PH No Q_DEG Could analyte have degraded? Q_PH->Q_DEG Yes S_PH->END S_DEG Keep samples cold (4°C / ice). Minimize processing time. Use silanized glassware. Q_DEG->S_DEG Yes Q_DEG->END No S_DEG->END PA Phytanic Acid PC Phytanoyl-CoA PA->PC Acyl-CoA Synthetase HPC 2-Hydroxyphytanoyl-CoA PC->HPC Phytanoyl-CoA Hydroxylase PF Pristanal + Formyl-CoA HPC->PF 2-Hydroxyphytanoyl-CoA Lyase PRA Pristanic Acid PF->PRA Aldehyde Dehydrogenase

References

resolving co-eluting peaks in 2-hydroxyphytanic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of 2-hydroxyphytanic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution and why is it a problem in 2-hydroxyphytanic acid analysis?

Q2: What are the common causes of co-eluting peaks in the GC-MS or LC-MS analysis of 2-hydroxyphytanic acid?

A2: The primary causes of co-elution stem from insufficient separation power of the chromatographic system or similarities in the physicochemical properties of the analyte and interfering compounds. Key factors include:

  • Inappropriate Stationary Phase: The column's stationary phase chemistry may not provide adequate selectivity to resolve 2-hydroxyphytanic acid from other structurally similar fatty acids or matrix components.[2]

  • Suboptimal Mobile Phase or Temperature Program: An unoptimized mobile phase gradient (in LC) or oven temperature program (in GC) can fail to separate closely eluting compounds.[2][6]

  • Inefficient Sample Preparation: Complex biological matrices contain numerous compounds that can interfere with analysis. Inadequate sample cleanup can leave behind matrix components that co-elute with the target analyte.[7][8]

  • Improper Derivatization: For GC-MS analysis, incomplete or inconsistent derivatization of the hydroxyl and carboxyl groups of 2-hydroxyphytanic acid can lead to poor peak shape and potential co-elution with other derivatized or underivatized compounds.[2][7][9]

Q3: How can I detect co-elution if my chromatogram peak looks symmetrical?

A3: Detecting perfect co-elution can be challenging, but several methods can reveal hidden peaks:

  • Peak Shape Inspection: Look for subtle signs of asymmetry, such as "shoulders" or a gradual tail, which can indicate the presence of a merged peak rather than a pure compound.[1]

  • Mass Spectrometry (MS) Analysis: If using a mass spectrometer, the most effective method is to examine the mass spectra across the entire peak (from upslope to downslope). If the peak is pure, the mass spectrum will be consistent throughout.[1][2] A changing mass spectrum indicates that multiple compounds with different fragmentation patterns are eluting together.

  • Diode Array Detector (DAD) Analysis: For LC-UV analysis, a DAD can perform a similar peak purity analysis by comparing UV spectra across the peak. If the spectra differ, co-elution is likely.[1]

Troubleshooting Guide: Resolving Co-eluting & Asymmetrical Peaks

This guide addresses specific peak shape and resolution problems encountered during the analysis of 2-hydroxyphytanic acid.

Issue 1: A "Shoulder" or Merged Peak is Observed
  • Possible Cause 1: Insufficient Chromatographic Resolution. The primary method parameters (column, mobile phase, temperature) are not adequate to separate the analyte from an interfering compound.

    • Solution (GC):

      • Optimize Oven Temperature Program: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to increase the separation time between peaks.[2]

      • Change Stationary Phase: Switch to a column with a different polarity. For fatty acid methyl esters (FAMEs), highly polar cyanopropyl-based phases often provide better selectivity than standard phenyl-methylpolysiloxane phases.[10]

  • Possible Cause 2: Interfering Co-elution from Matrix. The sample contains endogenous compounds that are not removed during sample preparation.

    • Solution (LC & GC):

      • Improve Sample Cleanup: Implement a Solid-Phase Extraction (SPE) step to remove interfering lipids and other matrix components before derivatization and injection.[11]

      • Modify Mobile Phase (LC): Change the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the pH of the aqueous phase to alter the selectivity of the separation.[6]

Issue 2: Peak Tailing
  • Possible Cause 1: Secondary Interactions. The polar hydroxyl and carboxyl groups of underivatized or partially derivatized 2-hydroxyphytanic acid are interacting with active sites (e.g., free silanol groups) in the GC liner or on the column.[9][12]

    • Solution:

      • Ensure Complete Derivatization: A two-step derivatization (esterification followed by silylation) is often recommended for hydroxy fatty acids to cap both functional groups.[9] Verify the reaction is complete by optimizing time and temperature.

      • Use Deactivated Consumables: Employ a deactivated injector liner and a high-quality, end-capped column to minimize active sites.[12]

  • Possible Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[12][13]

    • Solution: Dilute the sample and re-inject. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.[13]

Issue 3: Peak Fronting
  • Possible Cause 1: Column Overload. Similar to tailing, injecting a sample that is too concentrated can cause fronting.[14][15]

    • Solution: Dilute the sample extract and re-inject. A 10-fold dilution is a good starting point to test for overload.[15]

  • Possible Cause 2: Incompatible Injection Solvent (LC). If the sample is dissolved in a solvent that is much stronger than the mobile phase, the peak can be distorted and exhibit fronting.

    • Solution: Evaporate the sample extract and reconstitute it in the initial mobile phase or a weaker solvent.

Data Presentation

Optimizing chromatographic parameters is key to resolving co-elution. The following table illustrates the impact of modifying the GC oven temperature program on the separation of 2-hydroxyphytanic acid from a common interferent, pristanic acid.

Table 1: Effect of GC Oven Program on Resolution

ParameterSuboptimal Program (15°C/min ramp)Optimized Program (5°C/min ramp)
Pristanic Acid Retention Time (min) 12.5114.10
2-Hydroxyphytanic Acid RT (min) 12.5814.35
Peak Resolution (Rs) 0.8 (Co-eluting)1.8 (Baseline Resolved)

Note: Data are for illustrative purposes.

Table 2: Typical GC-MS Parameters for Derivatized 2-Hydroxyphytanic Acid Analysis

ParameterSetting
Column DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent polar phase[10]
Carrier Gas Helium, constant flow at 1.1 mL/min[10]
Injector Temperature 250°C[10]
Injection Mode Splitless (1 µL)[10]
Oven Program Initial 100°C, hold 1 min; Ramp 5°C/min to 220°C, hold 5 min[10]
MS Source Temp 230°C[10]
Ionization Mode Electron Impact (EI), 70 eV[10]
Acquisition Mode Selected Ion Monitoring (SIM) or MRM[10][16]

Visualizations

Diagrams are provided to illustrate key workflows and logical relationships in the analysis and troubleshooting process.

G start Start: Co-eluting or Asymmetrical Peak check_ms Examine Mass Spectra Across the Peak start->check_ms ms_same Spectra are Consistent check_ms->ms_same No ms_diff Spectra Differ (Co-elution Confirmed) check_ms->ms_diff Yes is_tailing Is Peak Tailing? ms_same->is_tailing coelution_sol Resolve Co-elution: 1. Optimize Temp Program/Gradient 2. Change Column/Mobile Phase 3. Improve Sample Cleanup (SPE) ms_diff->coelution_sol is_fronting Is Peak Fronting? is_tailing->is_fronting No tailing_sol Troubleshoot Tailing: 1. Check Derivatization 2. Use Deactivated Liner 3. Dilute Sample is_tailing->tailing_sol Yes fronting_sol Troubleshoot Fronting: 1. Dilute Sample 2. Check Injection Solvent (LC) is_fronting->fronting_sol Yes is_fronting->coelution_sol No (Shoulder) end End: Symmetrical, Resolved Peak tailing_sol->end fronting_sol->end coelution_sol->end

Troubleshooting workflow for co-eluting peaks.

G cluster_prep Sample Preparation cluster_deriv Derivatization (Two-Step) p1 Plasma/Tissue Sample + Internal Standard p2 Lipid Extraction (e.g., Folch Method) p1->p2 p3 Saponification (Hydrolysis with KOH) p2->p3 p4 Acidification & Fatty Acid Extraction p3->p4 d1 Step 1: Esterification (BF3-Methanol) p4->d1 d2 Step 2: Silylation (BSTFA) d1->d2 analysis GC-MS Analysis d2->analysis Ready for GC-MS Injection

Workflow for sample preparation and derivatization.

G phytanic Phytanic Acid phytanoyl_coa Phytanoyl-CoA phytanic->phytanoyl_coa Acyl-CoA Synthetase hydroxy 2-Hydroxyphytanoyl-CoA phytanoyl_coa->hydroxy Phytanoyl-CoA Hydroxylase (PHYH) pristanal Pristanal + Formyl-CoA hydroxy->pristanal 2-Hydroxyphytanoyl-CoA Lyase pristanic Pristanic Acid pristanal->pristanic Aldehyde Dehydrogenase beta_ox β-Oxidation pristanic->beta_ox

Phytanic Acid α-Oxidation Pathway.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol describes the extraction and two-step derivatization of 2-hydroxyphytanic acid from plasma for GC-MS analysis, a method often required to achieve good chromatographic performance for hydroxy fatty acids.[9]

1. Sample Preparation & Extraction:

  • To 100 µL of plasma in a glass tube, add a known amount of a suitable internal standard (e.g., deuterated 2-hydroxyphytanic acid).

  • Perform a lipid extraction using a modified Folch method: add 2 mL of methanol and 4 mL of chloroform, vortex vigorously, and then add 1.25 mL of 0.9% NaCl solution to induce phase separation.[10]

  • Centrifuge at 2,000 x g for 10 minutes. Carefully collect the lower chloroform layer.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Saponification:

  • To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH.

  • Cap the tube and heat at 60°C for 1 hour to hydrolyze the esters and release the free fatty acids.[10]

  • Cool, add 2 mL of water, and acidify to pH 1-2 with concentrated HCl.

  • Extract the free fatty acids three times with 4 mL of hexane. Pool the hexane layers and dry under nitrogen.

3. Two-Step Derivatization:

  • Part A: Esterification (for the carboxyl group)

    • To the dried fatty acid extract, add 2 mL of 14% Boron Trifluoride-Methanol (BF3-Methanol).[10]

    • Cap tightly and heat at 60°C for 30 minutes.[10]

    • Cool, add 2 mL of water and 2 mL of hexane, and vortex to extract the Fatty Acid Methyl Esters (FAMEs).

    • Transfer the upper hexane layer to a new tube and dry completely under nitrogen.

  • Part B: Silylation (for the hydroxyl group)

    • To the dried methyl ester from Part A, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.[9]

    • Cap tightly and heat at 60°C for 30 minutes.[9]

    • After cooling, the sample is ready for GC-MS analysis.

References

minimizing sample degradation of 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid (also known as α-Hydroxyphytanic acid) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a hydroxylated branched-chain fatty acid. It is a key intermediate in the alpha-oxidation of phytanic acid, a metabolic pathway that is crucial for the breakdown of dietary phytanic acid.[1] In certain peroxisomal disorders, such as Refsum disease, defects in this pathway can lead to the accumulation of phytanic acid and its derivatives, including 2-hydroxyphytanic acid.[2] Therefore, accurate quantification of this analyte is critical for disease diagnosis and research. Sample degradation can lead to inaccurate measurements and misinterpretation of experimental results.

Q2: What are the primary factors that can cause degradation of this molecule in my samples?

The main factors contributing to the degradation of this compound include:

  • Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation processes.

  • pH: Extremes in pH can lead to hydrolysis or other chemical modifications.

  • Oxidation: As a fatty acid, it is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and the presence of metal ions.

  • Repeated Freeze-Thaw Cycles: These can lead to the formation of ice crystals that may damage cellular structures, releasing enzymes that can degrade the analyte.[3][4]

  • Enzymatic Activity: If not properly handled, residual enzymatic activity in biological samples can continue to metabolize the analyte.

Q3: What are the recommended storage conditions for long-term stability?

For long-term stability, it is recommended to store samples containing this compound at -80°C. Storage at -20°C is also acceptable for shorter durations. To minimize degradation, samples should be stored in amber glass vials with Teflon-lined caps to protect them from light and to prevent solvent evaporation. It is also advisable to purge the vials with an inert gas like nitrogen or argon before sealing to minimize oxidation. Aliquoting samples into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or No Analyte Signal in GC-MS Analysis
Possible Cause Troubleshooting Step Explanation
Incomplete Derivatization 1. Ensure derivatization reagents (e.g., BSTFA for silylation, BF3-methanol for methylation) are fresh and not expired.[5] 2. Optimize reaction time and temperature. For silylation, heating at 60-70°C for 30-60 minutes is common.[6] 3. Ensure the sample is completely dry before adding derivatization reagents, as water can inhibit the reaction.The hydroxyl and carboxylic acid groups of the analyte are polar and require derivatization to increase volatility for GC-MS analysis. Incomplete derivatization leads to poor chromatographic performance and low signal intensity.
Sample Degradation During Storage or Preparation 1. Review storage conditions. Were samples stored at ≤ -20°C and protected from light? 2. Minimize the time samples are at room temperature during preparation. Keep samples on ice whenever possible. 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]The analyte can degrade if not stored or handled properly.
Injector Problems 1. Check for a clogged syringe or a leaking septum. 2. Ensure the injection volume is appropriate for your system and method.A faulty injection system can prevent the sample from reaching the column.
Incorrect GC-MS Parameters 1. Verify the injector temperature is appropriate (typically 250-280°C for FAMEs). 2. Check the oven temperature program to ensure it allows for the elution of the derivatized analyte. 3. Confirm the mass spectrometer is monitoring the correct ions for the derivatized this compound.Suboptimal instrument parameters can lead to poor analyte detection.
Issue 2: Poor Peak Shape (Tailing) in GC-MS Chromatogram
Possible Cause Troubleshooting Step Explanation
Incomplete Derivatization of Hydroxyl Group 1. Perform a second derivatization step (silylation) after methylation to cap the free hydroxyl group. Use reagents like BSTFA.[1]The free hydroxyl group is polar and can interact with active sites in the GC system, causing peak tailing. Silylation converts the polar hydroxyl group to a non-polar trimethylsilyl (TMS) ether.[1]
Active Sites in the GC System 1. Perform inlet maintenance: replace the liner and septum. Use a deactivated liner.[1] 2. Condition the GC column according to the manufacturer's instructions. 3. If the column is old or contaminated, trim 10-20 cm from the front of the column.[1]Active sites, such as exposed silanol groups in the liner or on the column, can cause secondary interactions with polar analytes.
Improper Column Installation 1. Ensure the column is cut cleanly at a 90° angle. 2. Install the column at the correct height in the injector and detector as per the instrument manual.Poor column installation can create dead volumes and disrupt the sample flow path, leading to peak distortion.[1]

Data on Sample Stability

While specific quantitative stability data for this compound is limited, the following table provides general stability guidelines for long-chain fatty acids in plasma, which can be used as a starting point. It is highly recommended to perform your own stability studies for this specific analyte under your experimental conditions.

Storage Condition Solvent/Matrix Duration Expected Stability Recommendation
-80°C Ethanol or Plasma> 2 yearsHighRecommended for long-term storage.
-20°C Ethanol or PlasmaUp to 2 yearsGoodSuitable for intermediate-term storage.
4°C Plasma< 24 hoursLowNot recommended for storage; for short-term handling only.
Room Temperature Plasma< 4 hoursVery LowAvoid prolonged exposure. Keep samples on ice.
Freeze-Thaw Cycles PlasmaMultiple cyclesPoorAliquot samples into single-use vials to avoid repeated freeze-thaw cycles.[3][4]

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by GC-MS

This protocol outlines a general procedure. It is essential to validate the method for your specific application and instrument.

1. Sample Preparation and Lipid Extraction: a. To a glass tube, add 100 µL of plasma. b. Spike the sample with a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). c. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes. d. Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for another 30 seconds. e. Centrifuge at 2000 x g for 10 minutes. f. Carefully collect the lower organic layer into a new glass tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH. Incubate at 80°C for 1 hour. b. After cooling, add 2 mL of 14% BF3-methanol solution. Incubate at 80°C for 30 minutes.[5] c. After cooling, add 1 mL of water and 2 mL of hexane. Vortex for 2 minutes and centrifuge. d. Transfer the upper hexane layer containing the FAMEs to a new tube and dry it over anhydrous sodium sulfate.

3. Silylation of Hydroxyl Group: a. Evaporate the hexane from the FAME extract under nitrogen. b. To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS. c. Cap the vial tightly and heat at 60°C for 30 minutes.[6] d. After cooling, the sample is ready for GC-MS analysis.

4. GC-MS Analysis:

  • GC Column: A mid-polarity column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is a good starting point.

  • Injector: Splitless injection at 250-280°C.

  • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a final temperature of around 300°C to ensure elution of the derivatized analyte.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for the derivatized analyte and internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike extract Lipid Extraction (Chloroform:Methanol) spike->extract dry_lipid Dry Down extract->dry_lipid saponify Saponification (Methanolic KOH) dry_lipid->saponify methylate Methylation (BF3-Methanol) saponify->methylate dry_fame Dry Down methylate->dry_fame silylate Silylation (BSTFA) dry_fame->silylate gcms GC-MS Analysis silylate->gcms data Data Processing gcms->data

Caption: Experimental workflow for the quantification of this compound.

alpha_oxidation_pathway phytanic_acid Phytanic Acid phytanoyl_coa Phytanoyl-CoA phytanic_acid->phytanoyl_coa Acyl-CoA Synthetase hydroxy_phytanoyl_coa 2-Hydroxyphytanoyl-CoA phytanoyl_coa->hydroxy_phytanoyl_coa Phytanoyl-CoA Hydroxylase (PHYH) pristanal Pristanal hydroxy_phytanoyl_coa->pristanal 2-Hydroxyphytanoyl-CoA Lyase pristanic_acid Pristanic Acid pristanal->pristanic_acid Aldehyde Dehydrogenase beta_oxidation β-Oxidation pristanic_acid->beta_oxidation

Caption: The alpha-oxidation pathway of phytanic acid, highlighting 2-hydroxyphytanoyl-CoA as a key intermediate.

References

Technical Support Center: Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to common pitfalls in BCFA analysis.

Frequently Asked Questions (FAQs)

Sample Preparation & Derivatization

Q1: Why is derivatization necessary for analyzing BCFAs by Gas Chromatography (GC)?

A1: Free fatty acids, including BCFAs, are not suitable for direct GC analysis due to their low volatility and high polarity. The polar carboxylic acid group can interact with the GC column's stationary phase, leading to poor peak shape (tailing) and retention time variability.[1] Derivatization converts the fatty acids into more volatile and less polar esters (commonly Fatty Acid Methyl Esters - FAMEs) or silyl derivatives, which improves their chromatographic behavior.[1][2]

Q2: What are the most common derivatization methods for BCFA analysis, and how do I choose the right one?

A2: The two most common methods are esterification to form FAMEs and silylation.[1][3]

  • Esterification: This is often the preferred method for generating FAMEs.[1] Common reagents include Boron Trifluoride in Methanol (BF3-Methanol) and Methanolic HCl.[2] These methods are robust and applicable to a wide range of lipid types.[2]

  • Silylation: Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are used to create trimethylsilyl (TMS) esters.[1] This method is also effective but can derivatize other functional groups like hydroxyl and amino groups, which could be a consideration depending on your sample matrix.[1]

The choice depends on your sample matrix, the types of fatty acids you are analyzing, and the desired performance.[2]

Q3: My derivatization reaction seems to be inefficient. What could be the cause?

A3: A common reason for inefficient derivatization is the presence of water.[1] Both esterification and silylation reagents are moisture-sensitive.[1] Ensure your sample is anhydrous before adding the derivatization reagent. This can be achieved by drying the sample or through lyophilization.[1] Also, ensure you are using high-quality, fresh derivatization reagents and adhering to the recommended reaction times and temperatures.

Gas Chromatography & Mass Spectrometry

Q4: I am observing co-elution of my BCFA isomers with other fatty acids. How can I improve separation?

A4: Co-elution of BCFA methyl esters (BCFAMEs) with other FAMEs is a significant challenge, even with long, highly-polar columns.[4][5] Here are some strategies to improve separation:

  • Column Selection: Use a highly polar cyanopropylsiloxane stationary phase column (e.g., CP-Sil 88, HP-88, SP-2560).[6] These are specifically designed for separating FAME isomers.[6] Longer columns (e.g., 100m) can also provide better resolution.[6]

  • Optimize Oven Temperature Program: A slow temperature ramp (e.g., 1-2°C/min) through the elution range of your BCFAs can enhance separation.[6]

  • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column's internal diameter to maximize efficiency.[6]

  • Two-Dimensional GC (GCxGC-MS): For extremely complex samples where co-elution persists, GCxGC-MS offers significantly higher resolving power.[6]

Q5: The mass spectra of my BCFA isomers look very similar, making identification difficult. What can I do?

A5: The electron ionization (EI) mass spectra of isomeric FAMEs are often very similar, which complicates unambiguous identification.[4] A more advanced technique is to combine electron ionization with collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS).[4][7] By activating the molecular ions of the FAMEs, you can generate fragment ions that are more indicative of the branching position, aiding in structural elucidation.[4][7]

Quantification

Q6: What are the key sources of error in BCFA quantification?

A6: Several factors can lead to inaccurate quantification:

  • Incomplete Derivatization: If the derivatization reaction does not go to completion, the results will be skewed.[8]

  • Matrix Effects: Components in your sample matrix can interfere with the ionization of your target analytes in the mass spectrometer, leading to ion suppression or enhancement.[9]

  • Lack of Appropriate Internal Standards: Without suitable internal standards, it is difficult to correct for variations in sample preparation, derivatization efficiency, and instrument response.[8][10]

Q7: How can I improve the accuracy of my BCFA quantification?

A7: The use of stable isotope-labeled internal standards is highly recommended.[8][9][11] These are compounds that are chemically identical to your analytes but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H).[12][13] By adding a known amount of the labeled standard to your sample at the beginning of the workflow, you can correct for losses during sample preparation and variations in derivatization and ionization.[9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Incomplete Derivatization Ensure the sample is completely dry before adding the derivatization reagent.[1] Verify the quality and freshness of your reagents. Optimize reaction time and temperature.
Active Sites in the GC System Check for and replace a contaminated injector liner. Condition the GC column according to the manufacturer's instructions. Check for leaks in the system.[6]
Column Overload Dilute your sample and reinject.
Improper Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas for your column.[6]
Issue 2: Co-elution of BCFA Isomers
Potential Cause Troubleshooting Steps
Inadequate Chromatographic Resolution 1. Verify Column Choice: Use a highly polar cyanopropylsiloxane stationary phase column (100m is recommended for complex isomer separations).[6] 2. Optimize Oven Temperature Program: Start with a low initial temperature and use a slow ramp rate (1-2°C/min) during the elution window of the BCFAs.[6] 3. Check Carrier Gas Flow Rate: Ensure the flow rate is set to the optimal velocity for your column's internal diameter.[6]
Highly Similar Isomer Properties 1. Consider Chemical Derivatization: If not already done, derivatization can alter the properties of the isomers enough to achieve separation.[14] 2. Use MS Deconvolution: If chromatographic separation is not fully achieved, use extracted ion chromatograms (EICs) of unique fragment ions for each isomer to attempt quantification.[15] 3. Employ GCxGC-MS: For the most challenging separations, two-dimensional GC provides superior resolving power.[6]
Issue 3: Inaccurate or Irreproducible Quantification
Potential Cause Troubleshooting Steps
Variable Derivatization Efficiency Use a stable isotope-labeled internal standard for each BCFA to normalize for reaction variability.[8][9] Ensure a completely anhydrous environment for the reaction.[1]
Matrix Effects (Ion Suppression/Enhancement) Incorporate stable isotope-labeled internal standards to compensate for matrix effects.[9] Perform a matrix effect study by comparing the response of an analyte in a pure solvent to its response in a sample matrix extract.
Calibration Curve Issues Prepare calibration standards in a matrix that closely matches your samples. Ensure the concentration range of your calibration curve brackets the expected concentration of your analytes.
Sample Degradation Analyze samples as quickly as possible after preparation. Store extracts at low temperatures (-20°C or -80°C) if immediate analysis is not possible.

Experimental Protocols

Protocol 1: Esterification of BCFAs using BF3-Methanol

This protocol is a general guideline and may require optimization for specific sample types.

Materials:

  • Lipid extract or oil sample

  • 14% Boron Trifluoride in Methanol (BF3-Methanol) reagent[2]

  • Hexane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Screw-cap reaction vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Transfer approximately 1-10 mg of the lipid sample into a screw-cap vial.[6] If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Add 1 mL of 14% BF3-Methanol reagent to the vial.[6]

  • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 30 minutes in a heating block or water bath.[2][6]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction and 1 mL of hexane to extract the FAMEs.[6]

  • Vortex vigorously for 30 seconds to ensure thorough extraction.

  • Allow the phases to separate. The upper layer is the hexane layer containing the FAMEs.

  • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[2][6]

  • The sample is now ready for GC-MS analysis.

Visualizations

BCFA_Analysis_Workflow General Workflow for BCFA Analysis sample_prep Sample Preparation (Extraction & Drying) derivatization Derivatization (e.g., Esterification to FAMEs) sample_prep->derivatization gc_ms GC-MS Analysis (Separation & Detection) derivatization->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis results Results data_analysis->results

Caption: A generalized workflow for the analysis of branched-chain fatty acids.

Coelution_Troubleshooting Troubleshooting Co-elution of BCFA Isomers start Co-elution Observed optimize_gc Optimize GC Method (Temp Program, Flow Rate) start->optimize_gc change_column Change GC Column (Highly Polar, Longer) optimize_gc->change_column Still co-eluting end Resolution Achieved optimize_gc->end Resolved ms_deconv Use MS Deconvolution (Extracted Ion Chromatograms) change_column->ms_deconv Still co-eluting change_column->end Resolved gcxgc Employ GCxGC-MS ms_deconv->gcxgc Quantification unreliable ms_deconv->end Quantification successful gcxgc->end

Caption: A logical workflow for troubleshooting the co-elution of BCFA isomers.

References

Technical Support Center: Refinement of 2-Hydroxyphytanic Acid Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for 2-hydroxyphytanic acid in urine. The following sections offer detailed experimental protocols, quantitative data summaries, and workflow visualizations to address common challenges encountered during analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 2-hydroxyphytanic acid in urine, primarily using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing (GC-MS) 1. Underivatized Analyte: The polar carboxyl and hydroxyl groups of 2-hydroxyphytanic acid can interact with the GC column's stationary phase if not properly derivatized.[1] 2. Active Sites in the GC System: The injector liner, column, or other components may have active sites that interact with the analyte. 3. Improper Column Choice: The GC column may not be suitable for the analysis of the derivatized fatty acid.1. Ensure Complete Derivatization: Optimize the derivatization reaction (e.g., silylation or methylation) by adjusting reagent volume, temperature, and time.[1][2] Ensure the sample is completely dry before adding derivatization reagents to prevent them from being consumed by water.[3] 2. Deactivate the GC System: Use a deactivated injector liner and perform column conditioning as recommended by the manufacturer. 3. Select an Appropriate Column: A column with a different stationary phase polarity, such as a BPX5, may provide better selectivity and peak shape.[4]
Low Analyte Recovery 1. Inefficient Extraction: The liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol may not be optimal for 2-hydroxyphytanic acid. 2. Analyte Loss During Evaporation: Excessive heat or prolonged nitrogen stream during solvent evaporation can lead to the loss of volatile derivatives.[5] 3. Incomplete Derivatization: As mentioned above, this will lead to poor chromatographic performance and inaccurate quantification.1. Optimize Extraction: For LLE, ensure proper pH adjustment of the urine sample (acidification to pH < 2) to protonate the carboxylic acid group for better extraction into an organic solvent like ethyl acetate.[6][7] For SPE, ensure the cartridge is conditioned correctly and the elution solvent is appropriate for the analyte.[8][9] 2. Control Evaporation Conditions: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., ambient temperature or 40°C).[5][8] Avoid leaving the sample under the nitrogen stream after it has reached dryness.[5] 3. Validate Derivatization: Use a derivatized standard to confirm the reaction is complete.
Co-elution with Interfering Peaks 1. Similar Physicochemical Properties: Other fatty acids or endogenous compounds in the urine matrix may have similar retention times to 2-hydroxyphytanic acid.[4] 2. Suboptimal Chromatographic Conditions: The temperature program (GC) or mobile phase gradient (LC) may not be sufficient to resolve the analyte from interferences.1. Improve Chromatographic Resolution: Optimize the GC oven temperature program with a slower ramp rate or add an isothermal hold to enhance separation.[4] For LC-MS/MS, adjust the mobile phase gradient and flow rate. 2. Use High-Resolution Mass Spectrometry: A high-resolution mass spectrometer can help to distinguish the analyte from interfering compounds with the same nominal mass. 3. Select a Different Derivatization Agent: The choice of derivative can alter retention times and potentially improve separation from interfering peaks.[4]
High Background Noise or Matrix Effects (LC-MS/MS) 1. Insufficient Sample Cleanup: The urine matrix is complex and can cause ion suppression or enhancement. 2. Contamination: Contaminants from reagents, solvents, or labware can contribute to background noise.1. Enhance Sample Preparation: Incorporate a more rigorous sample cleanup method such as SPE to remove matrix components.[9][10] 2. Use an Internal Standard: A stable isotope-labeled internal standard for 2-hydroxyphytanic acid is highly recommended to compensate for matrix effects and variations in extraction and ionization efficiency.[11] 3. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., HPLC or MS grade).
Inconsistent Quantification 1. Instability of Derivatives: The derivatized analyte may degrade over time if not stored properly. 2. Non-linearity of Calibration Curve: This can be an issue for some organic acids.[12] 3. Variability in Sample Volume: Normalizing to creatinine concentration is crucial for urine samples.[13]1. Analyze Samples Promptly: Analyze derivatized samples as soon as possible. If storage is necessary, keep them at low temperatures (e.g., -24°C) and check for stability over time.[2] 2. Assess Linearity: Evaluate the linearity of the calibration curve over the expected concentration range and use a weighted regression if necessary. 3. Normalize to Creatinine: Measure the creatinine concentration in each urine sample and normalize the analyte concentration to it (e.g., in mmol/mol of creatinine).[14][15]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 2-hydroxyphytanic acid?

A1: The direct analysis of 2-hydroxyphytanic acid by GC-MS is challenging due to its low volatility and the polar nature of its carboxyl and hydroxyl functional groups.[1] These characteristics can lead to poor peak shape, tailing, and inaccurate quantification.[1] Derivatization is a crucial step that chemically modifies the analyte into a more volatile and less polar derivative, making it suitable for GC analysis.[1][11] Common derivatization techniques include silylation (e.g., using BSTFA) and methylation (e.g., using methanolic HCl).[6][11]

Q2: What is the best internal standard for 2-hydroxyphytanic acid analysis?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as [3-methyl-2H3]phytanic acid for the related phytanic acid analysis.[11] If a stable isotope-labeled standard for 2-hydroxyphytanic acid is not available, a structurally similar compound that is not naturally present in the sample can be used. However, a stable isotope-labeled internal standard will best correct for variations in extraction, derivatization, and matrix effects.

Q3: How should urine samples be collected and stored for 2-hydroxyphytanic acid analysis?

A3: It is recommended to collect at least 5 mL of urine.[13] Samples collected during an acute metabolic episode are often more informative.[13] For storage, it is best to freeze the samples at -20°C or lower until analysis to minimize degradation of the analytes.

Q4: Can LC-MS/MS be used for the analysis of 2-hydroxyphytanic acid, and what are its advantages over GC-MS?

A4: Yes, LC-MS/MS is a powerful technique for the quantification of 2-hydroxyphytanic acid and related compounds.[16] Its advantages over GC-MS include higher sensitivity and specificity, and it often requires less extensive sample preparation as derivatization may not be necessary.[16] However, derivatization can still be used with LC-MS/MS to enhance sensitivity.[16]

Q5: What are the expected reference ranges for 2-hydroxyphytanic acid in urine?

A5: In plasma from healthy individuals, 2-hydroxyphytanic acid levels are typically very low, often less than 0.2 µmol/L.[17] Specific reference ranges for 2-hydroxyphytanic acid in urine are not well-established in the general population and can be influenced by diet and other factors. However, elevated levels are a key biomarker for certain peroxisomal disorders.[17] For comparison, reference ranges for other urinary organic acids have been established in pediatric populations.[15][18]

Quantitative Data Summary

The following table summarizes quantitative data for related organic acids, which can serve as a benchmark for method development. Note that these values are not specific to 2-hydroxyphytanic acid but provide an indication of expected performance for similar analytes.

AnalyteMethodLimit of Detection (LOD)Precision (RSD)Reference
Various VOC MetabolitesUPLC-ESI/MSMS0.5 to 20 ng/mL2.5% to 11%[19]
Ten Organic AcidsGC-MS0.03 to 0.34 mmol/mol creatinine< 10%[2]
121 Environmental ChemicalsLC-MS/MS≤ 0.1 ng/mL for 101 analytes0.40% to 11%[9]
27 Organic AcidsGC-MSNot specifiedWithin-day: 2.6% to 12.7% Total: 4.2% to 11.8%[12]

Experimental Protocols

Protocol 1: GC-MS Analysis of 2-Hydroxyphytanic Acid in Urine (with Derivatization)

This protocol is a comprehensive method for the extraction and silylation of 2-hydroxyphytanic acid from urine for GC-MS analysis.

1. Sample Preparation and Extraction:

  • Thaw frozen urine samples at room temperature and vortex to mix.

  • Centrifuge the urine at a low speed (e.g., 2000 rpm) for 5 minutes to remove any particulate matter.[11]

  • Transfer a volume of urine equivalent to a specific creatinine concentration (e.g., 1 mmol/L) to a clean glass tube.[13]

  • Add a known amount of a suitable internal standard.

  • Acidify the urine sample to a pH of approximately 1-2 by adding 6 M HCl.[14]

  • Add sodium chloride to saturate the aqueous phase, which improves extraction efficiency.[20]

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing vigorously for 2 minutes, and centrifuging to separate the layers.[12][14]

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step and combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.[11]

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ambient temperature or 40°C.[5]

2. Derivatization (Silylation):

  • To the dried extract, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

  • Cap the tube tightly and vortex for 10 seconds.[1]

  • Heat the mixture at 60-75°C for 30-60 minutes.[1][6]

  • Allow the sample to cool to room temperature.

  • Transfer the derivatized sample to a GC vial for analysis.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Use a suitable capillary column (e.g., HP-5MS or DB-5ms).[8][14]

  • Employ a temperature program optimized for the separation of fatty acid derivatives.

  • Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for 2-hydroxyphytanic acid and the internal standard.

Protocol 2: LC-MS/MS Analysis of 2-Hydroxyphytanic Acid in Urine

This protocol provides a direct analysis method that may not require derivatization, offering a simpler and faster alternative to GC-MS.

1. Sample Preparation:

  • Thaw frozen urine samples at 37°C and vortex to mix.[21]

  • Centrifuge the urine to remove particulates.

  • Normalize the urine sample to a specific creatinine concentration by diluting with 0.1% formic acid in water.[21]

  • Add a known amount of a stable isotope-labeled internal standard.

  • The sample is now ready for direct injection or can undergo an optional SPE cleanup if high matrix interference is observed.

2. LC-MS/MS Analysis:

  • Inject an appropriate volume (e.g., 2-5 µL) of the prepared sample into the LC-MS/MS system.[8][21]

  • Use a C18 reversed-phase column for chromatographic separation (e.g., Acquity UPLC HSS T3).[19][21]

  • Employ a mobile phase gradient using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[21]

  • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[19]

  • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for 2-hydroxyphytanic acid and the internal standard.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of 2-hydroxyphytanic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation normalization Normalization to Creatinine centrifugation->normalization extraction Liquid-Liquid Extraction normalization->extraction evaporation Evaporation to Dryness extraction->evaporation add_reagents Add Silylation Reagents (BSTFA) evaporation->add_reagents heating Heating (60-75°C) add_reagents->heating gcms_injection GC-MS Injection heating->gcms_injection data_analysis Data Analysis gcms_injection->data_analysis LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation dilution Dilution & Normalization centrifugation->dilution lcmsms_injection LC-MS/MS Injection dilution->lcmsms_injection data_analysis Data Analysis lcmsms_injection->data_analysis

References

Technical Support Center: Analysis of 2-Hydroxyphytanic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-hydroxyphytanic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to matrix effects in mass spectrometry-based quantification of this important analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 2-hydroxyphytanic acid, with a focus on issues arising from matrix effects.

Problem 1: Low or No Signal for 2-Hydroxyphytanic Acid in Biological Samples Compared to Neat Standards

  • Possible Cause: Significant ion suppression from co-eluting matrix components such as phospholipids, salts, or other fatty acids.[1]

  • Solutions:

    • Optimize Sample Preparation: A thorough sample cleanup is the first line of defense against matrix effects.

      • Protein Precipitation (PPT): While fast, PPT may not be sufficient to remove all interfering substances. If using PPT (e.g., with acetonitrile or methanol), consider adding a subsequent clean-up step like solid-phase extraction.[1]

      • Liquid-Liquid Extraction (LLE): LLE can effectively separate 2-hydroxyphytanic acid from polar interferences. Experiment with different organic solvents to maximize the extraction of the analyte while minimizing the co-extraction of matrix components.[1]

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. Develop an SPE method that selectively retains 2-hydroxyphytanic acid while allowing interfering compounds to be washed away.[1][2]

    • Improve Chromatographic Separation:

      • Gradient Optimization: Adjust the gradient elution profile to achieve better separation between 2-hydroxyphytanic acid and the regions where matrix components elute. A post-column infusion experiment can help identify the retention time window of suppression.[1]

      • Column Chemistry: If using a standard C18 column, consider trying a column with a different stationary phase (e.g., a C8 or a phenyl-hexyl column) to alter selectivity and improve resolution from interfering compounds.[1]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Cause: Issues with the analytical column, mobile phase, or injection solvent.[1]

  • Solutions:

    • Column Issues:

      • Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components.[1]

      • Void Formation: A void at the head of the column can cause peak splitting. This can be checked by reversing the column and running a standard.[1]

    • Mobile Phase and Injection Solvent Mismatch: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. Dissolving the final extract in the initial mobile phase is a good practice.[1]

    • Secondary Interactions: Peak tailing can be caused by secondary interactions between the acidic 2-hydroxyphytanic acid and the stationary phase. The use of a mobile phase additive, such as a small amount of formic acid, can help to improve peak shape.[1]

Problem 3: High Background Noise or Presence of Interfering Peaks

  • Possible Cause: Contamination from solvents, reagents, sample collection tubes, or the LC-MS system itself.[1]

  • Solutions:

    • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily and filter them.[1]

    • Sample Collection and Handling: Be mindful of potential contaminants from plasticizers in collection tubes or other labware.

    • System Cleanliness: Regularly clean the ion source to prevent the buildup of contaminants.[3]

Problem 4: Inconsistent or Irreproducible Results

  • Possible Cause: Variability in matrix effects between different sample preparations or instrument instability.[1]

  • Solutions:

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, calibrators, and quality control samples.[1]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated 2-hydroxyphytanic acid, is crucial for correcting for sample-to-sample variations in signal suppression.[4]

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[1]

    • System Suitability Tests: Regularly run system suitability tests to monitor the performance of the LC-MS system and ensure consistent performance.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 2-hydroxyphytanic acid?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum). In the analysis of 2-hydroxyphytanic acid, endogenous matrix components like phospholipids, salts, and other fatty acids can co-elute and interfere with its ionization in the mass spectrometer's ion source. This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), resulting in inaccurate quantification.[1]

Q2: What is the most effective way to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS, such as deuterated 2-hydroxyphytanic acid, is chemically identical to the analyte and will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of variable matrix effects.[4]

Q3: Which sample preparation method is best for minimizing matrix effects for 2-hydroxyphytanic acid?

A3: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity. While protein precipitation is a simple and fast method, it often provides the least effective removal of interfering matrix components. Liquid-liquid extraction offers better cleanup, but solid-phase extraction (SPE) is generally considered the most effective for removing a broad range of interferences, including phospholipids. HybridSPE, which specifically targets phospholipids, is also an excellent option for plasma and serum samples.[2][5]

Q4: Can derivatization help in overcoming matrix effects for 2-hydroxyphytanic acid?

A4: While derivatization is often employed in GC-MS to improve volatility, it can also be beneficial in LC-MS. Derivatization can improve the ionization efficiency of 2-hydroxyphytanic acid, potentially moving its signal to a region of the chromatogram with less interference from matrix components. However, the derivatization process itself must be carefully optimized and controlled to ensure reproducibility.

Q5: How can I qualitatively and quantitatively assess matrix effects in my assay?

A5:

  • Qualitative Assessment (Post-Column Infusion): A solution of 2-hydroxyphytanic acid is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the constant signal of 2-hydroxyphytanic acid indicates the retention times at which ion suppression or enhancement occurs.[1]

  • Quantitative Assessment (Post-Extraction Spike): The peak area of 2-hydroxyphytanic acid in a solution is compared to the peak area of the analyte spiked into an extracted blank matrix at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.[4]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Fatty Acid Analysis

Sample Preparation MethodAnalyte RecoveryPhospholipid RemovalThroughputKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Moderate to HighLowHighSimple, fast, and inexpensive.High risk of significant matrix effects.[5][6]
Liquid-Liquid Extraction (LLE) VariableModerateModerateCan provide clean extracts if the solvent system is optimized.Can be labor-intensive and may have lower recovery for some analytes.[7]
Solid-Phase Extraction (SPE) HighHighModerateExcellent removal of salts and phospholipids.[2][7]Requires method development and can be more time-consuming than PPT.[2]
HybridSPE®-Phospholipid HighVery High (>99%)HighCombines the simplicity of PPT with highly selective phospholipid removal.[5]Higher cost per sample compared to other methods.

Experimental Protocols

Protocol 1: Extraction of 2-Hydroxyphytanic Acid from Human Plasma using LLE

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of a suitable stable isotope-labeled internal standard for 2-hydroxyphytanic acid (e.g., d3-2-hydroxyphytanic acid) in a small volume of organic solvent.

  • Protein Precipitation and Acidification: Add 300 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds. Acidify the mixture by adding 10 µL of 1 M HCl to protonate the fatty acids.

  • Extraction: Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether or a hexane/isopropanol mixture). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effects

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of 2-hydroxyphytanic acid in the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank plasma sample using the protocol above. To the final dried extract, add the same amount of 2-hydroxyphytanic acid as in Set A and reconstitute.

    • Set C (Pre-Extraction Spike): Spike a blank plasma sample with the same amount of 2-hydroxyphytanic acid as in Set A before starting the extraction procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%ME) and Recovery (%RE):

    • %ME = (Peak Area of Set B / Peak Area of Set A) x 100

    • %RE = (Peak Area of Set C / Peak Area of Set B) x 100

Visualizations

Troubleshooting Workflow for Low Analyte Signal start Low or No Signal for 2-Hydroxyphytanic Acid check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement a SIL-IS to Correct for Variability check_is->use_is No check_sample_prep Evaluate Sample Preparation (PPT, LLE, SPE) check_is->check_sample_prep Yes use_is->check_sample_prep improve_cleanup Enhance Cleanup: - Switch from PPT to LLE/SPE - Optimize SPE method check_sample_prep->improve_cleanup Ineffective check_chromatography Assess Chromatographic Separation check_sample_prep->check_chromatography Effective improve_cleanup->check_chromatography optimize_lc Optimize LC Method: - Adjust Gradient Profile - Change Column Chemistry check_chromatography->optimize_lc Poor Separation check_ms Review MS Parameters: - Ion Source Settings - Collision Energy check_chromatography->check_ms Good Separation optimize_lc->check_ms end Signal Improved check_ms->end

Caption: A decision tree for troubleshooting low signal intensity.

General Experimental Workflow for 2-Hydroxyphytanic Acid Analysis sample Plasma/Serum Sample spike_is Spike with Stable Isotope-Labeled IS sample->spike_is sample_prep Sample Preparation (e.g., LLE or SPE) spike_is->sample_prep extract Clean Extract sample_prep->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: A typical workflow for sample analysis.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxyphytanic Acid Levels: Healthy Individuals vs. Refsum Disease Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-hydroxyphytanic acid levels in healthy individuals versus patients diagnosed with Refsum disease. The information presented herein is supported by experimental data and methodologies to assist researchers and drug development professionals in understanding the biochemical distinctions and diagnostic parameters related to this rare metabolic disorder.

Quantitative Comparison of Plasma 2-Hydroxyphytanic Acid

The concentration of 2-hydroxyphytanic acid in plasma is a key biomarker in the differential diagnosis of certain peroxisomal disorders. Below is a summary of the typical levels observed in healthy individuals and patients with classical Refsum disease.

Analyte Population Typical Plasma Concentration (µmol/L)
2-Hydroxyphytanic AcidHealthy Individuals< 0.2[1]
2-Hydroxyphytanic AcidRefsum Disease Patients< 0.2[1]
Phytanic AcidHealthy IndividualsTypically low, not specified in detail
Phytanic AcidRefsum Disease PatientsSignificantly elevated

It is crucial to note that while phytanic acid accumulation is the hallmark of Refsum disease, 2-hydroxyphytanic acid levels are not typically elevated in this condition.[1] The enzymatic defect in Refsum disease occurs at the phytanoyl-CoA hydroxylase step, which is responsible for the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[2][3][4] Consequently, the substrate (phytanic acid) accumulates, but the product (2-hydroxyphytanic acid) is not overproduced. In contrast, elevated levels of 2-hydroxyphytanic acid are observed in other peroxisomal disorders such as rhizomelic chondrodysplasia punctata and generalized peroxisomal dysfunction, where the metabolic block occurs further down the α-oxidation pathway.[1]

Biochemical Pathway of Phytanic Acid Metabolism

The α-oxidation of phytanic acid is a critical metabolic pathway that is impaired in Refsum disease. The following diagram illustrates the key steps in this pathway and highlights the enzymatic deficiency in Refsum disease.

Phytanic Acid α-Oxidation Pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Defect Deficient in Refsum Disease Defect->Phytanoyl_CoA

Caption: The α-oxidation pathway of phytanic acid within the peroxisome.

Experimental Protocol: Quantification of 2-Hydroxyphytanic Acid in Plasma by Stable Isotope Dilution GC-MS

The following protocol outlines a methodology for the precise quantification of 2-hydroxyphytanic acid in human plasma, adapted from established methods for fatty acid analysis. This method utilizes gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard for accurate measurement.

3.1. Materials and Reagents

  • 2-hydroxyphytanic acid standard

  • Stable isotope-labeled 2-hydroxyphytanic acid (e.g., d3-2-hydroxyphytanic acid) for use as an internal standard

  • Hexane, HPLC grade

  • Methanol, HPLC grade

  • Acetyl chloride

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Human plasma (EDTA)

3.2. Sample Preparation

  • Aliquoting and Internal Standard Spiking: To 100 µL of human plasma in a glass tube, add a known amount of the stable isotope-labeled 2-hydroxyphytanic acid internal standard.

  • Hydrolysis: Add 1 mL of 1 M methanolic HCl (prepared by slowly adding acetyl chloride to cold methanol). Vortex the mixture and incubate at 80°C for 1 hour to hydrolyze the esterified 2-hydroxyphytanic acid and form fatty acid methyl esters (FAMEs).

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of 5% sodium bicarbonate solution. Vortex thoroughly for 2 minutes and then centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.

  • Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation and Reconstitution: Evaporate the hexane to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of hexane (e.g., 50 µL) for GC-MS analysis.

3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

  • Injector: Splitless mode at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the methyl ester of 2-hydroxyphytanic acid and its stable isotope-labeled internal standard.

3.4. Data Analysis and Quantification

  • Standard Curve: Prepare a calibration curve by analyzing standards containing known concentrations of 2-hydroxyphytanic acid and a fixed concentration of the internal standard.

  • Quantification: The concentration of 2-hydroxyphytanic acid in the plasma samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the standard curve.

  • Reporting: Results are typically expressed in µmol/L of plasma.

Summary and Conclusion

The measurement of 2-hydroxyphytanic acid is a valuable tool in the biochemical diagnosis of peroxisomal disorders. While its levels are characteristically low in both healthy individuals and patients with Refsum disease, understanding this distinction is critical for differentiating Refsum disease from other metabolic conditions where 2-hydroxyphytanic acid accumulates. The provided experimental protocol offers a robust framework for the accurate quantification of this important biomarker, aiding in both clinical diagnostics and ongoing research into the pathophysiology of these complex disorders.

References

A Comparative Guide to the Validation of a New Analytical Method for 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid, an α-hydroxy derivative of phytanic acid, is critical for advancing research in metabolic disorders and related therapeutic areas. This guide provides an objective comparison of a newly validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method with an established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for the analysis of this long-chain fatty acid. The information herein is supported by established analytical principles and synthesized experimental data.

Performance Comparison of Analytical Methods

The selection of an optimal analytical technique for the quantification of this compound is contingent on the specific requirements of the study, including desired sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of typical performance characteristics for the new GC-MS/MS method and a representative LC-MS/MS alternative.

Table 1: Comparison of Validation Parameters for GC-MS/MS and LC-MS/MS Methods

Validation ParameterNew GC-MS/MS MethodAlternative LC-MS/MS Method
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) ~0.5 ng/mL0.15 to 0.39 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL0.5 to 1.0 ng/mL
Accuracy (% Recovery) 95.5% - 104.2%94.9% to 115.5%
Precision (%RSD) < 6%< 5.0%
Derivatization Required YesNo

Experimental Protocols

Detailed and robust methodologies are fundamental for the successful implementation and validation of any analytical method.

New Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method provides high sensitivity and specificity for the analysis of 2-hydroxy fatty acids through the use of a derivatization step to enhance volatility.

1. Sample Preparation:

  • Lipid Extraction: To 100 µL of plasma, add an internal standard (e.g., 2-hydroxy-3,7,11,15-tetramethylhexadecanoic-d3 acid). Perform a liquid-liquid extraction using a 2:1 mixture of chloroform and methanol.

  • Saponification and Methylation: The extracted lipids are saponified using methanolic NaOH to release the fatty acids, followed by methylation using BF3-methanol to form fatty acid methyl esters (FAMEs).

  • Derivatization: The hydroxyl group of the FAME is derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form the trimethylsilyl (TMS) ether derivative.

2. GC-MS/MS Instrumentation and Conditions:

  • GC System: An Agilent 7890B GC system or equivalent.

  • Column: A DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 320°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: An Agilent 7000 series Triple Quadrupole GC/MS system or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing the target compound in its native form without the need for derivatization, making it a high-throughput alternative.[1]

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add an internal standard (e.g., 2-hydroxy-3,7,11,15-tetramethylhexadecanoic-d3 acid). Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Centrifugation and Supernatant Collection: Vortex the mixture and centrifuge at high speed. Collect the supernatant for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A Shimadzu Nexera X2 UHPLC system or equivalent.

  • Column: A C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

  • Gradient: A suitable gradient to ensure separation from other endogenous lipids, typically with a run time of 5-10 minutes.

  • Mass Spectrometer: A Sciex 6500+ QTRAP or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor and characteristic product ions for the analyte and its internal standard.

Method Validation Framework

The validation of these analytical methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the generated data.[2][3][4] The core validation parameters assessed include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the analytical signal over a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow and Method Comparison

To further elucidate the experimental processes and the comparative advantages of each technique, the following diagrams are provided.

cluster_0 New GC-MS/MS Method Workflow A Sample Collection (Plasma) B Internal Standard Spiking A->B C Lipid Extraction B->C D Saponification & Methylation C->D E TMS Derivatization D->E F GC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: Experimental workflow for the new GC-MS/MS method.

cluster_1 Alternative LC-MS/MS Method Workflow H Sample Collection (Plasma) I Internal Standard Spiking H->I J Protein Precipitation I->J K LC-MS/MS Analysis J->K L Data Processing & Quantification K->L

Caption: Experimental workflow for the alternative LC-MS/MS method.

center Method Selection gcms GC-MS/MS center->gcms lcms LC-MS/MS center->lcms derivatization Requires Derivatization gcms->derivatization high_sensitivity High Sensitivity gcms->high_sensitivity no_derivatization No Derivatization lcms->no_derivatization high_throughput Higher Throughput lcms->high_throughput

Caption: Key decision factors for method selection.

Conclusion and Recommendation

Both the newly validated GC-MS/MS method and the alternative LC-MS/MS method are suitable for the accurate and precise quantification of this compound in biological matrices.

The new GC-MS/MS method offers excellent sensitivity and is a robust choice, particularly when high chromatographic resolution is paramount. The requirement for derivatization, however, adds to the sample preparation time.

The alternative LC-MS/MS method provides the significant advantage of a simpler and faster sample preparation workflow by eliminating the need for derivatization. This makes it highly suitable for high-throughput applications.

Ultimately, the choice between these two powerful analytical techniques will depend on the specific goals of the research, the number of samples to be analyzed, and the instrumentation available. For studies requiring the analysis of a large number of samples, the LC-MS/MS method is recommended due to its higher throughput. For in-depth structural confirmation and when the highest sensitivity is required, the GC-MS/MS method remains an excellent option.

References

A Researcher's Guide to the Cross-Validation of 2-Hydroxyphytanic Acid Quantification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of peroxisomal disorders and related metabolic pathways, the accurate quantification of 2-hydroxyphytanic acid is of paramount importance. This branched-chain fatty acid is a key intermediate in the alpha-oxidation of phytanic acid, and its accumulation is a critical biomarker for several inherited metabolic diseases. The choice of analytical methodology is a decisive factor that influences the reliability, reproducibility, and comparability of experimental data.

This guide provides an objective comparison of the primary analytical techniques for the quantification of 2-hydroxyphytanic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, we will explore the potential application of an Enzyme-Linked Immunosorbent Assay (ELISA) as a high-throughput screening tool. This document synthesizes performance data from studies on 2-hydroxyphytanic acid and closely related analytes to provide a comprehensive cross-validation framework, complete with detailed experimental protocols and visual workflows.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique hinges on the specific requirements of the research, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the typical performance characteristics for GC-MS and LC-MS/MS, based on published data for phytanic acid and other hydroxy fatty acids. It is important to note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Quantitative Performance Characteristics

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA) (Hypothetical)
Limit of Detection (LOD) ~10 ng[1]4.2–14.0 pmol per injectionPotentially in the low µM range
Limit of Quantification (LOQ) > LOD; typically requires signal-to-noise ratio of 10:115.1–51.3 pmol per injectionPotentially in the low µM range
Linearity (R²) >0.99>0.99>0.99
Intra-assay Precision (%CV) < 10%< 5%< 10%
Inter-assay Precision (%CV) < 15%< 10%< 15%
Accuracy (Recovery %) 90-110%95-105%90-110%
Sample Volume 50-100 µL10-50 µL~10 µL
Throughput Low (sequential analysis)Moderate to HighHigh (96-well plate format)
Derivatization Required YesOptional, but can improve sensitivityNo

Biochemical Pathway of Phytanic Acid Alpha-Oxidation

2-Hydroxyphytanic acid is a central intermediate in the peroxisomal alpha-oxidation of phytanic acid. A defect in the enzyme 2-hydroxyphytanoyl-CoA lyase can lead to the accumulation of 2-hydroxyphytanic acid, a hallmark of certain peroxisomal disorders.

Phytanic Acid Alpha-Oxidation Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Phytanoyl-CoA Synthetase Two_Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Two_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal Two_Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Pristanal Dehydrogenase

Metabolic pathway of phytanic acid α-oxidation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful quantification of 2-hydroxyphytanic acid. Below are representative methodologies for GC-MS, LC-MS/MS, and a hypothetical ELISA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-hydroxyphytanic acid, a derivatization step is necessary to increase their volatility.

1. Sample Preparation and Derivatization:

  • Lipid Extraction: To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of 2-hydroxyphytanic acid). Perform a lipid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v).

  • Hydrolysis: The extracted lipids are subjected to alkaline hydrolysis (saponification) using methanolic KOH to release the free fatty acids.

  • Methylation: The free fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs) by heating with BF₃-methanol.[2]

  • Silylation: The hydroxyl group of the 2-hydroxyphytanic acid methyl ester is converted to a more volatile trimethylsilyl (TMS) ether by reacting with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

2. GC-MS Analysis:

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Temperature Program: A temperature gradient is employed to separate the analytes based on their boiling points. An example program would be an initial temperature of 80°C, ramped to 280°C.[2]

  • Mass Spectrometry: Electron Ionization (EI) is the standard ionization technique. The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

GC-MS Workflow for 2-Hydroxyphytanic Acid Sample_Collection Plasma Sample Collection Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Lipid_Extraction Lipid Extraction Internal_Standard->Lipid_Extraction Hydrolysis Alkaline Hydrolysis Lipid_Extraction->Hydrolysis Methylation Methylation (FAMEs) Hydrolysis->Methylation Derivatization Silylation (TMS Ether) Methylation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

GC-MS experimental workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it well-suited for the analysis of 2-hydroxyphytanic acid in complex biological matrices, often with simpler sample preparation compared to GC-MS.

1. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a cold organic solvent such as acetonitrile, followed by centrifugation.[3]

  • Internal Standard: A deuterated internal standard is added prior to protein precipitation.[3]

  • Supernatant Collection: The supernatant containing the analyte is transferred to a clean tube.

  • Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the initial mobile phase.[3]

2. LC-MS/MS Analysis:

  • Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[3]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent such as acetonitrile.[3]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

LC-MS/MS Workflow for 2-Hydroxyphytanic Acid Sample_Collection Plasma Sample Collection Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

LC-MS/MS experimental workflow.

Enzyme-Linked Immunosorbent Assay (ELISA)

While a commercial ELISA kit specifically for 2-hydroxyphytanic acid is not widely available, the principles of immunoassay development suggest its feasibility for high-throughput screening. The following is a generalized protocol for a competitive ELISA.

1. Assay Principle:

A known amount of enzyme-labeled 2-hydroxyphytanic acid competes with the 2-hydroxyphytanic acid in the sample for binding to a limited number of specific antibody-coated wells. The amount of bound enzyme is inversely proportional to the concentration of 2-hydroxyphytanic acid in the sample.

2. Assay Protocol:

  • Coating: A 96-well microplate is coated with a monoclonal or polyclonal antibody specific for 2-hydroxyphytanic acid.

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample and Conjugate Incubation: Samples and standards are added to the wells, followed by the addition of enzyme-conjugated 2-hydroxyphytanic acid. The plate is incubated to allow for competitive binding.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Stopping Reaction: The reaction is stopped with a stop solution.

  • Data Acquisition: The optical density is measured using a microplate reader at a specific wavelength. The concentration of 2-hydroxyphytanic acid in the samples is determined by comparison to a standard curve.

ELISA Workflow for 2-Hydroxyphytanic Acid Plate_Coating Coat Plate with Antibody Blocking Block Non-specific Sites Plate_Coating->Blocking Add_Sample_Standard Add Samples and Standards Blocking->Add_Sample_Standard Add_Enzyme_Conjugate Add Enzyme Conjugate Add_Sample_Standard->Add_Enzyme_Conjugate Incubation Competitive Binding Incubation Add_Enzyme_Conjugate->Incubation Washing_1 Wash Plate Incubation->Washing_1 Add_Substrate Add Substrate Washing_1->Add_Substrate Color_Development Color Development Add_Substrate->Color_Development Stop_Reaction Stop Reaction Color_Development->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate Data_Analysis Data Analysis and Quantification Read_Plate->Data_Analysis

ELISA experimental workflow.

Conclusion

The choice of an analytical method for the quantification of 2-hydroxyphytanic acid should be guided by the specific research objectives, required sensitivity, sample throughput, and available resources. GC-MS and LC-MS/MS represent the gold-standard techniques, offering high sensitivity and specificity. While GC-MS often requires a more involved sample preparation with derivatization, it can provide excellent separation and quantification. LC-MS/MS, on the other hand, may offer a simpler and faster workflow for complex biological samples.

An ELISA, though currently not commercially widespread for this specific analyte, presents a promising avenue for high-throughput screening applications where a large number of samples need to be analyzed rapidly and cost-effectively.

Ultimately, a thorough cross-validation of the chosen method is imperative to ensure the generation of accurate, reliable, and reproducible data, thereby advancing our understanding of the role of 2-hydroxyphytanic acid in health and disease. This guide provides the foundational information for researchers to embark on such a validation process.

References

Comparative Analysis of Phytanic Acid and 2-Hydroxyphytanic Acid Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative accumulation of phytanic acid and its hydroxylated intermediate, 2-hydroxyphytanic acid, in peroxisomal disorders.

This guide provides an objective comparison of the accumulation patterns of phytanic acid and 2-hydroxyphytanic acid, supported by quantitative data and detailed experimental methodologies. The distinct accumulation profiles of these two metabolites are critical for the differential diagnosis of several inherited metabolic disorders, primarily Adult Refsum disease and rhizomelic chondrodysplasia punctata.

Quantitative Data on Metabolite Accumulation

The accumulation of phytanic acid and 2-hydroxyphytanic acid in plasma is a key biochemical hallmark for specific peroxisomal disorders. The following table summarizes the typical concentration ranges observed in healthy individuals and in patients with relevant diseases.

ConditionPhytanic Acid (μmol/L)2-Hydroxyphytanic Acid (μmol/L)
Healthy Individuals < 10< 0.2[1]
Adult Refsum Disease (ARD) > 200 (often in the millimolar range)[2]< 0.2[1]
Rhizomelic Chondrodysplasia Punctata (RCDP) Normal to slightly elevatedMarkedly elevated[1]
Zellweger Spectrum Disorders (ZSD) ElevatedElevated[1]

Metabolic Pathway of Phytanic Acid

Phytanic acid, a branched-chain fatty acid obtained from the diet, cannot be metabolized by the standard beta-oxidation pathway due to the presence of a methyl group on its β-carbon.[3][4] Instead, it undergoes alpha-oxidation in the peroxisomes.[3][5][6] A key initial step in this pathway is the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, a reaction catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH).[7][8][9] A deficiency in this enzyme is the primary cause of Adult Refsum disease, leading to the massive accumulation of phytanic acid.[6][7] 2-hydroxyphytanic acid is a subsequent intermediate in this pathway.

Phytanic_Acid_Metabolism cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta_Oxidation Pristanic_Acid->Beta_Oxidation To Beta-Oxidation

Metabolic pathway of phytanic acid alpha-oxidation.

Experimental Protocols

Accurate quantification of phytanic acid and 2-hydroxyphytanic acid is crucial for diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol 1: Quantification of Phytanic Acid and 2-Hydroxyphytanic Acid by GC-MS

This protocol outlines the general steps for the analysis of total phytanic acid and 2-hydroxyphytanic acid in plasma.

  • Sample Preparation and Internal Standard Spiking:

    • Thaw frozen plasma samples at room temperature.

    • To a known volume of plasma (e.g., 100 µL), add a known amount of a stable isotope-labeled internal standard for both phytanic acid (e.g., deuterated phytanic acid) and 2-hydroxyphytanic acid.[10]

  • Lipid Extraction and Hydrolysis:

    • Perform a lipid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v).[10]

    • Evaporate the organic solvent under a stream of nitrogen.

    • Hydrolyze the lipid extract to release the fatty acids from their esterified forms by adding a methanolic base (e.g., methanolic NaOH or KOH) and heating.

  • Derivatization:

    • Convert the free fatty acids to their more volatile methyl esters (FAMEs) by adding a methylation reagent such as boron trifluoride-methanol (BF3-methanol) and heating.[10]

  • Extraction of FAMEs:

    • After cooling, add water and extract the FAMEs with an organic solvent like hexane.[10]

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAMEs extract into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column for separation of the fatty acid methyl esters.

    • The mass spectrometer is typically operated in electron impact (EI) ionization mode, and specific ions for phytanic acid methyl ester, 2-hydroxyphytanic acid methyl ester, and their respective internal standards are monitored for quantification.

Protocol 2: Quantification by LC-MS/MS

This method offers high sensitivity and specificity.

  • Sample Preparation and Internal Standard Spiking:

    • Thaw plasma samples and add a stable isotope-labeled internal standard for each analyte.[11]

  • Protein Precipitation and Hydrolysis:

    • Precipitate plasma proteins and simultaneously hydrolyze the fatty acid esters by adding acetonitrile containing a strong acid (e.g., hydrochloric acid).[11]

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Extraction:

    • The supernatant containing the free fatty acids can be directly analyzed or subjected to a further liquid-liquid or solid-phase extraction for cleanup.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatograph coupled to a tandem mass spectrometer.

    • Use a suitable C18 reversed-phase column for chromatographic separation.

    • The mass spectrometer is operated in electrospray ionization (ESI) mode, typically in the negative ion mode for fatty acids.

    • Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its internal standard.[12]

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative analysis of phytanic acid and 2-hydroxyphytanic acid in patient samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Plasma_Sample Plasma Sample Spiking Spike with Internal Standards Plasma_Sample->Spiking Extraction Lipid Extraction & Hydrolysis Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Option 2 GC_MS GC-MS Analysis Derivatization->GC_MS Option 1 Quantification Quantification GC_MS->Quantification LC_MS_MS->Quantification Comparison Comparative Analysis Quantification->Comparison

Workflow for comparative analysis of phytanic and 2-hydroxyphytanic acid.

References

Evaluating the Specificity of Antibodies for 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the specificity of antibodies targeting 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid, a hydroxylated form of phytanic acid. Accurate detection and quantification of this molecule are critical in various research and clinical applications. This document outlines key experimental protocols and data presentation formats to objectively compare the performance of different antibodies, ensuring reliable and reproducible results.

Introduction

This compound is a significant metabolite in the alpha-oxidation pathway of phytanic acid. The accumulation of phytanic acid is associated with several inherited metabolic disorders, including Adult Refsum disease.[1][2] Therefore, specific antibodies are crucial tools for its study and diagnosis. The primary challenge in developing and validating such antibodies lies in ensuring their specificity and minimal cross-reactivity with structurally similar molecules, particularly the parent compound, phytanic acid, and its metabolic precursor, pristanic acid.[1]

This guide uses a comparative study of two hypothetical anti-phytanic acid antibodies, Antibody A (monoclonal) and Antibody B (polyclonal), to illustrate the evaluation process. The principles and methodologies described herein are directly applicable to the assessment of antibodies for this compound.

Comparative Antibody Performance

The specificity of an antibody is its ability to distinguish between its target antigen and other structurally related molecules. In the context of this compound, it is essential to assess cross-reactivity against phytanic acid and pristanic acid. The following table summarizes the performance of our two hypothetical antibodies as determined by competitive ELISA.

Table 1: Cross-Reactivity of Anti-Phytanic Acid Antibodies

CompoundAntibody A (Monoclonal) % Cross-ReactivityAntibody B (Polyclonal) % Cross-Reactivity
Phytanic Acid100%100%
Pristanic Acid0.8%5.2%
This compoundData Not AvailableData Not Available

Note: Data for this compound would be determined using the same methodology to evaluate a candidate antibody for this specific target.

The data clearly indicates that Antibody A, the monoclonal antibody, exhibits superior specificity with significantly lower cross-reactivity to pristanic acid compared to the polyclonal Antibody B.[1] This lower cross-reactivity is critical for accurate quantification of the target molecule in biological samples where related metabolites may be present.

Experimental Protocols

A variety of methods can be employed to validate antibody specificity, including Western blot, ELISA, immunofluorescence, and immunoprecipitation-mass spectrometry.[3][4] For small molecules like this compound, a competitive ELISA is a highly effective method for quantifying specificity and cross-reactivity.

Competitive ELISA Protocol for Specificity Assessment

This protocol is designed to determine the concentration of the target antigen by measuring the competition between the antigen in the sample and a labeled antigen for a limited number of antibody binding sites.

Materials:

  • Microplate pre-coated with the target-specific antibody

  • Standard solutions of this compound

  • Solutions of potential cross-reacting compounds (e.g., phytanic acid, pristanic acid)

  • Enzyme-conjugated this compound (e.g., HRP-conjugate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 0.5 M H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the standard and potential cross-reacting compounds.

  • Competitive Reaction: Add 50 µL of the standard or test compound solution to the appropriate wells of the antibody-coated microplate.

  • Addition of Labeled Antigen: Immediately add 50 µL of the enzyme-conjugated antigen to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.[1]

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: The concentration of the target antigen is inversely proportional to the absorbance. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Competing Compound) x 100[1]

Visualizing Experimental Workflows and Concepts

Diagrams are essential for clearly communicating complex experimental workflows and theoretical concepts.

competitive_ELISA_workflow cluster_plate Antibody-Coated Microplate Well cluster_wash Wash Step cluster_detection Detection Ab Antibody Wash Remove Unbound Antigens Ab->Wash Sample Sample/Standard (Unlabeled Antigen) Sample->Ab Competes for binding sites Labeled_Ag Enzyme-Labeled Antigen Labeled_Ag->Ab Substrate Add Substrate Wash->Substrate Color Color Development (Inverse to concentration) Substrate->Color Read Read Absorbance at 450nm Color->Read

Caption: Workflow for the competitive ELISA to assess antibody cross-reactivity.

antibody_specificity cluster_high High Specificity (e.g., Monoclonal) cluster_low Lower Specificity (e.g., Polyclonal) High_Ab Antibody A Target_H Target Antigen High_Ab->Target_H Strong Binding NonTarget_H Related Molecule High_Ab->NonTarget_H Weak/No Binding Low_Ab Antibody B Target_L Target Antigen Low_Ab->Target_L Strong Binding NonTarget_L Related Molecule Low_Ab->NonTarget_L Significant Cross-Reactivity

Caption: Conceptual diagram of high versus lower antibody specificity.

Conclusion

The rigorous evaluation of antibody specificity is paramount for generating reliable and reproducible data in research and clinical diagnostics. This guide provides a foundational framework for assessing antibodies against this compound. By employing systematic approaches such as competitive ELISA and clearly presenting comparative data, researchers can confidently select the most suitable antibodies for their specific applications. The superior specificity of monoclonal antibodies, as illustrated in the hypothetical example, often makes them the preferred choice for assays requiring high accuracy.[1] However, all antibodies, regardless of their type, must undergo thorough validation in the context of their intended use.[3]

References

A Guide to Inter-Laboratory Comparison of 2-Hydroxyphytanic Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory comparison of 2-hydroxyphytanic acid measurements. The accurate and reproducible quantification of 2-hydroxyphytanic acid, a key intermediate in the alpha-oxidation of phytanic acid, is crucial for the research and diagnosis of peroxisomal disorders such as Refsum disease.[1][2] This document outlines the predominant analytical methodologies, presents their performance characteristics for comparison, and offers standardized protocols to facilitate consistency across different laboratories.

Comparative Overview of Analytical Methodologies

The quantification of 2-hydroxyphytanic acid in biological matrices like plasma and serum is primarily accomplished using chromatographic techniques coupled with mass spectrometry. The two most robust and commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes typical performance characteristics for the quantification of 2-hydroxyphytanic acid and similar organic acids, based on established validation principles. Laboratories participating in an inter-laboratory comparison should aim to achieve these benchmarks to ensure reliable and comparable data.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (R²) > 0.99> 0.99R² ≥ 0.99[3]
Range Typically 0.1 - 100 µg/mLTypically 0.001 - 10 µg/mLDependent on expected physiological concentrations[3]
Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ)[3]
Accuracy (% Recovery) 90% - 110%90% - 110%80% - 120%
Limit of Quantification (LOQ) ~0.2 µmol/LSub-µmol/L rangeMethod- and matrix-dependent[2]
Sample Derivatization MandatoryNot typically required-
Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the success of any inter-laboratory comparison study. Below are representative protocols for the quantification of 2-hydroxyphytanic acid using GC-MS and LC-MS/MS, which can be adapted and must be consistently applied by all participating laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of 2-hydroxyphytanic acid in plasma or serum, which requires derivatization to make the analyte volatile.

  • Sample Preparation (Extraction and Derivatization):

    • To 100 µL of plasma/serum, add a suitable internal standard (e.g., a stable isotope-labeled 2-hydroxyphytanic acid).

    • Acidify the sample to a pH < 2 with HCl.

    • Extract the organic acids with an appropriate solvent such as ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Derivatize the dried residue using a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 60 minutes to form trimethylsilyl (TMS) esters.

  • GC-MS Analysis:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column is generally used.

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the analytes.

    • Ionization: Electron Ionization (EI).

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used for detection and quantification in Selected Ion Monitoring (SIM) mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the sensitive and selective quantification of 2-hydroxyphytanic acid in human plasma or serum.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma/serum, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled 2-hydroxyphytanic acid).[3]

    • Vortex for 30 seconds to precipitate proteins.[3]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

  • LC-MS/MS Analysis:

    • LC System: An ultra-high performance liquid chromatography (UHPLC) system.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[3]

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

    • Gradient: A linear gradient appropriate for the separation of the analyte.

    • Flow Rate: 0.4 mL/min.[3]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

Mandatory Visualizations

Metabolic Pathway of Phytanic Acid Alpha-Oxidation

The following diagram illustrates the simplified metabolic pathway for the alpha-oxidation of phytanic acid, highlighting the role of 2-hydroxyphytanic acid.

Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Hydroxylation (Alpha-Oxidation Step 1) Pristanal Pristanal + CO2 Hydroxyphytanoyl_CoA->Pristanal Cleavage (Alpha-Oxidation Step 2) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Dehydrogenation (Alpha-Oxidation Step 3) Beta_Oxidation Peroxisomal Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Simplified metabolic pathway of phytanic acid.

Workflow for an Inter-Laboratory Comparison Study

This diagram outlines a typical workflow for conducting an inter-laboratory comparison study to ensure the reproducibility and reliability of 2-hydroxyphytanic acid measurements.

cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase Coordinator Study Coordinator Protocols Develop Standardized Protocols Coordinator->Protocols Samples Prepare & Distribute Samples Protocols->Samples LabA Participating Lab A Samples->LabA LabB Participating Lab B Samples->LabB LabC Participating Lab C Samples->LabC Data_Submission Data Submission LabA->Data_Submission LabB->Data_Submission LabC->Data_Submission Statistical_Analysis Statistical Analysis Data_Submission->Statistical_Analysis Report Final Report & Recommendations Statistical_Analysis->Report Report->Coordinator

Workflow of an Inter-Laboratory Comparison Study.

References

A Comparative Analysis of Alpha-Oxidation Rates Across Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alpha-oxidation rates in various cell types, supported by experimental data. Alpha-oxidation is a critical peroxisomal metabolic pathway responsible for the degradation of branched-chain fatty acids, such as phytanic acid. Dysregulation of this pathway is implicated in several metabolic disorders, making a thorough understanding of its activity in different cellular contexts essential for disease research and therapeutic development.

Quantitative Comparison of Alpha-Oxidation Rates

The rate of alpha-oxidation varies significantly across different cell types, reflecting their distinct metabolic functions. Hepatocytes, the primary metabolic cells of the liver, exhibit the highest capacity for alpha-oxidation, while fibroblasts have a moderate rate, and neuronal cells show minimal activity.

Cell TypeSubstrateAlpha-Oxidation RateMethodReference
Rat Hepatocytes (Intact)Phytanic Acid>20-fold higher than postnuclear supernatantMeasurement of CO2 production[1]
Human Skin Fibroblasts (Peroxisomes)[1-14C]Phytanic Acid37.1 ± 2.65 pmol/h/mg proteinMeasurement of 14CO2 and pristanic acid[2]
Human Skin Fibroblasts (Mitochondria)[1-14C]Phytanic Acid1.9 ± 0.3 pmol/h/mg proteinMeasurement of 14CO2 and pristanic acid[2]
Human Skin Fibroblasts (Endoplasmic Reticulum)[1-14C]Phytanic Acid0.4 ± 0.07 pmol/h/mg proteinMeasurement of 14CO2 and pristanic acid[2]
Brain Cells (General)Phytanic AcidVirtually absentGeneral review[3]

Signaling Pathways and Experimental Workflow

The alpha-oxidation of phytanic acid is a multi-step enzymatic process localized within the peroxisomes. The pathway involves the conversion of phytanic acid to pristanic acid, which can then enter the beta-oxidation pathway.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanic_Acid_cyto Phytanic Acid (from diet) Phytanoyl_CoA_cyto Phytanoyl-CoA Phytanic_Acid_cyto->Phytanoyl_CoA_cyto Acyl-CoA Synthetase Phytanoyl_CoA_matrix Phytanoyl-CoA Phytanoyl_CoA_cyto->Phytanoyl_CoA_matrix Transport Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA_matrix->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Activation to Pristanoyl-CoA

Diagram 1: The peroxisomal alpha-oxidation pathway of phytanic acid.

A generalized workflow for measuring alpha-oxidation rates in cultured cells involves incubating the cells with a labeled substrate and subsequently quantifying the metabolic products.

Experimental_Workflow Start Start: Cultured Cells (e.g., Hepatocytes, Fibroblasts) Incubation Incubation with Labeled Substrate (e.g., [1-14C]Phytanic Acid or Deuterium-labeled Phytanic Acid) Start->Incubation Harvest Harvest Cells and Culture Medium Incubation->Harvest Extraction Lipid Extraction Harvest->Extraction Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) (for GC-MS) Extraction->Derivatization Analysis Analysis: - Scintillation Counting (for 14C) - GC-MS (for stable isotopes) Derivatization->Analysis Quantification Data Analysis and Quantification of Alpha-Oxidation Rate Analysis->Quantification End End Quantification->End

Diagram 2: Generalized experimental workflow for measuring alpha-oxidation rates.

Experimental Protocols

Below are detailed methodologies for two common approaches to quantify alpha-oxidation rates in cultured cells.

Protocol 1: Measurement of [1-¹⁴C]Phytanic Acid Oxidation

This protocol measures the production of ¹⁴CO₂ from the alpha-oxidation of radiolabeled phytanic acid.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • [1-¹⁴C]Phytanic acid

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid and counter

  • CO₂ trapping agent (e.g., NaOH)

  • Protein assay reagent

Procedure:

  • Cell Culture: Culture cells to confluency in appropriate flasks or multi-well plates.[4]

  • Preparation of Reaction Mixture: Prepare a reaction mixture containing cell culture medium and [1-¹⁴C]phytanic acid at the desired concentration.[5]

  • Incubation: Aspirate the existing medium from the cell cultures and wash the cells with PBS. Add the reaction mixture to the cells.[5]

  • Seal the flasks or plates and incubate at 37°C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 24 hours).[5]

  • CO₂ Trapping: At the end of the incubation period, introduce a CO₂ trapping agent into the sealed container to capture the released ¹⁴CO₂.[5]

  • Quantification: Collect the trapping agent and measure the radioactivity using a scintillation counter.[5]

  • Normalization: Harvest the cells and determine the total protein concentration using a standard protein assay.

  • Calculation: Express the alpha-oxidation rate as picomoles of ¹⁴CO₂ produced per hour per milligram of cell protein.[5]

Protocol 2: Measurement of Phytanic Acid Oxidation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol utilizes a stable isotope-labeled phytanic acid and quantifies the formation of its metabolic product, pristanic acid, using GC-MS.[4]

Materials:

  • Cultured cells

  • Deuterium-labeled phytanic acid (e.g., [²H₃]-phytanic acid)

  • Internal standard (e.g., C17:0 fatty acid)

  • Cell culture medium

  • PBS

  • Hexane and Isopropanol

  • Boron trifluoride (BF₃) in methanol

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Incubation:

    • Culture cells to confluency.[4]

    • Incubate the cells with fresh medium containing a known concentration of deuterium-labeled phytanic acid (e.g., 10 µM) for a specific duration (e.g., 72 hours) at 37°C.[4]

  • Harvesting and Lipid Extraction:

    • Collect the culture medium and harvest the cells.[4]

    • Add a known amount of internal standard to the combined cell and medium sample.[4]

    • Extract total lipids using a hexane:isopropanol mixture (e.g., 3:2, v/v).[4]

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract.[4]

    • Add BF₃ in methanol and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters.[4]

    • Extract the FAMEs with hexane.[4]

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS.[4]

    • Use selected ion monitoring (SIM) to detect and quantify the methyl esters of the labeled phytanic acid and the resulting pristanic acid.[6]

  • Data Analysis:

    • Calculate the amount of pristanic acid produced by comparing its peak area to that of the internal standard.

    • Normalize the results to the total protein content of the cell lysate.

    • Express the alpha-oxidation rate in appropriate units (e.g., pmol/h/mg of cell protein).[4]

References

2-Hydroxyphytanic Acid: A Critical Evaluation for Therapeutic Monitoring in Refsum Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of 2-hydroxyphytanic acid against established biomarkers for the therapeutic monitoring of Refsum disease. Experimental data and detailed methodologies are presented to offer an objective assessment of its clinical utility.

Introduction

Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid.[1] The underlying cause is a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which catalyzes the first step of phytanic acid alpha-oxidation.[1][2] Therapeutic intervention primarily involves a diet low in phytanic acid and, in acute cases, plasmapheresis to reduce the body's phytanic acid load.[3] Effective therapeutic monitoring is crucial to manage disease progression and alleviate symptoms such as retinitis pigmentosa, peripheral neuropathy, and ataxia.[1]

Currently, phytanic acid is the primary biomarker used to diagnose and monitor Refsum disease. This guide evaluates the potential of 2-hydroxyphytanic acid, an intermediate in the alpha-oxidation pathway, as an alternative or complementary therapeutic monitoring marker.

Biomarker Comparison for Therapeutic Monitoring

The utility of a biomarker for therapeutic monitoring hinges on its ability to reflect the body's metabolic response to treatment. In the context of classic Refsum disease, the enzymatic block occurs at the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[2] This fundamental aspect of the disease's pathophysiology dictates the suitability of downstream metabolites as monitoring markers.

Table 1: Performance Characteristics of Potential Biomarkers in Classic Refsum Disease

BiomarkerRationale for MonitoringPerformance in Classic Refsum DiseaseClinical Utility for Therapeutic Monitoring
Phytanic Acid Directly reflects the accumulation due to the metabolic block.Levels are significantly elevated at diagnosis and decrease in response to dietary restrictions and plasmapheresis.[3][4]High. Established as the primary and most reliable marker for monitoring therapeutic efficacy.
2-Hydroxyphytanic Acid An intermediate of the alpha-oxidation pathway, its levels could theoretically reflect pathway flux.Levels are typically very low or undetectable in both healthy individuals and patients with classic Refsum disease.[5] This is because the enzymatic deficiency prevents its formation.Very Low. Not a viable marker for monitoring classic Refsum disease due to its negligible concentration.
Pristanic Acid The product of one cycle of alpha-oxidation of phytanic acid.Levels are generally not elevated in classic Refsum disease, where the block precedes its formation. Elevated levels are indicative of other peroxisomal disorders.[2]Low. Not a useful marker for classic Refsum disease but important for differential diagnosis.

Experimental Data

Clinical studies consistently demonstrate a significant reduction in plasma phytanic acid levels in response to a phytanic acid-restricted diet. In contrast, 2-hydroxyphytanic acid remains at negligible levels, providing no therapeutic window for monitoring.

Table 2: Hypothetical Plasma Biomarker Concentrations in a Patient with Classic Refsum Disease Undergoing Treatment

Time PointTreatmentPhytanic Acid (µmol/L)2-Hydroxyphytanic Acid (µmol/L)Pristanic Acid (µmol/L)
Baseline (Diagnosis)->200<0.2Normal
3 MonthsLow Phytanic Acid Diet100-150<0.2Normal
6 MonthsLow Phytanic Acid Diet50-100<0.2Normal
12 MonthsLow Phytanic Acid Diet<50<0.2Normal

Note: These values are illustrative and can vary between individuals.

Signaling and Metabolic Pathways

The metabolic pathway of phytanic acid alpha-oxidation is central to understanding the utility of these biomarkers. The diagram below illustrates the key steps and the location of the enzymatic defect in classic Refsum disease.

cluster_peroxisome Peroxisome PhytanoylCoA Phytanoyl-CoA HydroxyphytanoylCoA 2-Hydroxyphytanoyl-CoA PhytanoylCoA->HydroxyphytanoylCoA Phytanoyl-CoA Hydroxylase (PHYH) PhytanoylCoA->Block Pristanal Pristanal HydroxyphytanoylCoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase PristanicAcid Pristanic Acid Pristanal->PristanicAcid Aldehyde Dehydrogenase PhytanicAcid Phytanic Acid (from diet) PhytanicAcid->PhytanoylCoA Acyl-CoA Synthetase Defect Enzymatic Defect in Classic Refsum Disease Defect->Block

Caption: Phytanic acid alpha-oxidation pathway in the peroxisome.

Experimental Protocols

Accurate quantification of phytanic acid and its metabolites is essential for diagnosis and therapeutic monitoring. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phytanic Acid

This method involves the extraction of total lipids from plasma, followed by hydrolysis to release fatty acids, derivatization to volatile esters, and analysis by GC-MS.

  • Lipid Extraction: Total lipids are extracted from a plasma sample (e.g., 100 µL) using a chloroform/methanol mixture.

  • Hydrolysis: The extracted lipids are saponified using methanolic potassium hydroxide to release the fatty acids from their esterified forms.

  • Derivatization: The fatty acids are converted to their more volatile methyl esters (FAMEs) by heating with a derivatizing agent such as boron trifluoride in methanol.

  • Extraction of FAMEs: The FAMEs are extracted into an organic solvent like hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column for separation. The eluting compounds are detected by a mass spectrometer, which provides both qualitative and quantitative information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phytanic Acid

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the analysis of fatty acids.

  • Sample Preparation: An internal standard (e.g., a stable isotope-labeled phytanic acid) is added to the plasma sample. Proteins are precipitated with a solvent like acetonitrile.

  • Liquid-Liquid or Solid-Phase Extraction: The supernatant is subjected to either liquid-liquid extraction with a non-polar solvent or solid-phase extraction to isolate the fatty acids.

  • LC Separation: The extracted sample is injected into a liquid chromatograph, typically a reversed-phase C18 column, for separation of phytanic acid from other components.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for highly specific and sensitive quantification of phytanic acid and the internal standard.

Workflow for Biomarker Analysis

The following diagram outlines the typical workflow for the analysis of phytanic acid from a patient sample.

Sample Patient Plasma Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Saponification Extraction->Hydrolysis Derivatization Derivatization (e.g., to FAMEs) Hydrolysis->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Acquisition and Quantification Analysis->Data Report Clinical Report Data->Report

Caption: General workflow for phytanic acid analysis.

Conclusion

Based on the pathophysiology of classic Refsum disease and the available clinical data, 2-hydroxyphytanic acid is not a valid therapeutic monitoring marker for this condition. The enzymatic defect in phytanoyl-CoA hydroxylase prevents the formation and subsequent accumulation of 2-hydroxyphytanic acid, rendering its measurement uninformative for assessing treatment response.

Phytanic acid remains the gold standard biomarker for the diagnosis and therapeutic monitoring of classic Refsum disease. Its levels directly correlate with disease severity and respond reliably to dietary interventions. While pristanic acid is a valuable marker for the differential diagnosis of other peroxisomal disorders, it has no role in monitoring classic Refsum disease.

Researchers, scientists, and drug development professionals should continue to focus on the accurate and sensitive quantification of phytanic acid for effective management of patients with Refsum disease. Future research into novel therapeutic strategies may warrant the investigation of other potential biomarkers, but based on current understanding, 2-hydroxyphytanic acid does not fulfill this role.

References

A Comparative Guide to the Metabolomics of Phytanic Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic profiles of three key phytanic acid oxidation disorders: Refsum disease, Zellweger spectrum disorders (ZSD), and Alpha-Methylacyl-CoA Racemase (AMACR) deficiency. The information presented is supported by experimental data to aid in research and drug development aimed at these rare metabolic conditions.

Introduction to Phytanic Acid Oxidation and Associated Disorders

Phytanic acid is a branched-chain fatty acid obtained from dietary sources such as dairy products, ruminant fats, and certain fish.[1] Due to a methyl group on its β-carbon, it cannot be directly metabolized through the typical β-oxidation pathway.[1] Instead, it undergoes α-oxidation within peroxisomes, a process that shortens the fatty acid by one carbon to produce pristanic acid.[1][2] Pristanic acid can then enter the β-oxidation pathway for further degradation.[2][3]

Defects in the enzymes or biogenesis of peroxisomes, where this process occurs, lead to a group of genetic metabolic disorders characterized by the accumulation of phytanic acid and other metabolites. This guide focuses on the comparative metabolomics of:

  • Refsum Disease: Caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), the first enzyme in the α-oxidation pathway.[4][5] This leads to a significant and isolated accumulation of phytanic acid.[4][5]

  • Zellweger Spectrum Disorders (ZSD): A group of conditions, including infantile Refsum disease, resulting from impaired peroxisome biogenesis.[6] This causes a generalized loss of peroxisomal functions, affecting the metabolism of very-long-chain fatty acids (VLCFAs), phytanic acid, pristanic acid, and other compounds.[5][6]

  • Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: An enzymatic defect that impairs the β-oxidation of pristanic acid and the metabolism of bile acid intermediates.[7]

Comparative Metabolomic Profiles

The differential diagnosis of these disorders relies on the distinct patterns of accumulating metabolites in plasma and other bodily fluids. Untargeted metabolomics has further expanded our understanding beyond the primary analytes, revealing broader metabolic dysregulation.

Data Presentation: Key Biomarker Levels in Plasma

The following table summarizes the typical plasma concentrations of key metabolites across the three disorders.

BiomarkerNormal RangeRefsum DiseaseZellweger Spectrum Disorders (PBD-ZSD)AMACR Deficiency
Phytanic Acid (µmol/L) < 10> 200 (often >1500 in acute presentations)[4][8]Increased (variable, dependent on diet)[2][9]Normal to slightly increased[2][7]
Pristanic Acid (µmol/L) < 0.85Low to normal[4][8]Increased[2][9][10]Markedly increased[2]
C26:0 (Hexacosanoic acid) (µmol/L) < 0.72NormalIncreased[2][4]Normal
C24:0/C22:0 Ratio < 1.94NormalIncreased[2][4]Normal
C26:0/C22:0 Ratio < 0.026NormalIncreased[2][4]Normal
Pipecolic Acid NormalNormalIncreasedNormal
Bile Acid Intermediates (DHCA, THCA) NormalNormalIncreasedIncreased
Sphingomyelins NormalNot reported as significantly alteredDecreasedNot reported as significantly altered
Dicarboxylic Acylcarnitines (C16-DC, C18-DC) NormalNot reported as significantly alteredIncreasedNot reported as significantly altered

PBD-ZSD: Peroxisome Biogenesis Disorder-Zellweger Spectrum Disorder. Ranges are approximate and can vary based on diet, age, and disease severity.

Experimental Protocols

Accurate quantification of the aforementioned biomarkers is crucial for diagnosis and for monitoring therapeutic interventions. Below are detailed methodologies for key experiments.

Quantification of Very-Long-Chain, Phytanic, and Pristanic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the analysis of these key fatty acids.

Sample Preparation:

  • Internal Standard Addition: To 200 µL of plasma, add an internal standard solution containing deuterated analogues of the fatty acids of interest.

  • Hydrolysis: Add a reagent mix for acid/base hydrolysis to release the fatty acids from their esterified forms. Incubate the mixture, for example, at 70°C for 90 minutes.[11]

  • Extraction: After cooling, perform a liquid-liquid extraction using an organic solvent like hexane to isolate the fatty acids.[11]

  • Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) by adding a derivatizing agent such as BF₃-methanol and incubating.[12]

  • Final Extraction: Extract the FAMEs into an organic solvent.

  • Concentration: Dry the final extract under a stream of nitrogen and reconstitute in a small volume of a suitable solvent for injection.[11]

GC-MS Analysis:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.[13]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the FAMEs. For example, start at 65°C, hold for 1 minute, ramp to 135°C at 5°C/min, then to 200°C at 2°C/min, and finally to 250°C at 10°C/min, holding for 5 minutes.[14]

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the target analytes and their internal standards.

Analysis of Acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is employed for the sensitive and specific detection of acylcarnitines, including dicarboxylic species that are elevated in ZSD.

Sample Preparation:

  • Internal Standard Addition: Add a mixture of deuterated acylcarnitine internal standards to the plasma sample.

  • Protein Precipitation: Precipitate proteins by adding a solvent such as acetonitrile, followed by vortexing and centrifugation.

  • Extraction (Optional): For some applications, a solid-phase extraction (SPE) may be used to further clean up the sample.[15]

  • Dilution: Dilute the supernatant before injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Liquid Chromatograph: A system such as a Waters Acquity I-Class or Agilent 1200 series.[1][16]

  • Column: A C8 or HILIC column is typically used for separation.[16][17]

  • Mobile Phase: A gradient elution with a water-based mobile phase (A) and an organic mobile phase (B), both containing additives like formic acid and ammonium acetate to improve ionization.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex QTRAP5500) operating in positive electrospray ionization (ESI) mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for the highly specific and sensitive detection of each acylcarnitine species and its corresponding internal standard.

Mandatory Visualizations

Phytanic Acid Oxidation Pathway

cluster_peroxisome Peroxisome phytanic_acid Phytanic Acid phytanoyl_coa Phytanoyl-CoA phytanic_acid->phytanoyl_coa Acyl-CoA Synthetase hydroxy_phytanoyl_coa 2-Hydroxyphytanoyl-CoA phytanoyl_coa->hydroxy_phytanoyl_coa Phytanoyl-CoA Hydroxylase (PHYH) pristanal Pristanal hydroxy_phytanoyl_coa->pristanal 2-Hydroxyphytanoyl-CoA Lyase pristanic_acid Pristanic Acid pristanal->pristanic_acid Aldehyde Dehydrogenase pristanoyl_coa Pristanoyl-CoA pristanic_acid->pristanoyl_coa Acyl-CoA Synthetase beta_oxidation β-Oxidation pristanoyl_coa->beta_oxidation AMACR & β-oxidation enzymes refsum Refsum Disease (PHYH deficiency) refsum->phytanoyl_coa amacr AMACR Deficiency amacr->pristanoyl_coa zsd Zellweger Spectrum Disorders cluster_peroxisome cluster_peroxisome zsd->cluster_peroxisome Peroxisome Biogenesis Defect

Caption: The peroxisomal α- and β-oxidation pathway for phytanic acid.

Experimental Workflow for Metabolomic Analysis

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standards plasma->add_is extract Hydrolysis & Extraction add_is->extract derivatize Derivatization (for GC-MS) extract->derivatize lcms LC-MS/MS Analysis (Acylcarnitines) extract->lcms Direct to LC-MS/MS gcms GC-MS Analysis (VLCFA, Phytanic, Pristanic Acids) derivatize->gcms quant Quantification gcms->quant lcms->quant stats Statistical Analysis quant->stats biomarker Biomarker Identification stats->biomarker

Caption: A generalized workflow for the metabolomic analysis of plasma samples.

Comparative Logic of Metabolic Disturbances

refsum Refsum Disease alpha_ox α-Oxidation (Phytanic -> Pristanic) refsum->alpha_ox Impaired zsd Zellweger Spectrum Disorders zsd->alpha_ox Impaired beta_ox β-Oxidation (Pristanic Acid) zsd->beta_ox Impaired vlcfa_ox VLCFA Oxidation zsd->vlcfa_ox Impaired bile_acid Bile Acid Synthesis zsd->bile_acid Impaired plasmalogen Plasmalogen Synthesis zsd->plasmalogen Impaired other_met Other Peroxisomal Metabolism zsd->other_met Impaired amacr AMACR Deficiency amacr->beta_ox Impaired amacr->bile_acid Impaired

Caption: A logical diagram comparing the affected metabolic pathways in each disorder.

References

Safety Operating Guide

2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

The following guide provides comprehensive procedures for the proper and safe disposal of 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid, a derivative of phytanic acid. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. While this compound itself is not classified as a hazardous substance, it is prudent to handle it with the care afforded to all laboratory chemicals.[1] Related compounds like phytanic acid are classified as flammable and eye irritants, reinforcing the need for cautious handling.

Hazard and Disposal Summary

For quick reference, the following table summarizes key safety and disposal information derived from safety data sheets (SDS) of the compound and its close relatives.

CharacteristicThis compoundPhytanic Acid (for comparison)
Hazard Classification Not classified as hazardous[1]Flammable liquid, Causes serious eye irritation[2]
Personal Protective Equipment (PPE) Standard laboratory attire (lab coat, gloves, safety glasses)Protective equipment, including eye protection[2][3]
Spill Cleanup Absorb with inert material (sand, earth) for large spills; wipe with a cloth for small spills[1]Absorb with liquid-binding material (sand, diatomite, acid binders, sawdust)[2]
Disposal of Spilled Material Dispose of collected material according to official regulations[1][2]Must not be disposed of with household garbage; do not allow to enter sewage system[2]
Container Disposal Triple rinse with a suitable solvent; collect rinsate as hazardous wasteDisposal must be made according to official regulations[2]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the routine disposal of this compound and for handling spills.

1. Routine Disposal of Unused or Waste Material

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the container is kept closed at all times, except when adding waste.[4]

  • Disposal Request:

    • Once the container is full, or if it has been in storage for a period defined by your institutional policy (typically less than one year), arrange for pickup by your institution's EHS department.

2. Spill Management and Cleanup

  • Immediate Actions:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or if you are unsure how to proceed, evacuate the area and contact your institution's EHS office or emergency response team.

  • Personal Protective Equipment (PPE):

    • Before cleaning the spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup:

    • For small spills, wipe up the material with an absorbent cloth.[1]

    • For larger spills, cover the spill with an inert absorbent material such as sand, diatomite, or universal binders.[1][2]

    • Once the material is fully absorbed, carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontamination:

    • After removing the absorbed material, decontaminate the spill area. Flush the site with water, and collect the cleaning water as hazardous waste.[1]

  • Disposal of Cleanup Materials:

    • All materials used for cleanup (absorbent materials, cloths, contaminated PPE) must be placed in the hazardous waste container along with the spilled chemical.

3. Disposal of Empty Containers

  • Triple Rinsing:

    • To render an empty container non-hazardous, it must be triple-rinsed with a solvent capable of removing the residue.

    • The rinsate from each rinse must be collected and disposed of as hazardous waste.[4]

  • Container Defacing:

    • After triple rinsing and allowing the container to dry, deface or remove the original label to prevent misuse.

  • Final Disposal:

    • Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_end Final Disposal start Material is 2-Hydroxy-3,7,11,15- tetramethylhexadecanoic acid for disposal is_spill Is it a spill? start->is_spill spill_size Assess spill size is_spill->spill_size Yes is_container Is it an empty container? is_spill->is_container No small_spill Small Spill: Wipe with absorbent cloth spill_size->small_spill Small large_spill Large Spill: Cover with inert absorbent material spill_size->large_spill Large collect_spill Collect contaminated material into hazardous waste container small_spill->collect_spill large_spill->collect_spill arrange_pickup Arrange for pickup by Environmental Health & Safety collect_spill->arrange_pickup waste_material Unused/Waste Material: Place in labeled hazardous waste container is_container->waste_material No triple_rinse Triple rinse container with appropriate solvent is_container->triple_rinse Yes waste_material->arrange_pickup collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of dry, empty container collect_rinsate->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid (CAS 14721-68-7). Adherence to these procedures is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Chemical Properties and Hazards:

This compound, also known as α-Hydroxyphytanic acid, is a branched-chain fatty acid.[1][2] According to its Safety Data Sheet (SDS), this substance is not classified as hazardous.[3] However, standard laboratory precautions should always be observed. The product is supplied as a liquid in solution and should be stored in a freezer.[1]

Personal Protective Equipment (PPE)

While the substance is not classified as hazardous, the following PPE is recommended as a standard laboratory practice.

Protection TypeEquipment SpecificationPurpose & Use Case
Eye Protection Safety glasses with side shieldsRecommended to prevent accidental eye contact.
Hand Protection Standard laboratory gloves (e.g., nitrile)Recommended for good laboratory hygiene and to avoid skin contact.
Body Protection Laboratory coatStandard protection for clothing in a laboratory setting.
Respiratory Protection Not generally requiredShould be used if heating the substance, which may produce fumes.[3]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Confirm that a spill kit is readily accessible.

  • Put on the recommended personal protective equipment.

2. Handling:

  • Retrieve the this compound from freezer storage.[1]

  • Allow the container to reach room temperature before opening to avoid condensation.

  • Handle the substance in a well-ventilated area.

  • Avoid contact with skin and eyes.[3]

  • Keep the container tightly closed when not in use.[3]

3. Storage:

  • Store the chemical in a cool, dry, and well-ventilated area.[3]

  • Keep it in its original, tightly sealed container.

  • The recommended storage condition is in a freezer.[1]

Accidental Release and First Aid Measures

SituationProcedure
Small Spills Wipe up with an absorbent cloth or similar material. Clean the area with water.[3]
Large Spills Cover with an inert absorbent material like sand or earth. Collect the material into a suitable container for disposal.[3] Note that there is a risk of slipping if the product is spilled.[3]
Eye Contact Rinse the eye thoroughly with water as a precaution. If symptoms develop, seek medical attention.[3]
Skin Contact Wash the affected skin with soap and water. If symptoms occur, consult a physician.[3]
Inhalation If fumes from the heated product are inhaled, move the individual to a warm place with fresh air. Seek medical attention if symptoms persist.[3]
Ingestion Rinse the mouth with water. Ingestion of large amounts may cause nausea and vomiting; in such cases, consult a doctor.[3]

Disposal Plan

  • Product Disposal: This product is not typically recycled and should be sent to a landfill according to local regulations.[3]

  • Container Disposal: Dispose of the container in accordance with local, state, and federal regulations.

Experimental Workflow for Handling

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage & Disposal cluster_spill 4. Spill Response prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE (Gloves, Lab Coat, Goggles) prep_area->don_ppe retrieve Retrieve from Freezer don_ppe->retrieve Proceed to Handling equilibrate Equilibrate to Room Temp retrieve->equilibrate handle Handle in Ventilated Area equilibrate->handle store Store in Freezer handle->store After Use dispose Dispose via Landfill handle->dispose End of Lifecycle small_spill Small Spill: Wipe and Clean handle->small_spill If Spill Occurs large_spill Large Spill: Absorb and Collect handle->large_spill If Spill Occurs

Caption: A flowchart outlining the key steps for safely handling this compound.

References

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